1-Methyl-4-(prop-2-yn-1-yl)piperazine
Description
The exact mass of the compound 1-Methyl-4-(prop-2-yn-1-yl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-4-(prop-2-yn-1-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(prop-2-yn-1-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-prop-2-ynylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-3-4-10-7-5-9(2)6-8-10/h1H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXAORINZJERRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542699 | |
| Record name | 1-Methyl-4-(prop-2-yn-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45813-02-3 | |
| Record name | 1-Methyl-4-(prop-2-yn-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(prop-2-yn-1-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-(prop-2-yn-1-yl)piperazine
This guide provides a comprehensive, technically detailed protocol for the synthesis of 1-Methyl-4-(prop-2-yn-1-yl)piperazine, a valuable building block in medicinal chemistry and materials science. The propargyl group serves as a versatile handle for "click" chemistry, enabling its conjugation to a wide array of molecules. This document is intended for researchers, chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry.
Strategic Overview: The Chemistry of N-Alkylation
The synthesis of 1-Methyl-4-(prop-2-yn-1-yl)piperazine is fundamentally an N-alkylation reaction. The core principle involves the nucleophilic attack of the secondary amine on 1-methylpiperazine onto an electrophilic propargyl source, typically a propargyl halide.
The primary challenge in this synthesis is achieving selective mono-alkylation. Piperazine has two secondary amine nitrogens, and while 1-methylpiperazine has one tertiary and one secondary amine, the reactivity of the remaining secondary amine can still lead to side reactions if conditions are not carefully controlled. However, the inherent nucleophilicity of the secondary amine in 1-methylpiperazine makes it the reactive site for this transformation.
A common and effective method involves the direct reaction of 1-methylpiperazine with propargyl bromide.[1] This reaction is typically carried out in the presence of a mild base to neutralize the hydrobromic acid byproduct, driving the reaction to completion.
Detailed Synthesis Protocol
This protocol is based on established N-alkylation methodologies for piperazine derivatives.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity | Moles (mmol) | Equivalents |
| 1-Methylpiperazine | 100.16 | >99% | 2.50 g | 24.96 | 1.2 |
| Propargyl bromide | 118.96 | 80% in toluene | 2.47 g (1.98 g active) | 16.64 | 1.0 |
| Potassium carbonate (K₂CO₃) | 138.21 | Anhydrous | 3.45 g | 24.96 | 1.5 |
| Acetonitrile (CH₃CN) | 41.05 | Anhydrous | 50 mL | - | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | ACS Grade | As needed | - | - |
| Saturated aq. NaCl (Brine) | - | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | - | - |
Step-by-Step Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpiperazine (2.50 g, 24.96 mmol) and anhydrous potassium carbonate (3.45 g, 24.96 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 10 minutes to ensure good mixing.
-
Reagent Addition: Slowly add propargyl bromide (80% solution in toluene, 2.47 g, 16.64 mmol) to the stirring suspension dropwise over 15 minutes using a dropping funnel. Causality Note: Slow addition is crucial to control the exothermic nature of the reaction and minimize potential side reactions.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1) and visualizing with potassium permanganate stain.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 50 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of saturated aqueous sodium chloride (brine) to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford 1-Methyl-4-(prop-2-yn-1-yl)piperazine as a pale yellow oil.
Workflow and Logic Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Experimental workflow from reagent preparation to final product characterization.
Safety, Handling, and Mechanistic Considerations
Safety Precautions:
-
Propargyl bromide is a lachrymator, highly flammable, and toxic.[2][3][4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[2][3]
-
1-Methylpiperazine is corrosive and can cause skin burns and eye damage. Handle with care and appropriate PPE.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Trustworthiness and Self-Validation:
The purity of the final compound should be rigorously assessed.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity. Expected ¹H NMR signals include those for the methyl group, the piperazine ring protons, the methylene protons adjacent to the alkyne, and the acetylenic proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic C≡C-H stretch of the terminal alkyne.
References
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Scientific Reports, 12(1), 1-19. Retrieved from [Link]
- Google Patents. (1959). US2905673A - Method for preparing 1-methylpiperazine.
- Google Patents. (2019). CN109824935A - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7023–7031. Retrieved from [Link]
-
Reddy, V. R., et al. (2020). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega, 5(31), 19769–19777. Retrieved from [Link]
-
White Rose eTheses Online. (2016). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]
-
Chemical Bulletin of Kazakh National University. (2022). Synthesis of 1-propargyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)-piperidin-1-ium bromide and its plant growth-stimulating activity assessment. Retrieved from [Link]
- Google Patents. (2014). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
-
Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. Retrieved from [Link]
-
MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
MDPI. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
Sources
physicochemical properties of 1-Methyl-4-(prop-2-yn-1-yl)piperazine
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(prop-2-yn-1-yl)piperazine
Abstract
This technical guide provides a comprehensive analysis of the core , a molecule of interest in medicinal chemistry and drug discovery. The strategic importance of physicochemical characterization is paramount, as these properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its therapeutic efficacy and safety.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known and predicted data for this specific molecule but also detailing the robust experimental methodologies required for their empirical determination. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as a practical framework for the comprehensive physicochemical profiling of novel chemical entities.
Molecular Identity and Structural Attributes
A precise understanding of a molecule's fundamental identity is the foundation of all subsequent characterization. 1-Methyl-4-(prop-2-yn-1-yl)piperazine is a heterocyclic compound featuring a piperazine ring, a reactive propargyl group, and a methyl substituent.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-methyl-4-(prop-2-yn-1-yl)piperazine | [4] |
| CAS Number | 45813-02-3 | [5] |
| Molecular Formula | C₈H₁₄N₂ | [4] |
| Molecular Weight | 138.21 g/mol | Calculated |
| Canonical SMILES | CN1CCN(CC1)CC#C | [4] |
The presence of two tertiary amine nitrogens within the piperazine ring and an alkyne functional group suggests specific chemical behaviors that are critical to anticipate in a drug development context. The tertiary amines will confer basicity, making the molecule's charge state and, consequently, its properties highly dependent on pH. The terminal alkyne provides a reactive handle for "click" chemistry or potential metabolic transformations.
Lipophilicity: The Balance Between Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[6][7] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water. For ionizable compounds like 1-Methyl-4-(prop-2-yn-1-yl)piperazine, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is a more relevant metric.
Causality and Experimental Rationale
A logD₇.₄ value in the optimal range of 1-3 is often sought for orally administered drugs to balance membrane permeability with sufficient aqueous solubility for dissolution.[8] Values that are too high can lead to poor absorption due to insolubility and high plasma protein binding, while values that are too low may result in poor membrane permeation. The "shake-flask" method remains the gold standard for its direct measurement of partitioning, while HPLC-based methods offer higher throughput for screening.[9][10]
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
This protocol describes the definitive method for measuring the distribution of a compound between octan-1-ol and an aqueous buffer at equilibrium.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate this buffer with octan-1-ol by mixing vigorously and allowing the phases to separate for 24 hours. Similarly, saturate octan-1-ol with the pH 7.4 buffer.
-
Compound Preparation: Prepare a stock solution of 1-Methyl-4-(prop-2-yn-1-yl)piperazine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine 1 mL of the pre-saturated octan-1-ol and 1 mL of the pre-saturated pH 7.4 buffer.
-
Spiking: Add a small aliquot of the compound stock solution to the biphasic system. The final concentration should be low enough to prevent solubility issues in either phase.
-
Equilibration: Seal the vial and shake gently on a horizontal shaker for a minimum of 2 hours at a controlled temperature (e.g., 25°C) to allow for complete partitioning equilibrium.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully sample a known volume from both the octan-1-ol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.[11]
-
Calculation: The logD is calculated using the formula: logD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase])[12]
Visualization: logD Determination Workflow```dot
Caption: Workflow for pKa determination via potentiometric titration.
Table 3: Expected and Experimental Ionization Data
| Parameter | Value | Method |
| pKa₁ (most basic) | To be determined | Potentiometric Titration |
| pKa₂ (least basic) | To be determined | Potentiometric Titration |
| % Ionized at pH 7.4 | To be calculated | Henderson-Hasselbalch Eq. |
Aqueous Solubility: The Prerequisite for Absorption
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental property that affects everything from the feasibility of in vitro assays to the formulation of a final drug product. P[13][14]oor solubility is a major cause of failure in drug development.
[15]#### 4.1 Causality and Experimental Rationale
The solubility of an ionizable compound like 1-Methyl-4-(prop-2-yn-1-yl)piperazine is highly pH-dependent. A[16]s a base, its solubility will be lowest at high pH where it is uncharged, and it will increase significantly at pH values below its pKa values due to the formation of more soluble protonated species. It is essential to distinguish between kinetic and thermodynamic solubility. K[17][18]inetic solubility, often measured in high-throughput screens, reflects the solubility of a compound precipitating from a DMSO stock solution. Thermodynamic solubility is the true equilibrium solubility and is the gold standard for lead optimization.
[16][18]#### 4.2 Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a solid compound in a specific aqueous buffer.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Sample Addition: Add an excess of the solid 1-Methyl-4-(prop-2-yn-1-yl)piperazine to vials containing a known volume of each buffer. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24 hours to ensure thermodynamic equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand so the excess solid can settle. Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Solid-State Analysis (Optional but Recommended): Analyze the remaining solid using a technique like X-ray powder diffraction (XRPD) to confirm that the compound has not changed its solid form (e.g., converted to a hydrate or different polymorph) during the experiment.
[14]#### 4.3 Visualization: Thermodynamic Solubility Workflow
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. fiveable.me [fiveable.me]
- 3. pharmacy180.com [pharmacy180.com]
- 4. 1-Methyl-4-prop-2-ynyl-piperazine | C8H14N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. 1-Methyl-4-(prop-2-yn-1-yl)piperazine, 95% | Advent [adventchembio.com]
- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 9. acdlabs.com [acdlabs.com]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Physicochemical properties of drug | PPT [slideshare.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. creative-bioarray.com [creative-bioarray.com]
Spectroscopic Profile of 1-Methyl-4-(prop-2-yn-1-yl)piperazine: A Technical Guide
Introduction
1-Methyl-4-(prop-2-yn-1-yl)piperazine is a disubstituted piperazine derivative featuring both a methyl group and a propargyl group attached to its nitrogen atoms. This unique combination of a saturated heterocyclic amine and a terminal alkyne makes it a valuable building block in medicinal chemistry and materials science. The propargyl group, in particular, serves as a versatile handle for further chemical modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Accurate structural elucidation and confirmation are paramount for its application in complex molecular syntheses. This guide provides an in-depth analysis of the spectral data for 1-methyl-4-(prop-2-yn-1-yl)piperazine, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's structure is essential for the correct assignment of spectral signals. The following diagram illustrates the structure of 1-methyl-4-(prop-2-yn-1-yl)piperazine with systematic atom numbering for NMR analysis.
Caption: Molecular structure of 1-methyl-4-(prop-2-yn-1-yl)piperazine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis is typically conducted in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of 1-methyl-4-(prop-2-yn-1-yl)piperazine in 0.6-0.7 mL of CDCl₃.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum, typically using a broadband proton-decoupled pulse sequence.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.30 | d | 2H | H-8 | Methylene protons adjacent to the alkyne and piperazine nitrogen. The triplet of the alkyne proton will cause a doublet splitting. |
| ~2.60 | t | 4H | H-3, H-5 | Protons on the carbons adjacent to the propargyl-substituted nitrogen (N4), appearing as a triplet due to coupling with adjacent methylene protons. |
| ~2.45 | t | 4H | H-2, H-6 | Protons on the carbons adjacent to the methyl-substituted nitrogen (N1), appearing as a triplet. |
| ~2.30 | s | 3H | H-7 | Methyl protons, appearing as a singlet as there are no adjacent protons to couple with. |
| ~2.20 | t | 1H | H-10 | Terminal alkyne proton, appearing as a triplet due to coupling with the methylene protons at C8. |
¹³C NMR Spectral Data (Predicted)
The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~80 | C-9 | sp-hybridized carbon of the alkyne. |
| ~72 | C-10 | sp-hybridized carbon of the alkyne bearing the terminal proton. |
| ~55 | C-2, C-6 | Carbons of the piperazine ring adjacent to the methyl-substituted nitrogen (N1). |
| ~53 | C-3, C-5 | Carbons of the piperazine ring adjacent to the propargyl-substituted nitrogen (N4). |
| ~46 | C-7 | Methyl carbon, deshielded by the adjacent nitrogen. |
| ~44 | C-8 | Methylene carbon adjacent to the alkyne and piperazine nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A thin film of the neat liquid compound can be prepared between two salt (e.g., NaCl or KBr) plates.
-
Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300 | Strong, Sharp | ≡C-H stretch | Terminal Alkyne |
| 2940-2800 | Medium-Strong | C-H stretch | Aliphatic (piperazine ring, methyl, and methylene groups) |
| ~2110 | Weak-Medium | C≡C stretch | Alkyne |
| 1450-1470 | Medium | CH₂ scissoring | Methylene groups |
| 1130-1170 | Medium-Strong | C-N stretch | Amines |
The presence of a sharp, strong band around 3300 cm⁻¹ is highly diagnostic for the terminal alkyne C-H stretch[1][2][3]. The C≡C triple bond stretch is expected to be a weak to medium intensity band around 2110 cm⁻¹[4][5]. The aliphatic C-H and C-N stretching vibrations are consistent with the saturated heterocyclic structure[6].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for this type of compound.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized, typically using a high-energy electron beam (70 eV for EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum and Fragmentation
The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₈H₁₄N₂ = 138.21 g/mol ). The fragmentation is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to a heteroatom (in this case, nitrogen)[7][8][9].
Molecular Ion (M⁺): m/z = 138
Major Predicted Fragments:
| m/z | Proposed Fragment | Rationale |
| 99 | [C₅H₁₁N₂]⁺ | Loss of the propargyl group (•C₃H₃) via α-cleavage at the N4 position. |
| 83 | [C₅H₉N]⁺ | A common fragment in piperazine derivatives resulting from ring cleavage. |
| 70 | [C₄H₈N]⁺ | A characteristic fragment of the N-methylpiperazine moiety. |
| 57 | [C₃H₅N]⁺ | Another fragment resulting from the piperazine ring cleavage. |
| 42 | [C₂H₄N]⁺ | A common fragment in amine-containing compounds. |
The following diagram illustrates a plausible fragmentation pathway for 1-methyl-4-(prop-2-yn-1-yl)piperazine under electron ionization.
Caption: A simplified predicted fragmentation pathway for 1-methyl-4-(prop-2-yn-1-yl)piperazine.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic fingerprint for 1-methyl-4-(prop-2-yn-1-yl)piperazine. The predicted data, based on well-established spectroscopic principles and analysis of related structures, highlights the key features of this molecule: the N-methyl and N-propargyl substituted piperazine ring and the terminal alkyne functionality. This guide serves as a valuable resource for researchers in the positive identification and quality control of this important chemical intermediate.
References
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Calgary. (n.d.). IR: alkynes. [Link]
-
Toste, F. D., & Toste, F. D. (2005). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn (OTf) 2. Proceedings of the National Academy of Sciences, 102(48), 17257-17260. [Link]
-
Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]
-
PubChem. (n.d.). Propargylamine. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Efficient one-pot synthesis of Propargylamines catalysed by Gold nanocrystals Stabilized on montmorillonite. [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
-
Mass Spectrometry Journal. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
-
Journal of the American Chemical Society. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
-
Supporting Information. (n.d.). N-(propargyl)-bromacetamide (4) Propargylamine (0.1 ml, 1.45 mmol) was dissolved in water (15.0 ml) and w. [Link]
-
Analytical Chemistry. (1969). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐(4‐methylpiperazin‐1‐yl)‐1‐(prop‐2‐yn‐1‐yl) quinoxalin‐2(1H)‐one (3). [Link]
-
MySkinRecipes. (n.d.). 1-Methyl-4-prop-2-ynyl-piperazine. [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
YouTube. (2020, December 20). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. [Link]
-
YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
-
YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. [Link]
-
PubMed. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pnas.org [pnas.org]
- 5. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Solubility Profiling of 1-Methyl-4-(prop-2-yn-1-yl)piperazine: A Predictive and Methodological Framework
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract
1-Methyl-4-(prop-2-yn-1-yl)piperazine is a substituted piperazine derivative of interest in contemporary drug discovery. Its molecular architecture, featuring a basic piperazine core, a lipophilic N-methyl group, and a reactive propargyl moiety, presents a unique physicochemical profile. The solubility of such a compound in various organic solvents is a critical-path parameter, profoundly influencing every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. Given the novelty of this specific molecule, publicly available, empirical solubility data is scarce. This guide, therefore, provides a comprehensive framework for researchers and drug development professionals to predict, experimentally determine, and interpret the solubility of 1-Methyl-4-(prop-2-yn-1-yl)piperazine. We will delve into the theoretical underpinnings of its solubility based on molecular structure, present a robust, step-by-step experimental protocol for its quantitative determination, and discuss the interpretation of the resulting data. This document is designed to serve as a practical, field-proven guide for generating a comprehensive solubility profile, thereby accelerating research and development.
Introduction: The Critical Role of Solubility
In the realm of medicinal chemistry, a molecule's therapeutic potential is inextricably linked to its physicochemical properties. Among these, solubility stands as a cornerstone. For a compound like 1-Methyl-4-(prop-2-yn-1-yl)piperazine, understanding its behavior in different solvent systems is paramount for several reasons:
-
Chemical Synthesis: The choice of solvent is critical for reaction efficiency, dictating reactant proximity, influencing transition states, and ultimately affecting yield and purity.
-
Purification: Techniques such as crystallization and chromatography, which are fundamental to obtaining a pure active pharmaceutical ingredient (API), are entirely dependent on differential solubility.[1]
-
Formulation Development: Creating a stable, effective, and bioavailable drug product requires dissolving the API in a suitable matrix of excipients. Poor solubility can lead to significant formulation challenges.
-
Pharmacokinetics: The adage "a drug must be in solution to be absorbed" holds true. Aqueous solubility is a key determinant of oral bioavailability, but solubility in organic media often correlates with a molecule's ability to permeate biological membranes.
The structure of 1-Methyl-4-(prop-2-yn-1-yl)piperazine suggests a nuanced solubility profile. The two tertiary amine nitrogens in the piperazine ring can act as hydrogen bond acceptors and lend the molecule a basic character, suggesting solubility in acidic aqueous solutions and polar solvents.[2][3] Conversely, the N-methyl and propargyl groups introduce lipophilic character, which may enhance solubility in less polar organic solvents. The terminal alkyne of the propargyl group also has a unique electronic character that can influence specific solute-solvent interactions. This guide will provide the tools to systematically explore this complex solubility landscape.
A Predictive Framework for Solubility
Before embarking on experimental work, a theoretical assessment can efficiently guide solvent selection. The principle of "like dissolves like" serves as our primary guide, stating that a solute will dissolve best in a solvent that has a similar polarity.[1][4]
Analyzing Solute-Solvent Interactions
The dissolution process is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For 1-Methyl-4-(prop-2-yn-1-yl)piperazine, the key interactions at play are:
-
Hydrogen Bonding: The molecule lacks hydrogen bond donors but possesses two tertiary amine nitrogens that are strong hydrogen bond acceptors. Therefore, it is expected to interact favorably with protic solvents (e.g., alcohols) that can donate a hydrogen bond.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen atoms. This will promote solubility in polar aprotic solvents (e.g., Acetone, DMSO, Acetonitrile) that also have strong dipoles.
-
Van der Waals Forces (London Dispersion Forces): The nonpolar hydrocarbon portions (the ethyl bridges, methyl group, and propargyl group) will interact via these weaker forces, which are the primary mechanism for solubility in nonpolar solvents (e.g., Hexane, Toluene).
Predicted Solubility Across Solvent Classes
Based on the molecular structure, we can formulate the following hypotheses:
-
High Solubility: Expected in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. These solvents can effectively solvate the molecule via dipole-dipole interactions without the steric hindrance that can sometimes occur with protic solvents.
-
Moderate to High Solubility: Expected in polar protic solvents like Methanol, Ethanol, and Isopropanol. The ability of these solvents to act as hydrogen bond donors will be a strong driving force for dissolution.
-
Low Solubility: Expected in nonpolar solvents such as Hexane, Cyclohexane, and Toluene. The polar piperazine core is energetically mismatched with these solvents, making it difficult to overcome the solute-solute interactions within the crystal lattice.
-
Aqueous Solubility: As a tertiary amine, the compound will exhibit pH-dependent solubility in water. It is expected to be poorly soluble in neutral water but will become significantly more soluble in acidic aqueous solutions (e.g., 5% HCl) due to the formation of a protonated, charged piperazinium salt.[2][3]
The following table provides a classification of common laboratory solvents to aid in this predictive analysis.
| Solvent Class | Example Solvents | Key Properties | Predicted Solubility of Target Compound |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low dielectric constant, relies on van der Waals forces. | Low to Insoluble |
| Polar Aprotic | Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High dielectric constant, no O-H or N-H bonds. Strong dipole. | Moderate to High |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol (IPA) | High dielectric constant, contains O-H or N-H bonds. H-bond donors & acceptors. | Moderate to High |
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The following protocol describes the equilibrium shake-flask method, a gold-standard technique for determining the solubility of a compound. This method is trustworthy because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility.[4]
Materials and Equipment
-
1-Methyl-4-(prop-2-yn-1-yl)piperazine (solid, >98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
-
Vortex mixer
-
Thermostatically controlled shaker or incubator (set to 25 °C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Autosampler vials for analysis (e.g., HPLC)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
Step-by-Step Methodology
-
Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., Methanol or Acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL). This will be used to create a calibration curve for HPLC analysis.
-
Sample Preparation: Add an excess amount of solid 1-Methyl-4-(prop-2-yn-1-yl)piperazine to a pre-weighed 4 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~5-10 mg is typically sufficient.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to 25 °C. Agitate the vials for a period sufficient to reach equilibrium. A duration of 24 hours is standard, but 48-72 hours may be necessary for some compounds to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
Dilution and Analysis: Accurately dilute a known volume of the filtered saturated solution with the mobile phase used for HPLC. Analyze this diluted sample by HPLC against the previously generated calibration curve to determine the concentration. The concentration of the compound in the saturated solution is its solubility.
This experimental workflow is visualized in the diagram below.
Caption: A flowchart of the shake-flask method for solubility.
Data Interpretation and Reporting
The results of the experimental work should be compiled into a clear, structured format for easy comparison and interpretation.
Quantitative Solubility Data
The primary output is a table of quantitative solubility values. A researcher would populate this table with their empirically determined data.
Table 1: Empirical Solubility Data for 1-Methyl-4-(prop-2-yn-1-yl)piperazine at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Hexane | Nonpolar | Fill in experimental data | Fill in experimental data |
| Toluene | Nonpolar | Fill in experimental data | Fill in experimental data |
| Dichloromethane | Polar Aprotic | Fill in experimental data | Fill in experimental data |
| Acetone | Polar Aprotic | Fill in experimental data | Fill in experimental data |
| Acetonitrile | Polar Aprotic | Fill in experimental data | Fill in experimental data |
| Dimethyl Sulfoxide | Polar Aprotic | Fill in experimental data | Fill in experimental data |
| Methanol | Polar Protic | Fill in experimental data | Fill in experimental data |
| Ethanol | Polar Protic | Fill in experimental data | Fill in experimental data |
| Water (pH 7) | Polar Protic | Fill in experimental data | Fill in experimental data |
| 5% HCl (aq) | Aqueous Acid | Fill in experimental data | Fill in experimental data |
Correlating Data with Theory
Once populated, this data should be analyzed to validate or refine the initial predictive framework. Do the results align with the "like dissolves like" principle? Are there any unexpected results? For instance, an unusually high solubility in a specific solvent might suggest a particularly stable solute-solvent complex is being formed. The logical relationship between solvent properties and the expected solubility is illustrated below.
Caption: Relationship between molecular and solvent properties.
Conclusion
While specific experimental data for 1-Methyl-4-(prop-2-yn-1-yl)piperazine is not yet widely published, a robust solubility profile can be generated through a systematic approach combining theoretical prediction and rigorous experimental validation. By understanding the key molecular features of the compound—its basic nitrogens, potential for hydrogen bonding, and lipophilic regions—researchers can make educated choices about solvent systems for synthesis, purification, and formulation. The detailed shake-flask protocol provided herein offers a reliable and reproducible method for obtaining the quantitative data needed to advance a drug discovery program. This integrated approach ensures that solubility, a critical determinant of success, is characterized early and accurately, paving the way for efficient and informed drug development.
References
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? [online]. Available at: [Link]
-
University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds [online]. Available at: [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? [online]. YouTube. Available at: [Link]
-
Solubility of Things. Piperazine [online]. Available at: [Link]
-
Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS [online]. Available at: [Link]
-
University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis [online]. Available at: [Link]
Sources
An In-depth Technical Guide to the Safe Handling of 1-Methyl-4-(prop-2-yn-1-yl)piperazine
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Methyl-4-(prop-2-yn-1-yl)piperazine. As a specialized piperazine derivative, understanding its chemical properties and potential hazards is paramount for ensuring a safe research environment. This document synthesizes available safety data from structurally related compounds to establish a robust framework for risk mitigation.
Introduction: Understanding the Compound
1-Methyl-4-(prop-2-yn-1-yl)piperazine is a substituted piperazine that features a methyl group at the 1-position and a propargyl group at the 4-position. The presence of the propargyl group, with its terminal alkyne, makes this molecule a valuable building block in medicinal chemistry, particularly in the synthesis of more complex molecules through reactions like click chemistry. The piperazine core is a common scaffold in many pharmacologically active compounds.[1]
Due to the limited availability of specific safety data for this exact molecule, this guide draws upon established safety profiles of closely related and structurally similar compounds, such as 1-methylpiperazine and other substituted piperazines. This approach allows for a scientifically grounded assessment of potential hazards and necessary precautions.
Hazard Identification and Classification
Based on the safety data sheets (SDS) of analogous compounds, 1-Methyl-4-(prop-2-yn-1-yl)piperazine should be treated as a hazardous substance. The primary hazards are anticipated to be:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Irritation: May cause respiratory irritation.[4]
The GHS hazard classifications for structurally similar compounds are summarized below:
| Hazard Classification | Category | Source |
| Skin Corrosion/Irritation | 1B | [3][5] |
| Serious Eye Damage/Irritation | 1 | [6][7] |
| Acute Toxicity, Oral | 4 | [4] |
| Acute Toxicity, Dermal | 4 | [4] |
| Acute Toxicity, Inhalation | 4 | [4] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | [4][7] |
GHS Pictograms:
First-Aid Measures: A Protocol for Exposure
Immediate medical attention is required in case of exposure.[6] Always show the safety data sheet of a related compound to the attending medical professional.
dot
Caption: First-aid response workflow for exposure.
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.[2]
-
Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin area with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] If contact lenses are present and can be easily removed, do so. Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water.[8] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[8]
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release
-
Personal Precautions: Ensure adequate ventilation.[8] Use personal protective equipment as required.[6] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[8]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it should not be released into the environment.[8]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[6] Collect the absorbed material into a suitable, closed container for disposal.[8]
Handling and Storage: A Proactive Approach to Safety
Proper handling and storage are critical to preventing exposure and maintaining the chemical's integrity.
dot
Caption: Key protocols for handling and storage.
Handling
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[6] Ensure that eyewash stations and safety showers are located close to the workstation.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors.[6]
-
-
General Hygiene: Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling and before any breaks.[7]
Storage
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] It is recommended to handle and store the contents under an inert atmosphere, such as nitrogen, and to protect it from moisture.[6]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]
Physicochemical and Toxicological Profile
Physicochemical Data (Based on Analogues)
| Property | Value | Source |
| Molecular Formula | C10H18N2 | (for the core structure, excluding the propargyl group) |
| Molecular Weight | 183.29 g/mol (for 1-(1-Methyl-4-piperidinyl)piperazine) | [3][5] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 110 °C @ 0.1 mmHg (for 1-(1-Methylpiperidin-4-yl)piperazine) | [2] |
| Flash Point | 113 °C (for 1-(1-Methylpiperidin-4-yl)piperazine) | [2] |
Toxicological Insights
The toxicological properties of 1-Methyl-4-(prop-2-yn-1-yl)piperazine have not been fully investigated.[6] However, based on its structural components, it is prudent to assume that it is a corrosive material.[10] Ingestion may cause severe swelling and damage to the delicate tissues of the esophagus and stomach, with a danger of perforation.[6]
Disposal Considerations
Disposal of this chemical and its containers must be done in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction facility or disposed of through controlled incineration with flue gas scrubbing.[8] Do not allow the product to enter sewer systems or waterways.[8]
Conclusion
While specific data for 1-Methyl-4-(prop-2-yn-1-yl)piperazine is scarce, a thorough review of its structural analogues provides a solid foundation for establishing safe handling practices. Researchers, scientists, and drug development professionals must treat this compound with the utmost care, assuming it to be corrosive, toxic, and irritating. Adherence to the protocols outlined in this guide—including the consistent use of appropriate engineering controls and personal protective equipment—is essential for mitigating risks and ensuring a safe laboratory environment.
References
-
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]
-
Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS. Retrieved from [Link]
-
Loba Chemie. (2016). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine. Retrieved from [Link]
- Mahmoud, M., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 28(12), 4786.
Sources
- 1. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]
- 2. 1-(1-Methylpiperidin-4-yl)piperazine | 23995-88-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(1-甲基-4-哌啶基)哌嗪 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Methyl-4-(prop-2-yn-1-yl)piperazine for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-4-(prop-2-yn-1-yl)piperazine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. The guide covers its commercial availability, key chemical properties, a detailed, field-proven synthesis protocol, and its applications, particularly as a fragment in the design of novel therapeutics. The document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering practical insights into the procurement, synthesis, and strategic utilization of this valuable compound.
Introduction: The Strategic Value of the 1-Methyl-4-(prop-2-yn-1-yl)piperazine Scaffold
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs.[1] Its two nitrogen atoms provide opportunities for tuning physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[1] The introduction of a 1-methyl group can enhance metabolic stability and brain penetration for Central Nervous System (CNS) targets.
The propargyl group, a terminal alkyne, is a highly versatile functional handle. It is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bio-orthogonal ligation reaction.[2] This allows for the straightforward conjugation of the piperazine scaffold to other molecules, such as peptides, polymers, or fluorescent probes. The terminal alkyne also opens avenues for a variety of other chemical transformations, making 1-Methyl-4-(prop-2-yn-1-yl)piperazine a valuable and adaptable building block in drug discovery programs. This guide will delve into the practical aspects of sourcing and utilizing this compound.
Commercial Availability and Procurement
1-Methyl-4-(prop-2-yn-1-yl)piperazine is commercially available from a number of chemical suppliers. It is typically offered as a research-grade chemical with purities often around 95%. When sourcing this compound, it is crucial to verify the CAS number to ensure the correct regioisomer is being purchased.
Table 1: Key Identifiers for 1-Methyl-4-(prop-2-yn-1-yl)piperazine
| Identifier | Value |
| CAS Number | 45813-02-3 |
| Molecular Formula | C₈H₁₄N₂ |
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | 1-methyl-4-(prop-2-yn-1-yl)piperazine[3] |
| Canonical SMILES | CN1CCN(CC1)CC#C[3] |
Table 2: Representative Commercial Suppliers
| Supplier | Purity | Quantity |
| Advent Chembio | 95% | Gram scale |
| Ambeed | Not specified | Gram scale |
| Angene Chemical | Not specified | Gram to kilogram scale |
| ChemShuttle | Not specified | Gram scale |
| CymitQuimica | Not specified | Gram scale |
Note: This is not an exhaustive list, and availability and purity may vary. Researchers should always request a certificate of analysis (CoA) from the supplier to confirm the identity and purity of the purchased material.
Physicochemical Properties and Safety Considerations
General Safety Precautions:
-
Corrosive: Piperazine derivatives are often corrosive and can cause severe skin burns and eye damage.
-
Irritant: May cause respiratory irritation.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Researchers are strongly advised to obtain and review the supplier-specific SDS before handling this compound.
Synthesis of 1-Methyl-4-(prop-2-yn-1-yl)piperazine: A Validated Protocol
The most direct and widely applicable method for the synthesis of 1-Methyl-4-(prop-2-yn-1-yl)piperazine is the N-alkylation of 1-methylpiperazine with a suitable propargyl electrophile, such as propargyl bromide or propargyl chloride. This is a standard SN2 reaction where the secondary amine of the piperazine acts as the nucleophile.
Reaction Scheme
Caption: General synthesis scheme for 1-Methyl-4-(prop-2-yn-1-yl)piperazine.
Step-by-Step Experimental Protocol
This protocol is based on established procedures for the N-alkylation of piperazines and has been optimized for this specific transformation.[4]
Materials:
-
1-Methylpiperazine
-
Propargyl bromide (80% solution in toluene is commonly used)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperazine (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Slowly add propargyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature. Note: The reaction can be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford pure 1-Methyl-4-(prop-2-yn-1-yl)piperazine.
Characterization
The identity and purity of the synthesized 1-Methyl-4-(prop-2-yn-1-yl)piperazine should be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals include those for the methyl group, the piperazine ring protons, the methylene protons adjacent to the alkyne, and the acetylenic proton.
-
¹³C NMR: Will show distinct signals for all carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.
Applications in Drug Discovery and Development
The unique combination of the 1-methylpiperazine and propargyl moieties makes this compound a valuable building block in several areas of drug discovery.
Fragment-Based Drug Discovery (FBDD)
1-Methyl-4-(prop-2-yn-1-yl)piperazine is an excellent candidate for inclusion in a fragment library for FBDD campaigns.[5] Its low molecular weight and the presence of both a hydrogen bond acceptor (the piperazine nitrogens) and a versatile chemical handle (the alkyne) make it an attractive starting point for developing more potent and selective ligands.[6]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Methyl-4-prop-2-ynyl-piperazine | C8H14N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. astx.com [astx.com]
reactivity of the propargyl group in 1-Methyl-4-(prop-2-yn-1-yl)piperazine
An In-Depth Technical Guide to the Reactivity of the Propargyl Group in 1-Methyl-4-(prop-2-yn-1-yl)piperazine
Abstract
The propargyl group, a seemingly simple terminal alkyne functional motif, serves as a cornerstone of modern synthetic chemistry, offering a gateway to immense molecular complexity. When appended to a privileged scaffold like 1-methylpiperazine, its reactivity becomes particularly relevant to drug discovery and materials science. This guide provides an in-depth exploration of the chemical behavior of the propargyl group in 1-Methyl-4-(prop-2-yn-1-yl)piperazine. We will dissect its participation in three cornerstone reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling, and the Mannich (A³) coupling reaction. This document moves beyond mere procedural outlines, delving into the underlying mechanisms, the rationale behind experimental design, and the practical applications of the resulting products, offering researchers a comprehensive and authoritative resource.
Introduction: A Molecule of Strategic Importance
1-Methyl-4-(prop-2-yn-1-yl)piperazine is a bifunctional molecule that marries two critical components in contemporary chemical design. The 1-methylpiperazine core is a ubiquitous feature in medicinal chemistry, recognized as a "privileged scaffold" that frequently appears in FDA-approved drugs.[1][2][3] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross biological membranes.[1]
The true synthetic versatility of this molecule, however, lies in its propargyl group (prop-2-yn-1-yl). This terminal alkyne is not merely a structural element but a highly reactive and predictable chemical handle.[4][5][6][7] Its unique electronic structure, characterized by the acidic terminal proton and the electron-rich triple bond, allows it to participate in a suite of powerful and orthogonal chemical transformations. This guide will illuminate the pathways through which this unassuming functional group can be leveraged to construct complex molecular architectures.
Synthesis of the Core Building Block
The preparation of 1-Methyl-4-(prop-2-yn-1-yl)piperazine is a straightforward nucleophilic substitution. The secondary amine of 1-methylpiperazine acts as the nucleophile, displacing a halide from a propargyl electrophile.
Experimental Protocol: Synthesis of 1-Methyl-4-(prop-2-yn-1-yl)piperazine
-
Reagent Preparation: To a round-bottom flask, add 1-methylpiperazine (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq), and a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add propargyl bromide (1.1 eq) dropwise to the stirred solution.
-
Expert Insight: The use of a slight excess of the alkylating agent ensures complete consumption of the starting piperazine. K₂CO₃ is a mild and inexpensive base sufficient to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, filter off the solid K₂CO₃ and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product. Further purification can be achieved via column chromatography if necessary.
Key Methodologies for Propargyl Group Functionalization
The terminal alkyne of 1-Methyl-4-(prop-2-yn-1-yl)piperazine is a versatile anchor for three of the most powerful reactions in the synthetic chemist's toolkit.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Archetype of "Click Chemistry"
The CuAAC reaction is the premier example of "click chemistry," a class of reactions known for their reliability, high yields, and simplicity.[8] This reaction involves the 1,3-dipolar cycloaddition between the terminal alkyne of our piperazine substrate and an organic azide, catalyzed by a copper(I) species, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[8][9] The reaction is incredibly robust, tolerating a wide range of functional groups and solvents, including water, making it ideal for bioconjugation.[8][9][10]
The reaction proceeds through a well-defined catalytic cycle. The active Cu(I) catalyst first coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, passing through a six-membered copper-containing ring before undergoing reductive elimination to release the triazole product and regenerate the Cu(I) catalyst.
Caption: Catalytic cycle of the CuAAC reaction.
This protocol uses the in-situ generation of the active Cu(I) catalyst from a Cu(II) salt and a reducing agent, a common and reliable method.[10][11]
-
Reagent Preparation:
-
Prepare a 1 M solution of 1-Methyl-4-(prop-2-yn-1-yl)piperazine (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Prepare a 1 M solution of the desired azide (e.g., Benzyl Azide, 1.05 eq) in the same solvent system.
-
Prepare a fresh 1 M aqueous solution of sodium ascorbate.
-
Prepare a 0.1 M aqueous solution of copper(II) sulfate (CuSO₄).
-
-
Reaction Setup: In a vial, combine the alkyne solution and the azide solution.
-
Catalyst Addition: To the stirred mixture, add the sodium ascorbate solution (0.1 eq), followed by the CuSO₄ solution (0.01-0.05 eq).
-
Trustworthiness Pillar: The immediate formation of a yellow-orange color indicates the reduction of Cu(II) to the active Cu(I) species. The reaction is often exothermic. The use of a ligand like THPTA or TBTA can accelerate the reaction and protect sensitive substrates from oxidative damage.[10][11]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 1-12 hours. The reaction is typically complete when the mixture becomes homogeneous and the color fades. Monitor by TLC or LC-MS.
-
Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting triazole is often pure enough for subsequent use, but can be purified by crystallization or column chromatography.
| Parameter | Condition | Rationale / Insight |
| Catalyst Loading | 1-5 mol% CuSO₄ | Lower loadings are often sufficient, minimizing copper contamination. |
| Reducing Agent | 10 mol% Sodium Ascorbate | A slight excess ensures the copper remains in the +1 oxidation state. |
| Solvent | t-BuOH/H₂O, DMSO, DMF | Aqueous systems are common and green; organic solvents for less soluble substrates. |
| Temperature | Room Temperature | The reaction is highly efficient under mild conditions.[9] |
| Typical Yield | >90% | The "click" reaction is known for its high conversion and clean product formation. |
Sonogashira Cross-Coupling: Forging sp-sp² Carbon-Carbon Bonds
The Sonogashira reaction is a robust and versatile method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide.[12] This reaction is indispensable for synthesizing conjugated systems found in pharmaceuticals, natural products, and organic materials.[12][13] The classic protocol employs a dual catalytic system of palladium and copper(I).[12]
The reaction involves two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl halide. Meanwhile, in the copper cycle, the Cu(I) salt reacts with the terminal alkyne to form a copper acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the palladium center, which yields the coupled product and regenerates the Pd(0) catalyst.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
-
Inert Atmosphere Setup: Assemble a Schlenk flask under an inert atmosphere (Nitrogen or Argon). This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Reagent Addition: To the flask, add the aryl halide (e.g., Iodobenzene, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq). The base is crucial for neutralizing the HX formed and facilitating the formation of the copper acetylide.[12]
-
Substrate Addition: Add 1-Methyl-4-(prop-2-yn-1-yl)piperazine (1.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting aryl halide is consumed (monitor by TLC/GC-MS).
-
Trustworthiness Pillar: A successful reaction is often indicated by the formation of an ammonium halide salt precipitate. Copper-free protocols exist, which can be advantageous to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, though they may require different ligands or harsher conditions.[13][14]
-
-
Workup and Purification: Cool the reaction, dilute with ether or ethyl acetate, and filter through a pad of celite to remove the catalyst and salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
| Aryl Halide (Ar-X) | Reactivity Order | Typical Conditions | Rationale / Insight |
| Ar-I | I > OTf > Br >> Cl | Room Temp to 40 °C | The C-I bond is the weakest, making oxidative addition to Pd(0) the fastest.[12] |
| Ar-Br | 50-80 °C | Requires more thermal energy to break the stronger C-Br bond. | |
| Ar-Cl | >100 °C, special ligands | The C-Cl bond is very strong; requires highly active catalysts (e.g., with bulky phosphine ligands) to facilitate oxidative addition.[15] |
Mannich Reaction (A³ Coupling): Synthesis of Propargylamines
The A³ (Aldehyde-Alkyne-Amine) coupling is a three-component variation of the Mannich reaction.[16][17] It provides a highly atom-economical route to synthesize propargylamines, which are valuable intermediates in medicinal chemistry.[17][18] In this reaction, the terminal alkyne of 1-Methyl-4-(prop-2-yn-1-yl)piperazine reacts with an aldehyde and a secondary amine, typically catalyzed by a copper or gold salt.
The reaction is initiated by the formation of a highly electrophilic iminium ion from the condensation of the aldehyde and the secondary amine.[16][19][20] Concurrently, a metal catalyst (e.g., Cu(I)) activates the terminal alkyne, forming a metal acetylide. This acetylide then acts as a nucleophile, attacking the iminium ion to forge the new C-C bond and yield the final propargylamine product.[17]
Caption: Three-component pathway of the A³ coupling reaction.
-
Reagent Setup: In a flask, dissolve the aldehyde (e.g., benzaldehyde, 1.0 eq) and the secondary amine (e.g., diethylamine, 1.1 eq) in a suitable solvent such as dioxane or water.
-
Catalyst Addition: Add the catalyst (e.g., CuI, 5 mol%).
-
Alkyne Addition: Add 1-Methyl-4-(prop-2-yn-1-yl)piperazine (1.0 eq) to the mixture.
-
Reaction Conditions: Stir the reaction at an elevated temperature (e.g., 80-100 °C) for several hours. Monitor by TLC or LC-MS.
-
Trustworthiness Pillar: The reaction can often be performed in water, making it a green and sustainable choice. The successful formation of the product confirms the concurrent generation of the iminium ion and activation of the alkyne.[17]
-
-
Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting propargylamine via column chromatography.
Conclusion and Future Outlook
1-Methyl-4-(prop-2-yn-1-yl)piperazine is far more than a simple chemical. It is a strategically designed building block whose propargyl group serves as a powerful and versatile reactive handle. Through the lens of CuAAC, Sonogashira, and Mannich reactions, we have demonstrated its capacity to be transformed into a diverse array of complex molecules. The triazoles, conjugated systems, and propargylamines derived from these reactions are of immense value in drug discovery, bioconjugation, and materials science. Understanding the causality behind the experimental choices and the mechanistic underpinnings of these transformations empowers researchers to harness the full potential of this versatile scaffold, paving the way for future innovations.
References
-
Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5, 102900. Available at: [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3:153-162. Available at: [Link]
-
Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex. Available at: [Link]
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. Available at: [Link]
-
Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Rawsource. Available at: [Link]
-
Chemistry Steps. Mannich Reaction. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Abonia, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3563. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Available at: [Link]
-
Wikipedia. Mannich reaction. Available at: [Link]
-
Matos, M. J., et al. (2023). Propargylamine: an important moiety in drug discovery. Expert Opinion on Drug Discovery, 18(5), 499-514. Available at: [Link]
-
Wells, S. M., et al. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 18(18), 4566-4569. Available at: [Link]
-
AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available at: [Link]
-
ResearchGate. (2025). Mannich Reaction of Secondary Amines, Aldehydes and Alkynes in Water Using Cu/C Nanoparticles as a Heterogeneous Catalyst. Available at: [Link]
-
ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]
-
Al-Masum, M. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(9), 7436-7450. Available at: [Link]
-
Royal Society of Chemistry. An insight into the therapeutic potential of piperazine-based anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
Semantic Scholar. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]
-
Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1161. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rawsource.com [rawsource.com]
- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. Mannich reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 20. adichemistry.com [adichemistry.com]
1-Methyl-4-(prop-2-yn-1-yl)piperazine: A Versatile Building Block for Modern Synthetic Chemistry
Introduction: The Strategic Value of Bifunctional Scaffolds
In the landscape of contemporary drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Synthetic building blocks that offer dual functionality are invaluable tools, enabling rapid diversification and the introduction of key pharmacophoric or material-property-enhancing features. 1-Methyl-4-(prop-2-yn-1-yl)piperazine emerges as a strategic asset in this context. This molecule synergistically combines the well-established biological relevance of the 1-methylpiperazine moiety with the versatile reactivity of a terminal alkyne. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas due to its favorable pharmacokinetic properties and ability to engage in crucial hydrogen bonding interactions.[1] Concurrently, the propargyl group serves as a powerful handle for covalent modification, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry."[2] This guide provides an in-depth technical overview of 1-methyl-4-(prop-2-yn-1-yl)piperazine, from its synthesis and characterization to its application as a robust building block for researchers at the forefront of chemical innovation.
Physicochemical and Spectroscopic Profile
While extensive experimental data for 1-methyl-4-(prop-2-yn-1-yl)piperazine is not widely published, its properties can be reliably estimated based on its constituent parts and data from closely related analogs.
| Property | Estimated Value/Description | Source/Basis of Estimation |
| Molecular Formula | C₈H₁₄N₂ | - |
| Molecular Weight | 138.21 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Analogy with 1-methylpiperazine and other N-alkylated piperazines. |
| Boiling Point | ~160-170 °C (at atmospheric pressure) | Interpolated from the boiling points of 1-methylpiperazine (138 °C) and propargyl bromide (89 °C). N-alkylation typically increases the boiling point. |
| Solubility | Soluble in water and common organic solvents (e.g., DCM, THF, MeOH, Chloroform). | Based on the properties of 1-methylpiperazine and N-propargylpiperazine. |
| pKa | ~8.5 - 9.5 (for the piperazine nitrogen) | Typical range for N-alkylated piperazines. |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~3.2-3.4 ppm (t, 2H): Methylene protons of the propargyl group adjacent to the nitrogen.
-
δ ~2.4-2.7 ppm (m, 8H): Piperazine ring protons.
-
δ ~2.3 ppm (s, 3H): Methyl group protons.
-
δ ~2.2 ppm (t, 1H): Acetylenic proton.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~79-81 ppm: Quaternary alkyne carbon.
-
δ ~72-74 ppm: Terminal alkyne carbon.
-
δ ~54-56 ppm: Piperazine ring carbons adjacent to the methyl-bearing nitrogen.
-
δ ~52-54 ppm: Piperazine ring carbons adjacent to the propargyl-bearing nitrogen.
-
δ ~45-47 ppm: Propargyl methylene carbon.
-
δ ~45-47 ppm: Methyl carbon.
-
Synthesis of 1-Methyl-4-(prop-2-yn-1-yl)piperazine: A Practical Protocol
The most direct and efficient method for the synthesis of 1-methyl-4-(prop-2-yn-1-yl)piperazine is the nucleophilic substitution of a propargyl halide with 1-methylpiperazine. The tertiary amine of 1-methylpiperazine acts as a nucleophile, displacing the halide to form the desired product.
Experimental Protocol: N-Alkylation of 1-Methylpiperazine
Reaction Scheme:
Caption: Synthetic route to 1-Methyl-4-(prop-2-yn-1-yl)piperazine.
Materials:
-
1-Methylpiperazine (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile.
-
Add 1-methylpiperazine (1.0 eq) to the stirring suspension.
-
Slowly add propargyl bromide (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure 1-methyl-4-(prop-2-yn-1-yl)piperazine as a colorless to pale yellow liquid.
Causality Behind Experimental Choices:
-
Excess Base: Potassium carbonate is used in excess to neutralize the hydrobromic acid byproduct of the reaction, driving the equilibrium towards the product.
-
Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial to prevent unwanted side reactions, such as the hydrolysis of propargyl bromide.
-
Reflux Conditions: Heating the reaction to the boiling point of the solvent increases the reaction rate, ensuring a reasonable reaction time.
-
Workup: The aqueous workup with sodium bicarbonate removes any remaining acidic impurities, while the brine wash helps to remove water from the organic layer.
-
Vacuum Distillation: This purification method is suitable for liquid products with moderate boiling points and effectively removes non-volatile impurities.
Application in Synthesis: The Power of Click Chemistry
The terminal alkyne of 1-methyl-4-(prop-2-yn-1-yl)piperazine makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and regioselective reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage, a common isostere for amide bonds in medicinal chemistry.
Experimental Protocol: CuAAC Reaction with Benzyl Azide
Reaction Scheme:
Caption: Click chemistry application of the building block.
Materials:
-
1-Methyl-4-(prop-2-yn-1-yl)piperazine (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a vial, dissolve 1-methyl-4-(prop-2-yn-1-yl)piperazine (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in deionized water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction typically proceeds to completion, which can be confirmed by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting triazole product can be purified by column chromatography on silica gel if necessary.
Rationale for Methodological Choices:
-
Catalytic System: The combination of copper(II) sulfate and sodium ascorbate generates the active Cu(I) catalyst in situ. Sodium ascorbate acts as a reducing agent, maintaining the copper in its +1 oxidation state.
-
Solvent System: The t-BuOH/H₂O mixture is a common and effective solvent system for CuAAC reactions, as it dissolves a wide range of organic substrates while being compatible with the aqueous catalyst solutions.
-
Room Temperature Reaction: The high efficiency of the CuAAC reaction often allows it to proceed smoothly at room temperature, avoiding the need for heating and potential degradation of sensitive substrates.
Safety and Handling
Based on related piperazine derivatives, 1-methyl-4-(prop-2-yn-1-yl)piperazine should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Piperazine derivatives can be corrosive and may cause skin and eye irritation.
Conclusion
1-Methyl-4-(prop-2-yn-1-yl)piperazine represents a potent and versatile building block for synthetic chemists. Its straightforward synthesis and the dual-nature of its functionality—a biologically relevant piperazine core and a "clickable" alkyne handle—provide a streamlined pathway to novel and diverse molecular entities. This guide offers a foundational understanding and practical protocols to empower researchers in leveraging this valuable synthetic tool for advancements in drug discovery, chemical biology, and materials science.
References
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Liang, L., Astruc, D. Chem. Soc. Rev., 2011, 40 , 2453-2483. [Link]
-
1-(2-Propynyl)piperazine. PubChem Compound Summary for CID 14627369. [Link]
-
1-Methylpiperazine. PubChem Compound Summary for CID 53167. [Link]
-
PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]
-
Propargyl bromide. Wikipedia. [Link]
-
Click Chemistry. Med Chem 101. [Link]
Sources
Methodological & Application
Harnessing 1-Methyl-4-(prop-2-yn-1-yl)piperazine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the effective use of 1-Methyl-4-(prop-2-yn-1-yl)piperazine as a terminal alkyne component in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide moves beyond a simple recitation of steps to explain the underlying principles, ensuring robust, reproducible, and high-yielding outcomes.
Introduction: The Power of Click Chemistry
"Click Chemistry" is a chemical philosophy that emphasizes reactions that are high-yielding, wide in scope, create no or inoffensive byproducts, are stereospecific, and proceed under simple, often aqueous, reaction conditions.[1] The foremost example of this concept is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[1][2] This transformation is exceptionally reliable for covalently linking molecular building blocks in fields ranging from drug discovery and bioconjugation to materials science.[3][4]
1-Methyl-4-(prop-2-yn-1-yl)piperazine is a valuable building block in this context. The terminal alkyne group provides the reactive handle for the CuAAC reaction, while the N-methylpiperazine moiety imparts increased aqueous solubility and a basic nitrogen atom, which can be crucial for modulating the pharmacokinetic properties of a final drug candidate. This guide will detail the mechanism, protocols, and expert insights for successfully employing this reagent.
The CuAAC Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The CuAAC reaction is not a concerted cycloaddition; instead, it proceeds through a stepwise pathway involving copper acetylide intermediates.[2] While several nuanced mechanistic proposals exist, including dinuclear and trinuclear copper intermediates, a widely accepted pathway provides a strong working model for experimental design.[2][5]
The key stages are:
-
Formation of the Copper(I) Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne. Subsequent deprotonation forms a highly nucleophilic copper(I) acetylide intermediate.[6][]
-
Coordination with the Azide: The azide reactant coordinates to the copper center of the acetylide complex.
-
Cycloaddition and Ring Formation: The terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to the formation of a six-membered copper metallacycle.[2][]
-
Ring Contraction & Product Release: This intermediate undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst for the next cycle.[2][8]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Core Components & Experimental Causality
A successful CuAAC reaction depends on the careful selection and handling of four key components.
-
The Alkyne: 1-Methyl-4-(prop-2-yn-1-yl)piperazine serves as the alkyne source. It is generally stable but should be stored under inert gas if kept for long periods to prevent oxidative degradation.
-
The Azide: The reaction partner can be any organic azide. The stability and purity of the azide are paramount, as impurities can inhibit the catalyst.
-
The Copper Source: The active catalyst is Cu(I).[1][9] However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state. Therefore, it is standard practice to generate Cu(I) in situ from a stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent.[2][10] Sodium ascorbate is the most common choice due to its efficacy and benign byproducts.[10][11] This approach ensures a constant supply of the active Cu(I) catalyst throughout the reaction.
-
The Ligand: While the reaction can proceed without a ligand, their use is highly recommended.[12][13] Ligands serve several critical functions:
-
Stabilization: They stabilize the Cu(I) oxidation state, preventing both oxidation to Cu(II) and disproportionation.[3][14]
-
Acceleration: Ligands can dramatically accelerate the reaction rate, which is particularly important for dilute solutions or sterically hindered substrates.[3][10]
-
Protection: In biological applications, ligands protect sensitive biomolecules from damage by reactive oxygen species that can be generated by the Cu/ascorbate system.[10][15]
-
Solubility: They help solubilize the copper catalyst in various solvent systems.[3]
-
A common and highly effective ligand for general use is Tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analogue, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[3][10]
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of 1-Methyl-4-(prop-2-yn-1-yl)piperazine with a generic organic azide (e.g., Benzyl Azide) on a 1 mmol scale.
Workflow Overview
Caption: General experimental workflow for a CuAAC reaction.
Materials & Reagents
-
1-Methyl-4-(prop-2-yn-1-yl)piperazine
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent System: e.g., Tetrahydrofuran (THF) and Water (H₂O)
-
Argon or Nitrogen gas supply
-
Standard glassware, magnetic stirrer, and TLC/LC-MS equipment
Step-by-Step Methodology
-
Reagent Preparation (Stock Solutions):
-
Copper/Ligand Solution: Prepare a premixed solution of CuSO₄ and TBTA. For example, dissolve CuSO₄·5H₂O (2.5 mg, 0.01 mmol, 1 mol%) and TBTA (5.3 mg, 0.01 mmol, 1 mol%) in 1 mL of a suitable solvent like DMF or a THF/H₂O mixture. Causality: Premixing ensures the ligand complexes with the copper before the reaction starts, improving catalytic efficiency.[11][15]
-
Sodium Ascorbate Solution: Prepare a fresh solution of Sodium Ascorbate (19.8 mg, 0.1 mmol, 10 mol%) in 1 mL of deionized water. Causality: A fresh solution is crucial as ascorbate can degrade. A 5-10 fold excess relative to copper ensures the catalyst remains in the active Cu(I) state.[16]
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-Methyl-4-(prop-2-yn-1-yl)piperazine (152.2 mg, 1.0 mmol, 1.0 equiv).
-
Add the organic azide (e.g., Benzyl Azide, 133.2 mg, 1.0 mmol, 1.0 equiv).
-
Add the solvent system. A 1:1 mixture of THF/H₂O (10 mL total volume) is a robust starting point that solubilizes both organic and inorganic reagents.[16]
-
Seal the flask with a septum and degas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes. Causality: Removing dissolved oxygen is critical to prevent the oxidation of the Cu(I) catalyst to inactive Cu(II).[15][16]
-
-
Reaction Initiation:
-
Using a syringe, add the prepared Copper/Ligand stock solution to the stirring reaction mixture.
-
Immediately follow with the addition of the Sodium Ascorbate solution. The reaction mixture may change color.
-
Allow the reaction to stir at room temperature under an inert atmosphere.
-
-
Monitoring the Reaction:
-
Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction is complete within 1-4 hours at room temperature, but this can vary.
-
-
Workup and Product Isolation:
-
Once the reaction is complete, dilute the mixture with water (20 mL) and ethyl acetate (20 mL).
-
Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 1,2,3-triazole product.
-
Optimization Parameters & Data
For novel substrates or challenging conjugations, optimization may be required. The following table summarizes key parameters that can be adjusted.
| Parameter | Standard Condition | Optimization Range & Rationale |
| Catalyst Loading | 1 mol% CuSO₄ | 0.1 - 5 mol% : Lower for simple reactions; increase for slow or sterically hindered substrates. |
| Ligand:Copper Ratio | 1:1 | 1:1 to 5:1 : A 5:1 ratio is often used in bioconjugation to protect sensitive molecules from oxidative damage.[10][17] |
| Reducing Agent | 10 mol% Na-Ascorbate | 5 - 50 mol% : A sufficient excess is needed to counteract any dissolved oxygen. |
| Solvent | THF/H₂O (1:1) | DMF, DMSO, t-BuOH/H₂O : Choice depends on substrate solubility. Co-solvents like DMSO can improve the solubility of small molecules.[16] |
| Temperature | Room Temperature | 0°C to 60°C : Gentle heating can accelerate slow reactions, but may increase side product formation. |
| Concentration | 0.1 M | 0.01 M to 1.0 M : More dilute conditions may require longer reaction times or higher catalyst loading. |
Expert Insights & Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) & Scientific Rationale |
| Low or No Product | 1. Inactive Catalyst: Cu(I) was oxidized by atmospheric oxygen. | 1. Improve Degassing: Ensure all solvents and the reaction vessel are thoroughly purged with inert gas. Rationale: Oxygen is the primary culprit for catalyst deactivation.[16] |
| 2. Insufficient Reducing Agent: The ascorbate was consumed before the reaction completed. | 2. Add More Ascorbate: Use a freshly prepared solution and ensure a sufficient excess (e.g., 10 eq relative to Cu). Rationale: This provides a reservoir to continuously regenerate the active Cu(I) species.[16] | |
| 3. Poor Solubility: One of the reactants is not fully dissolved. | 3. Change Solvent System: Try a different co-solvent like DMF or DMSO to improve solubility. Rationale: The reaction can only occur in the solution phase.[16] | |
| Side Product Formation | 1. Alkyne Homocoupling (Glasner coupling): Two alkyne molecules couple to form a diyne. | 1. Ensure Excess Ascorbate & Ligand: The presence of a strong reducing agent and a stabilizing ligand disfavors the oxidative homocoupling pathway. Rationale: Homocoupling is typically a Cu(II)-mediated process. |
| Reaction Stalls | 1. Catalyst Inhibition: Functional groups on substrates (e.g., thiols) are binding to and poisoning the copper catalyst. | 1. Increase Catalyst/Ligand Loading: Add more of the premixed catalyst solution. 2. Use Sacrificial Additives: For thiol-containing substrates, additives like Zn(II) can sometimes bind to the thiols, leaving the copper free to catalyze the reaction.[10] |
| Irreproducible Results | 1. Inconsistent Reagent Quality: Degradation of ascorbate, azide, or alkyne. | 1. Use Fresh Reagents: Always use freshly prepared sodium ascorbate solution. Check the purity of the azide and alkyne starting materials. Rationale: Reproducibility demands consistency in all starting materials.[18] |
References
-
Click chemistry. (n.d.). In Wikipedia. Retrieved January 22, 2026. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026. [Link]
-
YOU Knowledge. (2022, October 7). Click Chemistry Mechanism, Alkyne-Azide Click Reaction Mechanism, Nobel Prize in Chemistry 2022 [Video]. YouTube. [Link]
-
The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? (n.d.). SciSpace. Retrieved January 22, 2026. [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1313. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. (n.d.). UH Institutional Repository. Retrieved January 22, 2026. [Link]
-
The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? (2011, August 1). Bentham Science Publishers. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2009, November 26). Jena Bioscience. [Link]
-
Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. (n.d.). ACS Omega. Retrieved January 22, 2026. [Link]
-
Problems and Solutions in Click Chemistry Applied to Drug Probes. (2016, October 26). PMC - NIH. [Link]
-
Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). (2025, November 18). Reddit. [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't? (2021, December 16). ResearchGate. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). In: Current Protocols in Chemical Biology - Jena Bioscience. Retrieved January 22, 2026. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.).
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (n.d.). RSC Publishing. Retrieved January 22, 2026. [Link]
-
Peptide conjugation via CuAAC 'click' chemistry. (n.d.). UQ eSpace. Retrieved January 22, 2026. [Link]
-
Protocols. (n.d.). baseclick GmbH. Retrieved January 22, 2026. [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. (n.d.). Chemical Reviews - ACS Publications. Retrieved January 22, 2026. [Link]
-
(PDF) Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues. (2018, April 27). ResearchGate. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010, March 4). Chemical Society Reviews (RSC Publishing). [Link]
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. scispace.com [scispace.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Click reaction ligands | BroadPharm [broadpharm.com]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. researchgate.net [researchgate.net]
protocol for CuAAC reaction with 1-Methyl-4-(prop-2-yn-1-yl)piperazine
An Application Guide to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Methyl-4-(prop-2-yn-1-yl)piperazine
Introduction: The Power of Click Chemistry in Modern Synthesis
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions with high yields, stereospecificity, and broad functional group tolerance.[1][2] This reaction facilitates the covalent linkage of two molecular building blocks—one bearing a terminal alkyne and the other an azide—to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[1][3] Its remarkable reliability and mild reaction conditions have propelled its use across diverse scientific fields, including drug discovery, bioconjugation, and materials science.[4]
The featured alkyne, 1-Methyl-4-(prop-2-yn-1-yl)piperazine, is a particularly valuable reagent for pharmaceutical and medicinal chemistry applications. The piperazine motif is a well-established pharmacophore that can enhance the aqueous solubility and pharmacokinetic profile of a molecule. By incorporating this alkyne, researchers can readily synthesize libraries of novel triazole-containing compounds for biological screening.
This document provides a detailed protocol and technical insights for performing the CuAAC reaction with 1-Methyl-4-(prop-2-yn-1-yl)piperazine, designed for researchers in organic synthesis and drug development.
The Catalytic Heart of the Reaction: The CuAAC Mechanism
The efficiency of the CuAAC reaction stems from the catalytic activity of the Copper(I) ion, which dramatically accelerates the rate of cycloaddition by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction.[1] The catalytically active Cu(I) species is typically generated in situ from an inexpensive and stable Copper(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[1][5]
The catalytic cycle proceeds through several key steps:
-
Cu(I)-Acetylide Formation: The Cu(I) ion coordinates with the terminal alkyne to form a copper-acetylide intermediate.
-
Azide Coordination & Cycloaddition: The azide then coordinates to the copper center, which activates both reactants and facilitates the formation of a six-membered metallacycle intermediate.[1]
-
Product Release: This intermediate rapidly rearranges to form the stable triazolyl-copper species, which, upon protonolysis, releases the final 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst for the next cycle.[1]
Recent mechanistic studies suggest that the reaction may proceed through a dinuclear copper intermediate, where two copper atoms cooperate to activate the alkyne and azide.[5][6]
Caption: The catalytic cycle of the CuAAC reaction.
Core Components and Experimental Considerations
A successful CuAAC reaction depends on the careful selection and handling of its core components.
-
Alkyne and Azide Substrates: The reaction is highly versatile, tolerating a vast array of functional groups on both the alkyne and azide partners.[1][4] For this protocol, 1-Methyl-4-(prop-2-yn-1-yl)piperazine serves as the alkyne. The corresponding azide should be of high purity.
-
Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is the most common and cost-effective precursor. It is air-stable and readily soluble in aqueous media. Direct use of Cu(I) salts like CuI or CuBr is also possible but requires stricter anaerobic conditions to prevent oxidation to the inactive Cu(II) state.[7]
-
Reducing Agent: Sodium ascorbate is the preferred reducing agent. It rapidly converts Cu(II) to the active Cu(I) state and, when used in slight excess, protects the catalyst from atmospheric oxygen.[1] This prevents the primary side reaction: the oxidative homocoupling (Glaser coupling) of the alkyne.[4]
-
Solvent System: The choice of solvent is dictated by the solubility of the substrates. The reaction proceeds well in a variety of polar solvents. A mixture of tert-butanol and water (1:1) is a robust system that accommodates a wide range of organic azides. Other common solvents include DMSO, DMF, methanol, and acetonitrile.[4][8]
-
Ligands for Catalyst Stabilization: While not always essential for small-molecule synthesis, ligands are crucial for bioconjugation or when working with sensitive substrates.[9] Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can significantly accelerate the reaction.[2][10] They also protect biomolecules from damage by reactive oxygen species that can be generated under the reaction conditions.[9][11]
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the general workflow for setting up a CuAAC reaction.
Caption: General experimental workflow for the CuAAC reaction.
Protocol A: Standard CuAAC for Organic Synthesis
This protocol is optimized for the reaction of 1-Methyl-4-(prop-2-yn-1-yl)piperazine with a generic organic azide in a standard laboratory setting.
Materials:
-
1-Methyl-4-(prop-2-yn-1-yl)piperazine
-
Organic Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
tert-Butanol
-
Deionized Water
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M solution of the organic azide in a suitable solvent (e.g., DMSO or DMF).
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before use.
-
-
Reaction Setup:
-
To a reaction vial, add 1-Methyl-4-(prop-2-yn-1-yl)piperazine (1.0 eq).
-
Add the organic azide solution (1.0 - 1.1 eq).
-
Add tert-butanol and deionized water in a 1:1 ratio to achieve a final substrate concentration of approximately 0.1 M.
-
Begin vigorous stirring.
-
-
Initiation of the Reaction:
-
Add the CuSO₄ solution (0.01 - 0.05 eq, i.e., 1-5 mol%).
-
Add the freshly prepared sodium ascorbate solution (0.1 - 0.2 eq, i.e., 10-20 mol%). A color change (e.g., to yellow or orange) may be observed upon addition.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.[12]
-
Protocol B: CuAAC for Bioconjugation Applications
This protocol is adapted for sensitive biological substrates and is performed in an aqueous buffer system using a stabilizing ligand.
Materials:
-
1-Methyl-4-(prop-2-yn-1-yl)piperazine
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Phosphate-buffered saline (PBS) or similar aqueous buffer (pH 7.0-7.5)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 1-Methyl-4-(prop-2-yn-1-yl)piperazine in the reaction buffer.
-
Prepare a solution of the azide-modified biomolecule in the reaction buffer at the desired concentration.
-
Catalyst Premix: Prepare a 50 mM stock solution of THPTA in deionized water and a 10 mM stock solution of CuSO₄·5H₂O in deionized water. Just before use, mix the THPTA and CuSO₄ solutions in a 5:1 molar ratio (e.g., 50 µL of THPTA stock and 10 µL of CuSO₄ stock).[11] Let this premix stand for 1-2 minutes.[10]
-
Prepare a 100 mM solution of sodium ascorbate in deionized water. Note: This solution must be prepared fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the 1-Methyl-4-(prop-2-yn-1-yl)piperazine solution. A 10-50 fold molar excess of the piperazine alkyne is often used to ensure complete labeling of the biomolecule.[10]
-
-
Initiation of the Reaction:
-
Add the THPTA/CuSO₄ catalyst premix to the reaction tube to achieve a final copper concentration of 0.5-1.0 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[11]
-
Gently mix by inversion or slow rotation. Avoid vigorous vortexing, which can denature proteins.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature or 37 °C for 1-4 hours.
-
The progress of protein modification can be monitored by techniques such as SDS-PAGE (observing a mobility shift) or mass spectrometry (MALDI-TOF or ESI-MS).
-
-
Purification:
-
Remove excess reagents and the copper catalyst from the labeled biomolecule using methods appropriate for the substrate, such as dialysis, size-exclusion chromatography (e.g., PD-10 desalting columns), or affinity purification.
-
Summary of Reaction Parameters
| Parameter | Protocol A (Organic Synthesis) | Protocol B (Bioconjugation) | Rationale |
| Alkyne:Azide Ratio | 1:1 to 1:1.1 | 10:1 to 50:1 | An excess of the small molecule alkyne drives the reaction to completion for the valuable biomolecule. |
| Substrate Conc. | ~0.1 M | 1 µM - 1 mM | Dependent on the properties and availability of the biomolecule. |
| CuSO₄ (mol%) | 1 - 5 mol% | 0.5 - 1.0 mM (final conc.) | Lower catalyst loading is often sufficient for small molecules; higher concentration ensures rapid bioconjugation. |
| Sodium Ascorbate | 10 - 20 mol% | 5 - 10 mM (final conc.) | A sufficient excess is needed to maintain the Cu(I) state and scavenge oxygen. |
| Ligand | Optional | THPTA (5 eq. to Cu) | Essential to protect the biomolecule and stabilize the catalyst in aqueous buffer.[7][11] |
| Solvent | t-BuOH/H₂O, DMSO, DMF | Aqueous Buffer (e.g., PBS) | Chosen to maintain the solubility and stability of all components. |
| Temperature | Room Temperature | Room Temperature to 37 °C | Mild conditions are a hallmark of the reaction; slightly elevated temperature can accelerate bioconjugation. |
| Time | 1 - 12 hours | 1 - 4 hours | Reaction times are typically fast, but should be monitored for completion. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No or Low Reaction Yield | 1. Inactive catalyst (Cu(II) present).2. Degradation of sodium ascorbate solution.3. Impure starting materials.4. Poor solubility of reactants. | 1. Ensure fresh, high-quality sodium ascorbate is used. Prepare the solution immediately before use.2. Degas the solvent by sparging with nitrogen or argon before adding reagents.3. Confirm the purity of the alkyne and azide by NMR or LC-MS.4. Try a different solvent system (e.g., DMSO) or add a co-solvent to improve solubility. |
| Alkyne Homodimer (Side Product) | Presence of oxygen leading to oxidative Glaser coupling. | 1. Increase the amount of sodium ascorbate (up to 5 equivalents relative to copper).2. Perform the reaction under an inert atmosphere (N₂ or Ar).3. Ensure reagents and solvents are properly degassed. |
| Reaction Stalls | 1. Catalyst deactivation.2. Formation of insoluble copper-acetylide polymers. | 1. Add an additional portion of sodium ascorbate and CuSO₄.2. Add a ligand (e.g., TBTA or THPTA) to prevent catalyst aggregation and improve solubility.[4] |
| Damage to Biomolecule (Protocol B) | Copper-mediated oxidative damage. | 1. Ensure a ligand (THPTA) is used at a sufficient excess (at least 5:1 ligand:copper).[9][11]2. Decrease the copper concentration and/or reaction time.3. Add a radical scavenger like aminoguanidine if damage persists.[9] |
References
-
Meldal, M., & Tornøe, C. W. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Straub, B. F. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(8), 4683–4695. Available at: [Link]
-
González-Lainez, M., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3569–3591. Available at: [Link]
-
Pascual, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2005–2017. Available at: [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link]
-
Glen Research. (2010). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The Glen Report, 22(1), 1-16. Available at: [Link]
-
Sigma-Aldrich. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Royal Society of Chemistry. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Available at: [Link]
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
-
National Institutes of Health. (2021). Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. Available at: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. glenresearch.com [glenresearch.com]
- 3. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Triazole Derivatives from 1-Methyl-4-(prop-2-yn-1-yl)piperazine
Introduction: The Strategic Importance of 1,2,3-Triazoles in Modern Chemistry
The 1,2,3-triazole moiety has emerged as a cornerstone in medicinal chemistry, drug discovery, and materials science.[1][2][3][4] This five-membered heterocyclic ring, composed of two carbon and three nitrogen atoms, is not found in nature, yet its unique properties make it an invaluable scaffold for creating novel molecular architectures.[4] The triazole ring is exceptionally stable under a variety of physiological conditions, is resistant to oxidation and reduction, and possesses a significant dipole moment, allowing it to act as a hydrogen bond acceptor.[5] These characteristics have led to the development of numerous triazole-containing compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2]
The synthesis of 1,4-disubstituted 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5] The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6] This reaction facilitates the efficient and regioselective joining of a terminal alkyne with an azide to exclusively form the 1,4-disubstituted triazole isomer.[6][7][8]
This application note provides a comprehensive guide to the synthesis of novel triazole derivatives utilizing 1-Methyl-4-(prop-2-yn-1-yl)piperazine as the terminal alkyne starting material. The piperazine moiety is a well-established pharmacophore present in numerous approved drugs, and its incorporation into the triazole framework offers a promising avenue for the development of new therapeutic agents.[9][10] We will delve into the mechanistic underpinnings of the CuAAC reaction, provide detailed, step-by-step protocols for synthesis and purification, and discuss methods for the characterization of the resulting triazole derivatives.
The Core of the Synthesis: Understanding the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful ligation tool that proceeds under mild, often aqueous conditions, and tolerates a wide array of functional groups, making it ideal for the synthesis of complex molecules.[5][8] The reaction's success hinges on the use of a copper(I) catalyst, which dramatically accelerates the rate of what would otherwise be a slow thermal cycloaddition that yields a mixture of regioisomers.[6][7]
The Catalytic Cycle
The currently accepted mechanism for the CuAAC reaction involves several key steps:
-
Formation of the Copper(I) Acetylide: The catalytic cycle begins with the coordination of the copper(I) ion to the terminal alkyne, in this case, 1-Methyl-4-(prop-2-yn-1-yl)piperazine. This coordination increases the acidity of the terminal proton, facilitating its removal by a base (often a non-coordinating amine or the solvent) to form a copper(I) acetylide intermediate.[6]
-
Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide complex.
-
Cyclization: A subsequent intramolecular cyclization occurs, leading to the formation of a six-membered copper-containing intermediate.[]
-
Rearrangement and Protonation: This intermediate rearranges, and subsequent protonation cleaves the carbon-copper bond, releasing the 1,4-disubstituted triazole product and regenerating the copper(I) catalyst for the next cycle.[6][]
The active Cu(I) catalyst can be introduced directly as a salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent such as sodium ascorbate.[6] The latter approach is often preferred as it mitigates the instability of Cu(I) salts.
The Role of Ligands
To enhance the efficiency of the CuAAC reaction and protect sensitive substrates, particularly in biological applications, ligands are often employed. These ligands serve to stabilize the copper(I) oxidation state, prevent catalyst disproportionation, and accelerate the catalytic cycle.[7][12] A commonly used ligand is tris(benzyltriazolylmethyl)amine (TBTA).[5]
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of triazole derivatives.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC
This protocol outlines a standard procedure for the copper-catalyzed azide-alkyne cycloaddition reaction between 1-Methyl-4-(prop-2-yn-1-yl)piperazine and a variety of organic azides.
Materials and Reagents:
| Reagent | Molar Equivalence | Notes |
| 1-Methyl-4-(prop-2-yn-1-yl)piperazine | 1.0 | The limiting reagent. |
| Organic Azide | 1.0 - 1.1 | A slight excess can be used to ensure complete consumption of the alkyne. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.01 - 0.05 | Catalytic amount. Prepare a fresh stock solution in water. |
| Sodium Ascorbate | 0.05 - 0.20 | Reducing agent. Use a 5-10 fold excess relative to CuSO₄. Prepare a fresh stock solution in water. |
| Solvent | - | A 1:1 mixture of tert-butanol and water is a common and effective solvent system. Other solvent systems such as DMF, DMSO, or THF/water can also be used depending on the solubility of the reagents. |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-4-(prop-2-yn-1-yl)piperazine (1.0 equiv) and the desired organic azide (1.0-1.1 equiv) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to achieve a concentration of approximately 0.1-0.5 M.
-
Catalyst Addition: To the stirring solution, add a freshly prepared aqueous solution of sodium ascorbate (0.05-0.20 equiv), followed by the addition of a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv). The solution may change color upon addition of the copper catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is completely consumed. Reaction times can vary from a few minutes to several hours depending on the substrates.
-
Microwave-Assisted Synthesis (Optional): For faster reaction times, the reaction can be performed under microwave irradiation.[1] In a sealed microwave vial, combine the reagents as described above. Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a short period (e.g., 10-30 minutes), monitoring the pressure to ensure it remains within safe limits.
-
Work-up: Upon completion, if necessary, quench the reaction by adding a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate the copper ions. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.[13]
Protocol 2: Characterization of the Synthesized Triazole Derivatives
The structure and purity of the synthesized triazole derivatives should be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the triazole ring is typically confirmed by the appearance of a characteristic singlet for the triazole proton (C5-H) in the region of δ 7.5-8.5 ppm. The signals corresponding to the piperazine and the substituent from the azide should also be present and correctly integrated.
-
¹³C NMR: The two carbon atoms of the triazole ring will appear in the aromatic region of the spectrum, typically between 120 and 150 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product. The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the desired triazole derivative.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The disappearance of the characteristic alkyne C≡C-H stretching frequency (around 3300 cm⁻¹) and the azide N₃ stretching frequency (around 2100 cm⁻¹) provides evidence for the completion of the reaction.
Safety and Handling Precautions
Organic Azides:
Organic azides are energetic compounds and should be handled with caution.[14]
-
Stability: The stability of organic azides is inversely related to their nitrogen content. As a general rule, compounds with a high nitrogen-to-carbon ratio are more sensitive to shock, heat, and friction.[14]
-
Handling: Always handle organic azides in a well-ventilated fume hood. Use non-metal spatulas and avoid scratching or grinding the solid material.[15] Store azides at low temperatures and protected from light.
-
Solvents: Do not use halogenated solvents such as dichloromethane or chloroform with azides, as this can lead to the formation of highly explosive di- and tri-azidomethane.[14]
-
Disposal: Unused organic azides should be quenched (e.g., reduced to the corresponding amine) before disposal.[14]
Copper Catalysts:
Copper salts can be toxic. Avoid inhalation of dust and direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Applications in Drug Discovery and Beyond
The triazole derivatives synthesized from 1-Methyl-4-(prop-2-yn-1-yl)piperazine are promising candidates for a variety of applications, particularly in drug discovery. The piperazine ring is a common feature in centrally active drugs, and its combination with the versatile triazole core could lead to new compounds with activity against a range of biological targets.[9][10]
Potential therapeutic areas for these novel compounds include:
-
Antimicrobial agents [1]
Beyond medicinal chemistry, these triazole derivatives may find applications in materials science as corrosion inhibitors, ligands for catalysis, or as building blocks for functional polymers.[2]
Conclusion
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition provides a highly efficient and versatile method for the synthesis of novel 1,2,3-triazole derivatives from 1-Methyl-4-(prop-2-yn-1-yl)piperazine. The protocols outlined in this application note offer a reliable starting point for researchers in drug discovery and related fields to explore the potential of this promising class of compounds. By understanding the underlying reaction mechanism and adhering to proper safety procedures, scientists can effectively utilize this powerful click reaction to construct diverse molecular libraries for a wide range of applications.
References
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC, 2008(22), 4496-4518. [Link]
-
D'souza, P., & Kumar, S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881180. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
García, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1936-1952. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
ResearchGate. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
- Google Patents. (1981).
-
ResearchGate. (2019). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. [Link]
-
ResearchGate. (2004). Click chemistry in materials synthesis. 1. Adhesive polymers from copper‐catalyzed azide‐alkyne cycloaddition. [Link]
-
MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]
-
Chemie Brunschwig. (n.d.). Click chemistry reagents. [Link]
-
ACS Publications. (2006). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 8(18), 4079-4082. [Link]
-
University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
-
ACS Publications. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development, 26(9), 2531-2534. [Link]
-
Reddit. (2023). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). [Link]
-
Semantic Scholar. (2018). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
-
ResearchGate. (2019). Synthesis of 1H-1,2,3-triazoles from organic azides and terminal alkynes. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. [Link]
-
BMC Chemistry. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]
-
ResearchGate. (2019). Synthesis, characterization, and anticancer studies of S and N alkyl piperazine-substituted positional isomers of 1,2,4-triazole derivatives. [Link]
-
University of California, Berkeley. (2017). Safe Handling of Sodium Azide (SAZ). [Link]
-
RACO. (2014). Recent advances in the synthesis of triazole derivatives. [Link]
-
National Institutes of Health. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
-
ACS Publications. (2023). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry, 71(4), 1635-1651. [Link]
-
Frontiers in Chemistry. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. [Link]
-
ISRES. (2022). synthesis of 1,2,4 triazole compounds. [Link]
-
PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine. [Link]
-
MDPI. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]
-
Case Western Reserve University. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). [Link]
-
MDPI. (2018). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. [Link]
-
MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]
-
MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsr.com [ijpsr.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. artscimedia.case.edu [artscimedia.case.edu]
- 16. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols: 1-Methyl-4-(prop-2-yn-1-yl)piperazine as a Versatile Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-4-(prop-2-yn-1-yl)piperazine as a functional linker in bioconjugation. We delve into the unique properties conferred by the N-methylpiperazine moiety, including enhanced aqueous solubility, improved metabolic stability, and pH-responsive behavior. Detailed protocols for employing this linker in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) are provided, along with critical considerations for reaction optimization and characterization of the resulting bioconjugates. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize 1-methyl-4-(prop-2-yn-1-yl)piperazine in the development of advanced biotherapeutics and research tools.
Introduction: The Strategic Advantage of a Piperazine-Based Alkyne Linker
In the realm of bioconjugation, the linker molecule is not merely a spacer but a critical component that dictates the physicochemical properties, stability, and overall performance of the resulting conjugate. 1-Methyl-4-(prop-2-yn-1-yl)piperazine emerges as a linker of significant interest, primarily due to the integration of a terminal alkyne for "click" chemistry and a hydrophilic, pH-sensitive N-methylpiperazine core.
The piperazine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into approved drugs to enhance pharmacokinetic profiles.[] Its inclusion in a linker offers several advantages:
-
Enhanced Aqueous Solubility: The polar nature of the piperazine ring can improve the solubility of hydrophobic payloads or biomolecules, a common challenge in drug development.[][2]
-
Improved Metabolic Stability: The heterocyclic piperazine structure can be more resistant to enzymatic degradation compared to linear alkyl chains, potentially prolonging the in vivo half-life of the bioconjugate.[]
-
pH-Responsive Protonation: The tertiary amine in the N-methylpiperazine moiety has a pKa that allows for protonation under physiologically relevant acidic conditions (e.g., in endosomes or the tumor microenvironment).[][4] This charge modulation can be strategically employed to influence cellular uptake, endosomal escape, and target engagement.[]
-
Conformational Rigidity: The cyclic nature of piperazine introduces a degree of conformational rigidity to the linker, which can be advantageous in applications like PROTACs (Proteolysis Targeting Chimeras) by pre-organizing the molecule into a bioactive conformation.[2][5]
The terminal propargyl group provides a versatile handle for covalent modification via the highly efficient and bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[6] This reaction forms a stable triazole linkage, connecting the piperazine linker to an azide-modified biomolecule or payload.[6]
Physicochemical Properties and Handling
While specific experimental data for 1-methyl-4-(prop-2-yn-1-yl)piperazine is not extensively published, its properties can be inferred from structurally related compounds.
| Property | Estimated Value/Information | Source/Justification |
| Molecular Formula | C₈H₁₄N₂ | - |
| Molecular Weight | 138.21 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar piperazine derivatives.[7] |
| Solubility | Good solubility in water and polar organic solvents | The N-methylpiperazine moiety enhances hydrophilicity.[7] |
| pKa (Conjugate Acid) | ~8.0 - 9.0 | The pKa of 1-methylpiperazine is a relevant reference.[8][9] Alkylation of the second nitrogen with the propargyl group may slightly alter this value. |
| Storage | Store in a cool, dry, well-ventilated area, away from strong oxidizing agents. | Standard practice for amines and alkynes. |
Note on Basicity: The N-methylpiperazine core is basic. This property is key to its enhanced solubility but also requires consideration during bioconjugation, as the free amine could potentially coordinate with the copper catalyst in CuAAC reactions. This is addressed in the protocol section.
Experimental Protocols: Bioconjugation via CuAAC
The following protocols provide a general framework for the conjugation of an azide-modified biomolecule (e.g., protein, antibody, or oligonucleotide) to a payload or tag functionalized with 1-methyl-4-(prop-2-yn-1-yl)piperazine.
General Workflow for CuAAC Bioconjugation
The overall process involves the preparation of reactants, the catalyzed click reaction, and subsequent purification of the bioconjugate.
Materials and Reagents
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, HEPES), pH 7.0-7.5. Crucially, avoid buffers with strong chelating agents like EDTA unless used for quenching.
-
Payload functionalized with 1-methyl-4-(prop-2-yn-1-yl)piperazine.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Reducing agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar water-soluble ligand stock solution (e.g., 50 mM in water).
-
Reaction Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching Solution: e.g., 50 mM EDTA.
-
Purification system: e.g., Size-exclusion chromatography (SEC) column, dialysis cassettes, or tangential flow filtration (TFF) system.
Step-by-Step Protocol for Protein Conjugation
This protocol is a starting point and should be optimized for each specific biomolecule and payload.
-
Preparation of Reactants:
-
Dissolve the 1-methyl-4-(prop-2-yn-1-yl)piperazine-functionalized payload in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution (e.g., 10 mM).
-
Prepare a fresh solution of sodium ascorbate (100 mM in water).
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:ligand is common to protect the biomolecule from oxidation.[5]
-
-
Conjugation Reaction:
-
In a reaction vessel, add the azide-modified protein to the reaction buffer to achieve the desired final concentration (e.g., 1-10 mg/mL).
-
Add the 1-methyl-4-(prop-2-yn-1-yl)piperazine-payload stock solution to the protein solution. A molar excess of the alkyne-payload (e.g., 5-20 equivalents relative to the protein) is typically used to drive the reaction to completion.
-
Gently mix the solution.
-
Initiate the reaction by adding the catalyst premix (CuSO₄/THPTA) to the reaction mixture. A final copper concentration of 0.1-1 mM is a good starting point.
-
Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[5]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature. Protect the reaction from light.
-
-
Reaction Quenching (Optional but Recommended):
-
To stop the reaction, add a quenching solution such as EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
-
Purification of the Bioconjugate:
-
Remove the excess unreacted payload, catalyst, and ligand using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): Highly effective for separating the larger bioconjugate from smaller reactants.
-
Dialysis or Buffer Exchange: Suitable for removing small molecules, but may be slower.
-
Tangential Flow Filtration (TFF): Ideal for larger scale purifications.
-
-
-
Characterization and Analysis:
-
Confirm successful conjugation and assess the purity of the product.
-
SDS-PAGE: A shift in the molecular weight of the protein will indicate successful conjugation.
-
Mass Spectrometry (LC-MS): To confirm the exact mass of the conjugate and determine the drug-to-antibody ratio (DAR) or degree of labeling (DoL).
-
UV-Vis Spectroscopy: If the payload has a distinct absorbance, this can be used to quantify the degree of labeling.
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for assessing the homogeneity of the conjugate population, particularly for antibody-drug conjugates (ADCs).
-
-
Key Considerations and Optimization
-
pH Control: The basicity of the piperazine linker could potentially raise the local pH, which might affect protein stability or reaction kinetics. It is crucial to use a well-buffered system (pH 7.0-7.5) to maintain stable reaction conditions.
-
Catalyst Concentration: The optimal copper concentration should be determined empirically. Higher concentrations can increase reaction speed but may also lead to protein aggregation or oxidation. The use of a stabilizing ligand like THPTA is highly recommended to mitigate these effects.[5]
-
Oxygen Exclusion: While not always necessary, for particularly sensitive biomolecules, degassing the buffer or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative damage.[5]
-
Stoichiometry: The molar ratio of the alkyne-payload to the azide-biomolecule should be optimized to achieve the desired degree of labeling.
Visualization of the CuAAC Mechanism
The core of the bioconjugation strategy is the Cu(I)-catalyzed cycloaddition of the terminal alkyne on the piperazine linker with an azide on the biomolecule.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive catalyst (oxidized Cu(I))- Insufficient excess of alkyne-payload- Low reactivity of biomolecule azide- pH outside optimal range | - Use freshly prepared sodium ascorbate.- Increase the molar excess of the alkyne-payload.- Confirm azide incorporation into the biomolecule.- Ensure the reaction buffer is at pH 7.0-7.5. |
| Protein Aggregation/Precipitation | - High copper concentration- Insufficient stabilizing ligand- Protein instability under reaction conditions | - Decrease the final CuSO₄ concentration.- Increase the Cu:Ligand ratio (e.g., 1:10).- Reduce incubation time or perform the reaction at 4°C. |
| Inconsistent Degree of Labeling | - Inaccurate quantification of reactants- Variability in reaction time or temperature | - Accurately determine the concentrations of the biomolecule and payload stock solutions.- Standardize incubation time and temperature. |
Conclusion
1-Methyl-4-(prop-2-yn-1-yl)piperazine offers a compelling combination of features for advanced bioconjugation. Its ability to enhance solubility and provide a handle for pH-sensitive applications, coupled with the efficiency of click chemistry, makes it a valuable tool for researchers in drug development and chemical biology. The protocols and considerations outlined in this guide provide a robust starting point for the successful implementation of this versatile linker in a wide range of bioconjugation applications. As with any bioconjugation strategy, empirical optimization is key to achieving the desired outcome for each unique system.
References
-
DeSantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(34), 22005–22014. Available from: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153–162. Available from: [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Retrieved from [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12, 22005-22014. [Link]
-
He, Y., et al. (2015). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Bioconjugate Chemistry, 26(2), 269-276. [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Available from: [Link]
-
Roy, M. J., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15993-16019. [Link]
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry. Creative Biolabs. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of common substituted piperazines. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83. [Link]
-
El-Faham, A., Armand-Ugón, M., Esté, J. A., & Albericio, F. (2008). Use of N-methylpiperazine for the preparation of piperazine-based unsymmetrical bis-ureas as anti-HIV agents. ChemMedChem, 3(7), 1034–1037. Available from: [Link]
-
Schauenburg, D. N., et al. (2023). Not So Bioorthogonal Chemistry. Bioconjugate Chemistry, 34(10), 1733-1746. [Link]
-
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. MDPI. Retrieved from [Link]
Sources
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(1-Methylpiperidin-4-yl)piperazine | 23995-88-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. uregina.ca [uregina.ca]
Application Notes and Protocols for Reactions Involving 1-Methyl-4-(prop-2-yn-1-yl)piperazine
Introduction: A Privileged Scaffold Meets a Powerful Bioorthogonal Tool
In the landscape of modern drug discovery and chemical biology, the convergence of versatile molecular scaffolds with highly efficient and selective chemical reactions is paramount. 1-Methyl-4-(prop-2-yn-1-yl)piperazine is a reagent that epitomizes this principle. It integrates two key structural features:
-
The Piperazine Moiety: A six-membered heterocyclic ring containing two nitrogen atoms, the piperazine core is considered a "privileged scaffold" in medicinal chemistry. Its presence is widespread in numerous FDA-approved drugs due to its ability to improve aqueous solubility, act as a hydrogen bond acceptor, and allow for tunable pharmacokinetic and pharmacodynamic properties through substitution at its nitrogen atoms.
-
The Terminal Alkyne: The propargyl group provides a reactive handle for one of the most powerful reactions in the chemist's toolkit: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," allows for the covalent ligation of the alkyne to an azide-containing molecule with exceptional specificity, high yield, and under mild, often aqueous, conditions.[1][2]
The combination of these features makes 1-Methyl-4-(prop-2-yn-1-yl)piperazine a valuable building block for synthesizing complex molecules, including novel therapeutics, bioconjugates, and advanced materials. These application notes provide a detailed experimental framework for utilizing this reagent, focusing on the CuAAC reaction as a primary application.
Core Application: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by joining 1-Methyl-4-(prop-2-yn-1-yl)piperazine with an azide-functionalized partner. The triazole ring is not merely a linker; it is metabolically stable and can participate in hydrogen bonding and dipole interactions, contributing to the biological activity of the final conjugate.[2]
Reaction Mechanism Overview
The reaction proceeds through a multi-step catalytic cycle, which is greatly accelerated compared to the uncatalyzed thermal cycloaddition.[1][3] The currently accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide. This process is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[2][3]
Caption: Simplified catalytic cycle of the CuAAC reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative CuAAC reaction.
I. Safety and Handling: A Critical Prerequisite
Trustworthiness through Safety: A successful protocol is a safe protocol. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Azide Compounds: Organic and inorganic azides are potentially explosive and toxic. They can be sensitive to heat, shock, and friction. Avoid using metal spatulas for transferring solid azides; use plastic or ceramic instead. Never mix azides with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[4] Avoid chlorinated solvents like dichloromethane, which can form explosive diazidomethane.[4]
-
Copper Salts: Copper salts are harmful if swallowed and can cause skin and eye irritation.
-
Waste Disposal: All azide-containing waste must be quenched and disposed of according to institutional safety guidelines. Never pour azide waste down a drain, as it can react with lead or copper plumbing to form explosive metal azides.[4]
II. Materials and Reagent Preparation
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Comments |
| 1-Methyl-4-(prop-2-yn-1-yl)piperazine | 45813-02-3 | 152.23 | The alkyne component. Quality should be assessed by NMR before use. |
| Benzyl Azide (Representative Azide) | 622-73-1 | 133.15 | A common, relatively stable organic azide for protocol validation. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 7758-99-8 | 249.68 | Pre-catalyst; will be reduced to Cu(I) in situ. |
| Sodium Ascorbate (NaAsc) | 134-03-2 | 198.11 | Reducing agent to generate and maintain the active Cu(I) catalytic species.[5][6] Prepare solutions fresh. |
| THPTA Ligand | 769945-84-6 | 434.48 | Tris(3-hydroxypropyltriazolylmethyl)amine. A water-soluble ligand that accelerates the reaction and protects biomolecules.[7][8][9] |
| Solvents (e.g., t-BuOH/H₂O, DMSO) | N/A | N/A | High purity, anhydrous or deionized as appropriate. |
Stock Solution Preparation:
-
Alkyne (100 mM): Dissolve 152.2 mg of 1-Methyl-4-(prop-2-yn-1-yl)piperazine in 10.0 mL of DMSO.
-
Azide (100 mM): Dissolve 133.2 mg of benzyl azide in 10.0 mL of DMSO.
-
CuSO₄ (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.
-
Sodium Ascorbate (1 M): Dissolve 198.1 mg of sodium ascorbate in 1.0 mL of deionized water. This solution should be prepared fresh immediately before use. Oxidized (brownish) solutions should be discarded.[6]
-
THPTA (500 mM): Dissolve 217.2 mg of THPTA in 1.0 mL of deionized water.
III. Step-by-Step Reaction Protocol (100 µmol Scale)
This protocol describes the reaction between 1-Methyl-4-(prop-2-yn-1-yl)piperazine and benzyl azide as a model system.
Caption: General experimental workflow for the CuAAC reaction.
-
Reaction Vessel Setup: To a 10 mL glass vial equipped with a magnetic stir bar, add 1.0 mL of the Alkyne stock solution (100 µmol, 1.0 equiv) and 1.0 mL of the Azide stock solution (100 µmol, 1.0 equiv).
-
Add Solvent: Add 2.0 mL of tert-butanol and 1.0 mL of deionized water to the vial. The solvent system (e.g., t-BuOH/H₂O 2:1) is chosen to ensure all reactants remain in solution.[10]
-
Prepare Catalyst Premix: In a separate microcentrifuge tube, combine 50 µL of the CuSO₄ stock solution (5 µmol, 0.05 equiv) and 25 µL of the THPTA stock solution (12.5 µmol, 0.125 equiv). Mix gently.
-
Add Catalyst: Add the catalyst premix to the main reaction vial. The solution may turn a pale blue/green.
-
Initiate the Reaction: Add 50 µL of the freshly prepared 1 M Sodium Ascorbate stock solution (50 µmol, 0.5 equiv). The solution should turn colorless or pale yellow, indicating the reduction of Cu(II) to Cu(I).[5][11]
-
Reaction Conditions: Seal the vial and stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[12] Spot the reaction mixture against the starting alkyne and azide. A new, more polar spot corresponding to the triazole product should appear. The reaction is typically complete within 1-4 hours.
IV. Workup and Purification
-
Quenching: Once the reaction is complete (as judged by TLC/LC-MS), dilute the mixture with 20 mL of ethyl acetate.
-
Washing: Transfer the mixture to a separatory funnel and wash with 10 mL of saturated aqueous EDTA solution to chelate and remove the copper catalyst. Separate the layers. Wash the organic layer sequentially with 10 mL of saturated aqueous sodium bicarbonate and 10 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel. A gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is typically effective.[10] The polarity of the eluent will depend on the specific azide partner used.
V. Characterization
The identity and purity of the final 1,2,3-triazole product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. A characteristic signal for the triazole proton (C5-H) typically appears between δ 7.5 and 8.5 ppm in the ¹H NMR spectrum.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (Cu(II) not reduced or Cu(I) oxidized by air). | Prepare sodium ascorbate solution fresh. Cap the reaction vial to minimize oxygen exposure.[7] Ensure reagents are pure. |
| Poor solubility of reactants. | Adjust the solvent system. Add more co-solvent (e.g., DMSO, t-BuOH). | |
| Side Product Formation | Alkyne homocoupling (Glaser coupling). | Ensure sufficient sodium ascorbate is present and minimize oxygen exposure. Increase the ligand-to-copper ratio.[7] |
| Difficulty in Purification | Product is highly polar and streaks on silica gel. | Use a more polar mobile phase (e.g., with methanol/ammonia). Consider reverse-phase chromatography (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC).[14] |
| Residual copper in the final product. | Perform an aqueous wash with a chelating agent like EDTA or ammonium hydroxide. Residual paramagnetic copper can broaden NMR signals. |
References
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Available from: [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. Available from: [Link]
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. RSC Advances. Available from: [Link]
-
Flynn, J., et al. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Journal of Chemical Education. Available from: [Link]
-
NIH. (n.d.). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Retrieved from: [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available from: [Link]
-
ResearchGate. (2016). Why we use excess Na. ascorbate than Cu cat. in CuAAC reaction? Retrieved from [Link]
-
University of Memphis. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]
-
baseclick. (n.d.). Na-Ascorbate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]
-
PubMed. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Retrieved from: [Link]
-
Jena Bioscience. (n.d.). THPTA, Auxiliary Cu(I) Click Reagents. Retrieved from [Link]
-
Haldón, E., et al. (2015). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 44(13), 4363-4484. Available from: [Link]
-
ResearchGate. (n.d.). Monitoring the CuAAC reaction. Retrieved from [Link]
-
ARKAT USA, Inc. (2010). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. ARKIVOC. Available from: [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Na-Ascorbate - click chemistry grade. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Molecules. Available from: [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. Retrieved from: [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from: [Link]
-
ACS Publications. (2024). THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis: the Rufinamide Case. Organic Process Research & Development. Available from: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Na-Ascorbate [baseclick.eu]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. THPTA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographytoday.com [chromatographytoday.com]
purification of products from 1-Methyl-4-(prop-2-yn-1-yl)piperazine reactions
Topic: Purification of Products from 1-Methyl-4-(prop-2-yn-1-yl)piperazine Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-Methyl-4-(prop-2-yn-1-yl)piperazine is a versatile building block, predominantly utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to generate novel molecular entities.[1] While the synthesis of its derivatives is often efficient, the purification of the resulting products presents a unique set of challenges. These challenges stem from the inherent physicochemical properties of the piperazine moiety, including its basicity and high polarity, as well as process-related impurities such as residual copper catalysts. This guide provides an in-depth analysis of these challenges and offers a suite of detailed protocols for the effective purification of products derived from 1-Methyl-4-(prop-2-yn-1-yl)piperazine, ensuring high purity for downstream applications. Methodologies covered include extractive work-ups, modified column chromatography, salt precipitation, and crystallization.
Introduction: The Purification Challenge
The 1-methylpiperazine core is a common scaffold in pharmacologically active compounds.[2] The addition of a terminal alkyne, as in 1-Methyl-4-(prop-2-yn-1-yl)piperazine, makes it a powerful reagent for creating libraries of compounds via click chemistry. However, the very features that make the piperazine ring desirable in drug candidates—its two basic nitrogen atoms (pKa values typically around 5.3 and 9.7)—are the primary source of purification difficulties.[3]
Key challenges include:
-
High Polarity: Products often exhibit high polarity, leading to difficult separation from polar byproducts and poor retention on reversed-phase chromatography columns.[3]
-
Basicity: The basic nitrogens interact strongly with the acidic silanol groups of standard silica gel, causing significant peak tailing during normal-phase column chromatography.[3][4]
-
Copper Contamination: For CuAAC reactions, removal of the copper catalyst is essential, as residual metal can interfere with biological assays and downstream reactions.[5]
-
Product Form: Products may be oils that are difficult to crystallize, necessitating chromatographic or alternative purification methods.[4]
This document outlines a systematic approach to overcoming these challenges, enabling researchers to select and execute the optimal purification strategy.
Strategic Overview for Purification
A successful purification strategy begins with a careful analysis of the crude reaction mixture and the desired product's properties. The selection of a method is not arbitrary but is dictated by the product's physical state (solid vs. oil), its polarity, and the nature of the primary impurities.
Figure 1. Decision workflow for selecting a purification strategy.
Pre-Purification: Work-up and Extraction
An effective work-up is the foundation of a simple and successful purification. Its primary goals are to remove catalytic metals and highly polar, water-soluble impurities.
3.1. Copper Catalyst Removal
For products of CuAAC reactions, quenching the reaction and removing the copper catalyst is the first priority. A common and effective method is to wash the reaction mixture with a dilute aqueous ammonium hydroxide solution. The ammonia complexes with Cu(I) and Cu(II) ions, partitioning them into the aqueous layer. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can further enhance the removal of stubborn copper species.
3.2. Liquid-Liquid Extraction (LLE)
LLE is used to separate the desired product from the aqueous phase containing salts, catalysts, and other polar impurities.[6] The choice of organic solvent (e.g., dichloromethane (DCM), ethyl acetate (EtOAc)) is critical.
Key Consideration: pH Control Due to the basic nature of the piperazine ring, the pH of the aqueous layer during extraction is paramount.
-
Acidic Wash (pH ~2-3): A wash with dilute HCl can be used to remove unreacted basic starting materials or byproducts, provided the desired product is less basic or protected. However, this risks protonating the desired product and partitioning it into the aqueous layer.[7]
-
Basic Wash (pH >10): To ensure the piperazine-containing product is in its free base form and maximally soluble in the organic layer, the aqueous phase should be made basic (e.g., with NaHCO₃ or Na₂CO₃).[6][8]
Protocol 1: General Extractive Work-up for CuAAC Reactions
Objective: To remove the copper catalyst and perform an initial purification of the crude product.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., DCM, THF).
-
Saturated aqueous ammonium hydroxide (NH₄OH).
-
0.5 M EDTA solution.
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Brine (saturated aqueous NaCl).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
If the reaction solvent is not suitable for extraction (e.g., DMF), dilute the mixture with a larger volume of EtOAc or DCM and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with: a. A 1:1 mixture of saturated aq. NH₄OH and 0.5 M EDTA. Shake gently to avoid emulsion and repeat if the aqueous layer remains deep blue (indicating copper). b. Saturated aq. NaHCO₃ to ensure the product is in its free base form. c. Brine to reduce the amount of dissolved water in the organic layer.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Assess the crude product to decide on the next purification step as per Figure 1.
Chromatographic Purification
When crystallization or precipitation is not feasible, column chromatography is the primary method for purification.[4] Special considerations are required to address the basicity of the piperazine moiety.
4.1. Amine-Modified Normal-Phase Chromatography
The Challenge: The basic nitrogen atoms of the product bind strongly to acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or, more commonly, severe peak tailing.[3]
The Solution: Add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[3] This additive deactivates the acidic sites on the silica, allowing the basic product to elute symmetrically. A typical concentration is 0.5-1% TEA in the eluent system (e.g., DCM/Methanol or EtOAc/Hexanes).
Protocol 2: Purification by Amine-Modified Flash Chromatography
Objective: To purify an oily or non-crystalline piperazine-containing product using silica gel chromatography.
Materials:
-
Silica gel (230-400 mesh).
-
Chromatography column.
-
Solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).
-
Triethylamine (TEA).
-
TLC plates.
Procedure:
-
Solvent System Selection: Using TLC, find a solvent system that gives the desired product an Rf value of ~0.2-0.3. Add 1% TEA to the developing solvent to check for improved spot shape.
-
Column Packing: Pack the column with silica gel using the chosen mobile phase (pre-mixed with 1% TEA). Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using the pre-determined solvent system containing 1% TEA. A gradient elution (gradually increasing the polar solvent percentage) may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent in vacuo. Note that residual TEA will also be present; it can often be removed by co-evaporation with a solvent like toluene or by placing the product under high vacuum.
Non-Chromatographic Purification: Salt Formation
For products that are difficult to purify by chromatography or for scaling up, converting the basic product into a salt is a highly effective strategy.[4] Salts are often crystalline solids even when the free base is an oil.[9] This method is excellent for separating the desired basic product from neutral or acidic impurities.
The process involves dissolving the crude product in a suitable solvent and adding an acid to precipitate the corresponding salt. The salt can then be isolated by filtration and, if necessary, recrystallized. The pure free base can be regenerated by dissolving the salt in water, basifying the solution, and extracting with an organic solvent.[4]
Table 1: Common Acids for Salt Formation
| Acid | Resulting Salt | Typical Solvent for Precipitation | Notes |
| Acetic Acid | Acetate / Diacetate | Acetone, Isopropanol (IPA) | Highly effective for piperazines; often yields crystalline diacetate salts.[3][9] |
| Hydrochloric Acid | Hydrochloride | Isopropanol (IPA), Ethanol, Diethyl Ether | A very common method; HCl solutions in organic solvents are commercially available. |
| Fumaric Acid | Fumarate | Ethanol, Methanol | Often used in pharmaceuticals to produce stable, crystalline salts.[4] |
Protocol 3: Purification via Diacetate Salt Precipitation
Objective: To purify a basic product by forming its crystalline diacetate salt, separating it from non-basic impurities.[9]
Materials:
-
Crude product (free base).
-
Acetone (anhydrous).
-
Glacial acetic acid.
-
Filtration apparatus (Büchner funnel).
-
Saturated aq. NaHCO₃.
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Procedure:
-
Dissolution: Dissolve the crude product in a suitable volume of acetone (e.g., 5-10 mL per gram of crude). The solution should be clear.[9]
-
Acidification: While stirring, slowly add glacial acetic acid dropwise. Add at least two molar equivalents relative to the estimated amount of your piperazine product.[3]
-
Precipitation: The crystalline piperazine diacetate may begin to precipitate immediately. Continue stirring, and if necessary, cool the mixture in an ice bath (10-30°C) to ensure complete precipitation.[3][9]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold acetone to remove any soluble impurities from the mother liquor.[3]
-
Drying: Dry the salt under vacuum to obtain the pure diacetate salt.
-
(Optional) Regeneration of Free Base: a. Dissolve the purified salt in water. b. Slowly add saturated aq. NaHCO₃ or 1M NaOH until the solution is basic (pH > 9). c. Extract the aqueous layer multiple times with DCM or EtOAc. d. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the purified free base.[3]
Figure 2. Workflow for purification via salt precipitation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Severe peak tailing during silica gel chromatography. | Strong interaction between the basic product and acidic silica gel.[3] | Add 0.5-1% triethylamine (TEA) or ~0.1% ammonium hydroxide to the mobile phase. Consider using deactivated silica or alumina. |
| Product does not precipitate during salt formation. | The product salt is too soluble in the chosen solvent; not enough acid was added. | Try a less polar solvent (e.g., add diethyl ether to an acetone solution). Cool the mixture in an ice bath. Confirm at least 2 equivalents of acid were added. |
| Persistent blue/green color in the organic product after work-up. | Incomplete removal of copper catalyst. | Repeat the aqueous wash with ammonium hydroxide / EDTA solution. Consider passing the organic solution through a plug of silica gel or a specialized copper scavenging resin. |
| Low recovery after liquid-liquid extraction. | The product may have been protonated and partitioned into the aqueous layer. | Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction by adding NaHCO₃, Na₂CO₃, or dilute NaOH.[8] |
| An emulsion forms during extraction. | High concentration of salts or amphiphilic compounds. | Add brine to the separatory funnel to help break the emulsion. Filter the entire mixture through a pad of Celite®. |
References
-
Marc, B. et al. (2013). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]
-
Gant, T. G. et al. (2008). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. Available at: [Link]
-
Kolesnikova, E. et al. (2021). Crystalline products of CO2 capture by piperazine aqueous solutions. CrystEngComm (RSC Publishing). Available at: [Link]
- CN105954376A. Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. Google Patents.
-
Aronu, U. et al. (2011). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Industrial & Engineering Chemistry Research. Available at: [Link]
- US3481933A. Recovery and purification of piperazine. Google Patents.
-
Marc, B. et al. (2013). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. ResearchGate. Available at: [Link]
- US2919275A. Purification of piperazine. Google Patents.
-
Wang, J. et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI. Available at: [Link]
-
Wikipedia. Piperazine. Wikipedia. Available at: [Link]
- CN115703750A. Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.
-
University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2016). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Plantz, C. et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available at: [Link]
-
Naksutti, P. et al. (2001). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]
-
Chen, Y. et al. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. eScholarship.org. Available at: [Link]
-
Bak, S. et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. ResearchGate. Available at: [Link]
-
Pauthner, M. et al. (2010). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. PMC - NIH. Available at: [Link]
- CN111040850A. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
-
PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem. Available at: [Link]
-
ChemBK. 1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. ChemBK. Available at: [Link]
-
Varghese, S. et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. Available at: [Link]
-
MySkinRecipes. 1-Methyl-4-prop-2-ynyl-piperazine. MySkinRecipes. Available at: [Link]
-
Meng, J. et al. (2004). Click chemistry in materials synthesis. 1. Adhesive polymers from copper‐catalyzed azide‐alkyne cycloaddition. ResearchGate. Available at: [Link]
Sources
- 1. 1-Methyl-4-prop-2-ynyl-piperazine [myskinrecipes.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 1-Methyl-4-(prop-2-yn-1-yl)piperazine in Medicinal Chemistry Library Synthesis
Introduction: A Privileged Scaffold Meets a Powerful Synthetic Tool
In the landscape of modern drug discovery, the efficient construction of diverse molecular libraries is paramount to identifying novel therapeutic agents. The strategic combination of validated pharmacophores with robust synthetic methodologies is a cornerstone of this endeavor. 1-Methyl-4-(prop-2-yn-1-yl)piperazine emerges as a valuable building block in this context, embodying the convergence of a "privileged" piperazine scaffold with the versatile reactivity of a terminal alkyne.
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of FDA-approved drugs.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and oral bioavailability, which are critical for a drug candidate's success.[2] The basic nature of the piperazine nitrogens allows for the formation of stable salts and facilitates crucial interactions with biological targets through hydrogen bonding.[3][4] The 1-methyl substituent can further fine-tune the basicity and lipophilicity of the molecule, potentially influencing its target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
Complementing the advantageous properties of the piperazine core is the propargyl group, which introduces a terminal alkyne. This functional group is a key player in "click chemistry," a concept introduced by K. Barry Sharpless that describes reactions that are modular, high-yielding, and stereospecific.[5][6] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and regioselective formation of a stable 1,2,3-triazole linkage.[5][7] This bioorthogonal reaction's reliability and tolerance to a wide range of functional groups have made it an indispensable tool in medicinal chemistry for creating complex molecules and bioconjugates.[6][8]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1-Methyl-4-(prop-2-yn-1-yl)piperazine in the synthesis of medicinal chemistry libraries. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our discussion in authoritative references.
Physicochemical Properties and Reactivity
The utility of 1-Methyl-4-(prop-2-yn-1-yl)piperazine as a library building block is rooted in its distinct structural features:
-
The N-Methylpiperazine Moiety: This saturated heterocycle is conformationally flexible and can adopt a chair-like conformation. The tertiary amine at the 1-position is basic, with a pKa that typically allows for protonation at physiological pH. This positive charge can enhance water solubility and facilitate ionic interactions with biological targets. The secondary amine at the 4-position, prior to propargylation, provides a nucleophilic handle for the introduction of the propargyl group.
-
The Propargyl Group: The terminal alkyne of the propargyl group is the reactive handle for the CuAAC reaction.[9] The C-H bond of the terminal alkyne is weakly acidic and can be deprotonated by a copper(I) catalyst to form a copper acetylide intermediate, which is a key step in the cycloaddition mechanism.
The strategic combination of these two moieties in one molecule allows for the piperazine core to be incorporated into a larger molecule via a stable and synthetically accessible triazole linker.
Application in Medicinal Chemistry Library Synthesis: A Representative Workflow
A common strategy in medicinal chemistry is to couple a diverse set of building blocks to a central scaffold. In this context, 1-Methyl-4-(prop-2-yn-1-yl)piperazine serves as a versatile "linker" scaffold. A library of diverse organic azides can be "clicked" onto the alkyne terminus of the piperazine derivative, rapidly generating a library of compounds with a common 1-methylpiperazine-triazole core but with varied peripheral functionality.
A relevant example of this approach is the synthesis of quinoxaline-isoxazole-piperazine conjugates, which have shown promise as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR).[3] While the specific building block in this cited work is a derivative, the underlying synthetic logic and protocol are directly applicable to 1-Methyl-4-(prop-2-yn-1-yl)piperazine.
Below is a generalized workflow for the synthesis of a compound library using this building block.
Detailed Experimental Protocol: Synthesis of a 1,2,3-Triazole Library via CuAAC
This protocol provides a representative procedure for the parallel synthesis of a library of compounds by reacting 1-Methyl-4-(prop-2-yn-1-yl)piperazine with a diverse set of organic azides.
Materials and Equipment
-
Reagents:
-
1-Methyl-4-(prop-2-yn-1-yl)piperazine
-
A library of diverse organic azides (e.g., benzyl azide, substituted phenyl azides, alkyl azides)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), water, brine
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Reaction vials or a parallel synthesis block
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Analytical instruments: TLC visualization (UV lamp), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectrometer
-
Step-by-Step Methodology
1. Preparation of Reagent Stock Solutions:
-
Rationale: Preparing stock solutions allows for accurate and efficient dispensing of reagents for parallel synthesis, ensuring consistency across the library.
-
Alkyne Solution: Prepare a 0.5 M solution of 1-Methyl-4-(prop-2-yn-1-yl)piperazine in a suitable solvent like DMF.
-
Azide Solutions: Prepare 0.5 M solutions of each organic azide from the library in DMF.
-
Copper Sulfate Solution: Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
-
Sodium Ascorbate Solution: Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh before use as ascorbate can oxidize over time.
2. Reaction Setup:
-
Rationale: The CuAAC reaction is typically robust but performing it under an inert atmosphere can prevent the oxidation of the active Cu(I) catalyst, ensuring higher yields.
-
To a reaction vial containing a magnetic stir bar, add the 1-Methyl-4-(prop-2-yn-1-yl)piperazine solution (e.g., 1.0 eq).
-
Add the specific organic azide solution for that vial (e.g., 1.1 eq).
-
Add the copper sulfate solution (e.g., 0.05 eq).
-
Add the freshly prepared sodium ascorbate solution (e.g., 0.1 eq). The addition of sodium ascorbate will reduce the Cu(II) to the active Cu(I) catalyst, often indicated by a color change.
-
Seal the vial and stir the reaction mixture at room temperature.
3. Reaction Monitoring:
-
Rationale: Monitoring the reaction progress by TLC or LC-MS is crucial to determine the point of completion and to ensure the consumption of the starting materials.
-
After a set time (e.g., 2-4 hours), take a small aliquot of the reaction mixture and spot it on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., DCM/Methanol, 9:1).
-
Visualize the plate under a UV lamp. The disappearance of the starting materials and the appearance of a new, more polar spot (the triazole product) indicates reaction progress.
-
Alternatively, dilute an aliquot with a suitable solvent and analyze by LC-MS to confirm product formation by observing the expected mass-to-charge ratio.
4. Workup and Purification:
-
Rationale: The workup procedure is designed to remove the catalyst and other water-soluble reagents. Purification by chromatography separates the desired product from any unreacted starting materials or byproducts.
-
Once the reaction is complete, dilute the reaction mixture with DCM and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM).
5. Characterization:
-
Rationale: Thorough characterization is essential to confirm the structure and purity of the synthesized library members.
-
Confirm the identity and purity of the final compounds using LC-MS and NMR (¹H and ¹³C).
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Alkyne to Azide Ratio | 1 : 1.1 | A slight excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate | 1-5 mol% | Catalytic amounts are sufficient. Higher loadings are generally not necessary. |
| Sodium Ascorbate | 2-10 mol% | An excess relative to the copper ensures complete reduction to Cu(I). |
| Reaction Temperature | Room Temperature | The CuAAC reaction is typically efficient at ambient temperatures. |
| Reaction Time | 2-12 hours | Reaction times can vary depending on the substrates but are generally complete within this timeframe. |
Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The widely accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide. This intermediate then reacts with the azide to form a six-membered copper-containing ring, which subsequently undergoes rearrangement and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) for in vivo measurements of acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. 1-(1-メチル-4-ピペリジニル)ピペラジン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel quinoxaline-piperazine linked isoxazole conjugates: Anti-cancer assessment, tyrosine kinase EGFR inhibitory activity, molecular docking and DFT studies [m.x-mol.net]
- 8. US3580914A - Derivatives of n-methylpiperazine - Google Patents [patents.google.com]
- 9. citedrive.com [citedrive.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Chemistry with 1-Methyl-4-(prop-2-yn-1-yl)piperazine
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the use of 1-Methyl-4-(prop-2-yn-1-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of their click chemistry conjugations.
Introduction: The Role of 1-Methyl-4-(prop-2-yn-1-yl)piperazine in CuAAC
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction's reliability under mild conditions has made it invaluable in drug discovery, bioconjugation, and materials science.[4]
1-Methyl-4-(prop-2-yn-1-yl)piperazine is a versatile building block in this context. The terminal alkyne group serves as a reactive handle for the CuAAC reaction, while the piperazine moiety often imparts desirable pharmacokinetic properties, such as improved solubility and cell permeability, to the final conjugate.[5][6] However, the tertiary amine within the piperazine ring can introduce specific challenges, such as copper chelation, which may impact catalytic activity. This guide provides in-depth troubleshooting strategies to address these potential issues and maximize your reaction success.
Frequently Asked Questions (FAQs)
Q1: My click reaction with 1-Methyl-4-(prop-2-yn-1-yl)piperazine is giving low to no yield. What are the most common causes?
A1: Low yields in CuAAC reactions involving this specific alkyne often stem from a few key factors:
-
Catalyst Inactivation: The tertiary amine of the piperazine can chelate the copper(I) catalyst, rendering it inactive. The use of an appropriate ligand is crucial to prevent this.[7][8]
-
Poor Reagent Quality: Degradation of the sodium ascorbate reducing agent is a frequent culprit.[9] Always use freshly prepared or properly stored solutions.
-
Oxygen Contamination: Oxygen can oxidize the active Cu(I) to the inactive Cu(II) state.[10] Minimizing headspace in the reaction vessel and working under an inert atmosphere can be beneficial.
-
Incorrect Stoichiometry: An inappropriate ratio of reactants, catalyst, and reducing agent can hinder the reaction.
Q2: What is the optimal solvent system for this reaction?
A2: The choice of solvent is critical and depends on the solubility of your azide partner.
-
Aqueous Systems: For many bioconjugations, aqueous buffers (e.g., PBS or HEPES at pH 7.0-7.5) are ideal.[11] Co-solvents like DMSO, DMF, or t-BuOH can be added to improve the solubility of less polar reactants.[10][12]
-
Organic Solvents: For reactions with non-polar substrates, solvents like THF, DMF, or toluene can be effective.[13][14]
Q3: Which copper source and reducing agent should I use?
A3: The most common and convenient system is Copper(II) sulfate (CuSO₄) in combination with sodium ascorbate .[10][15] The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.[15] For sensitive substrates where ascorbate may cause side reactions, alternative reducing agents like hydroxylamine can be considered.[10] Using a direct Cu(I) source like CuI is also an option, but care must be taken to prevent oxidation.[16]
Q4: How important is a ligand, and which one should I choose?
A4: For alkynes containing coordinating groups like the piperazine in 1-Methyl-4-(prop-2-yn-1-yl)piperazine, a ligand is highly recommended. Ligands accelerate the reaction and protect the copper catalyst from oxidation and chelation by the substrate.[10][17]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): An excellent choice for aqueous reactions due to its high water solubility and ability to stabilize the Cu(I) catalyst.[18][19]
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): A highly effective ligand, particularly in organic or mixed solvent systems.[20]
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Formation
Low conversion is a common frustration. This section provides a systematic approach to diagnosing and resolving the underlying cause.
1.1 Catalyst System Integrity
The heart of the CuAAC reaction is the copper catalyst. Its failure is a primary reason for poor yields.
Caption: Troubleshooting workflow for catalyst-related issues.
-
Reagent Preparation:
-
Reaction Setup:
-
For oxygen-sensitive reactions, degas your solvents by sparging with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Assemble the reaction under a positive pressure of inert gas.
-
The recommended order of addition is typically the azide and alkyne, followed by the ligand, copper sulfate, and finally, the sodium ascorbate to initiate the reaction.[10]
-
-
Parameter Adjustment:
-
If low yield persists, consider increasing the catalyst loading. While 1-5 mol% of copper is typical, problematic substrates may benefit from up to 10 mol%.[9]
-
Maintain a ligand-to-copper ratio of at least 1:1, and often a 5:1 ratio is beneficial, especially in bioconjugation, to protect sensitive molecules.[10][17]
-
1.2 Substrate and Solvent-Related Problems
The properties of your specific azide and the piperazine-alkyne can significantly influence the reaction outcome.
| Reactant Solubility | Primary Solvent | Co-Solvent (if needed) | Typical Ratio (v/v) |
| Both water-soluble | Aqueous Buffer (pH 7-7.5) | None | N/A |
| One reactant is organic-soluble | Aqueous Buffer (pH 7-7.5) | DMSO, DMF, t-BuOH | 1:1 to 4:1 (Buffer:Organic) |
| Both organic-soluble | DMF, THF, Toluene | Water | 9:1 (Organic:Water) |
Data synthesized from multiple sources to provide general guidance.[10][13][14]
-
Solubility Check: Ensure both your azide and 1-Methyl-4-(prop-2-yn-1-yl)piperazine are fully dissolved in the chosen solvent system. Sonication or gentle heating can aid dissolution.
-
pH Adjustment: The CuAAC reaction is generally robust over a wide pH range (4-12).[21] However, for bioconjugations, maintaining a pH around 7.0-7.5 is recommended to preserve the integrity of biomolecules.[11]
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature. If the reaction is sluggish due to steric hindrance or low reactant concentrations, gentle heating (e.g., 40-60°C) can improve the rate.[9][22]
Issue 2: Side Reactions and Impurities
The formation of byproducts can complicate purification and lower the yield of the desired triazole.
2.1 Homocoupling of the Alkyne (Glaser Coupling)
A common side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne. This is often mediated by Cu(II) in the presence of oxygen.
-
Minimize Oxygen: As previously mentioned, maintaining an inert atmosphere is the most effective way to prevent this side reaction.[10]
-
Sufficient Reducing Agent: Ensure an adequate amount of sodium ascorbate is present throughout the reaction to keep the copper in its +1 oxidation state. An excess of ascorbate is often used.
-
Ligand Protection: The use of a chelating ligand can also help suppress Glaser coupling.
2.2 Interaction with the Piperazine Moiety
The basic nitrogen atoms of the piperazine can potentially participate in side reactions or coordinate too strongly with the catalyst.
Caption: Decision tree for addressing piperazine-related side reactions.
-
Ligand Choice: The primary strategy is the use of a strong chelating ligand like THPTA or TBTA. These ligands have a higher affinity for copper than the piperazine nitrogen, preventing catalyst sequestration.[20][23]
-
pH Control: In unbuffered aqueous solutions, the basicity of the piperazine could raise the local pH, potentially leading to undesired side reactions. Using a buffer is good practice.
Issue 3: Purification Challenges
The polar nature of the piperazine-containing triazole product can sometimes make purification by standard silica gel chromatography difficult.
Purification Strategies:
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase HPLC or flash chromatography is often more effective than normal-phase.
-
Acid/Base Extraction: The basic piperazine moiety allows for selective extraction. The product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃) and the product re-extracted into an organic solvent.
-
Ion-Exchange Chromatography: Cation-exchange chromatography can be a powerful tool for purifying compounds with basic handles like the piperazine group.
Model Experimental Protocol
This protocol serves as a robust starting point for the CuAAC reaction using 1-Methyl-4-(prop-2-yn-1-yl)piperazine.
Materials:
-
Azide-containing substrate (1.0 eq)
-
1-Methyl-4-(prop-2-yn-1-yl)piperazine (1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)
-
Sodium Ascorbate (0.15 eq, 15 mol%)
-
THPTA (0.06 eq, 6 mol%)
-
Solvent: t-BuOH/H₂O (1:1)
Procedure:
-
In a reaction vial, dissolve the azide substrate (1.0 eq) and 1-Methyl-4-(prop-2-yn-1-yl)piperazine (1.1 eq) in the t-BuOH/H₂O solvent mixture.
-
Add the THPTA solution, followed by the CuSO₄ solution. The mixture may turn a pale blue.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The color should fade or change.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of EDTA solution to chelate the remaining copper.
-
Proceed with the appropriate workup and purification method as described in the "Purification Challenges" section.
This guide provides a comprehensive framework for optimizing your click chemistry reactions with 1-Methyl-4-(prop-2-yn-1-yl)piperazine. By systematically addressing potential issues with the catalyst system, reaction conditions, and purification, you can significantly improve your experimental outcomes.
References
-
Presolski, S. J., Hong, V., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
-
Li, G., et al. (2023). Copper-Catalyzed 1,2-Difunctionalization Trifluoromethylamidation of Alkynes Assisted by a Coordinating Group. ACS Catalysis. [Link]
-
Li, G., et al. (2023). Copper-Catalyzed 1,2-Difunctionalization Trifluoromethylamidation of Alkynes Assisted by a Coordinating Group. ACS Catalysis. [Link]
-
ResearchGate. (2016). Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition)?. [Link]
-
Hong, V., Presolski, S. J., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Meyet, C. E., Pierce, C. J., & Larsen, C. H. (2012). A Single Cu(II) Catalyst for the Three-Component Coupling of Diverse Nitrogen Sources with Aldehydes and Alkynes. Organic Letters, 14(4), 964-967. [Link]
-
D'Souza, S., & El-Sagheer, A. H. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(9), 10834-10851. [Link]
-
ResearchGate. (2019). Click chemistry inspired synthesis of piperazine-triazole derivatives and evaluation of their antimicrobial activities. [Link]
-
ResearchGate. (2016). Can I replace the sodium ascorbate by L- proline in Click reactions and what reaction conditions?. [Link]
-
Wang, Y., et al. (2024). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Medicinal Chemistry. [Link]
-
Rodionov, V. O., Presolski, S. J., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]
-
baseclick GmbH. Na-Ascorbate. [Link]
-
ResearchGate. (2017). Yields for optimized conditions of CuAAC click reaction of. [Link]
-
CoLab. (2024). Harnessing the Reactivity of Alkyne by Cu‐Catalyst: Assembly of Highly Functionalized Five‐Membered N‐Heterocycles. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1149-1168. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Chemistry of Materials, 26(23), 6774-6782. [Link]
-
Ochiai, B. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Omega, 7(15), 12891-12900. [Link]
-
Jena Bioscience. Na-Ascorbate - click chemistry grade. [Link]
-
ResearchGate. (2014). µ-Acetylide and µ-alkenylidene ligands in “click” triazole syntheses. [Link]
-
Reddit. (2022). Low yields in Click rxn. [Link]
-
ResearchGate. (2019). CuAAC: The Quintessential Click Reaction. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
-
MDPI. (2021). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. [Link]
-
Synvenio. Click reagents. [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. [Link]
-
ResearchGate. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]
-
Reddit. (2023). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). [Link]
-
ResearchGate. (2021). Azide–Alkyne “Click” Reaction in Water Using Parts-Per-Million Amine-Functionalized Azoaromatic Cu(I) Complex as Catalyst: Effect of the Amine Side Arm. [Link]
-
PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]
-
TU Dresden. (2007). Click Chemistry with Poly(2-oxazoline)s. [Link]
-
PubMed. (2024). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. [Link]
-
Molecules. (2019). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. [Link]
-
ResearchGate. (2020). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. [Link]
Sources
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS 23995-88-2: 1-(1-Methyl-4-piperidinyl)piperazine [cymitquimica.com]
- 6. tu-dresden.de [tu-dresden.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 | MDPI [mdpi.com]
- 15. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Na-Ascorbate [baseclick.eu]
- 19. Click reagents - Synvenio [synvenio.com]
- 20. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with 1-Methyl-4-(prop-2-yn-1-yl)piperazine
Welcome to the technical support guide for 1-Methyl-4-(prop-2-yn-1-yl)piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) related to the use of this versatile click chemistry reagent. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.
Introduction to 1-Methyl-4-(prop-2-yn-1-yl)piperazine
1-Methyl-4-(prop-2-yn-1-yl)piperazine is a bifunctional molecule featuring a terminal alkyne group and a piperazine scaffold. The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[][2]. The piperazine moiety, a common structural motif in many pharmaceuticals, provides desirable physicochemical properties such as aqueous solubility and the ability to cross cell membranes. These characteristics make 1-Methyl-4-(prop-2-yn-1-yl)piperazine a valuable building block in drug discovery, bioconjugation, and materials science for the synthesis of 1,2,3-triazole-containing compounds[][3].
Frequently Asked Questions (FAQs)
Synthesis and Purity
Q1: How is 1-Methyl-4-(prop-2-yn-1-yl)piperazine synthesized and what are the common impurities?
A1: The most common synthetic route is the N-alkylation of 1-methylpiperazine with a propargyl halide, such as propargyl bromide or chloride, in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile or DMF[4].
-
Over-alkylation: A common side product is the quaternization of one of the piperazine nitrogens by a second propargyl group, leading to a dually-substituted, positively charged species. This is more likely if an excess of the propargyl halide is used or if the reaction is run for an extended period.
-
Unreacted Starting Material: Incomplete reaction can leave residual 1-methylpiperazine.
-
Hydrolysis of Propargyl Halide: The propargyl halide can be hydrolyzed to propargyl alcohol, which may be present in trace amounts.
Q2: How can I assess the purity of my 1-Methyl-4-(prop-2-yn-1-yl)piperazine?
A2: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure and identify organic impurities. Key signals to look for are the acetylenic proton (a singlet around 2.2-2.8 ppm) and the various methylene protons of the piperazine and propargyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.
Storage and Stability
Q3: What are the recommended storage conditions for 1-Methyl-4-(prop-2-yn-1-yl)piperazine?
A3: As a terminal alkyne and a tertiary amine, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[5]. The container should be tightly sealed.
Q4: What are the potential degradation pathways?
A4:
-
Oxidative Homocoupling (Glaser-Hay Coupling): In the presence of oxygen and trace metal contaminants (especially copper), terminal alkynes can undergo dimerization to form a 1,3-diyne[6][7][8]. This is a significant concern if the compound is not stored properly or if it is exposed to air during reaction setup.
-
Oxidation of the Piperazine Ring: The tertiary amine of the piperazine ring can be susceptible to oxidation over time, especially if exposed to air and light.
Troubleshooting Guide for CuAAC Reactions
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the primary application for this reagent. While robust, several issues can arise.
Issue 1: Low or No Product Formation
Possible Cause 1: Inactive Copper Catalyst The active catalyst in CuAAC is Cu(I). Cu(I) is readily oxidized to the inactive Cu(II) by dissolved oxygen in the reaction mixture[9].
Solutions:
-
Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) before use.
-
In Situ Reduction of Cu(II): The most common method is to use a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate, which generates Cu(I) in situ and scavenges oxygen[9][10]. Add the sodium ascorbate last to initiate the reaction.
-
Use of Ligands: Chelating ligands such as TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) oxidation state and increase reaction rates[10][11].
Experimental Protocol: Standard CuAAC Reaction
-
In a reaction vial, dissolve your azide-containing molecule (1 equivalent) and 1-Methyl-4-(prop-2-yn-1-yl)piperazine (1.1 equivalents) in a degassed solvent (e.g., t-BuOH/H₂O 1:1 or DMF).
-
In a separate vial, prepare the catalyst solution by mixing CuSO₄ (0.05 equivalents) and THPTA (0.25 equivalents) in degassed water.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents) in degassed water.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
Possible Cause 2: Copper Sequestration If your substrate contains other functional groups that can chelate copper (e.g., thiols, other amines), the catalyst may be sequestered, preventing it from participating in the cycloaddition[10].
Solutions:
-
Increase Catalyst Loading: A stepwise increase in the amount of copper and ligand may be necessary.
-
Use a Sacrificial Metal: Adding a metal ion like Zn(II) can sometimes bind to the sequestering groups, freeing up the copper catalyst[10].
Issue 2: Formation of a Significant Side Product
Possible Cause: Glaser-Hay Homocoupling As mentioned, terminal alkynes can dimerize in the presence of copper and oxygen to form a symmetric 1,3-diyne. This is a common side reaction in CuAAC if the reaction is not properly deoxygenated[6][7][8].
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction headspace are free of oxygen.
-
Sufficient Reducing Agent: Use an adequate amount of sodium ascorbate to maintain a reducing environment.
-
Order of Addition: Add the copper source to the alkyne-azide mixture just before the reducing agent. Pre-mixing the alkyne with the copper catalyst in the presence of air can promote homocoupling.
Issue 3: Difficulty in Product Purification
Possible Cause 1: Residual Copper Copper ions can be difficult to remove from the final product, especially with chelating molecules like those containing a piperazine ring.
Solutions:
-
Ammonia Wash: Washing the organic extract with a dilute aqueous ammonia solution can help to remove copper by forming a soluble copper-ammonia complex.
-
Chelating Resins: Stirring the crude product solution with a copper-chelating resin (e.g., Chelex® 100) can effectively scavenge residual copper.
-
Silica Gel Chromatography: Copper salts often adhere to silica gel. A common technique is to pre-treat the crude product by dissolving it in a solvent and adding a small amount of silica gel, stirring, and then filtering before loading onto the column.
Possible Cause 2: Water-Soluble Product The piperazine moiety increases the water solubility of the final triazole product, which can lead to recovery issues during aqueous workup.
Solutions:
-
Back-Extraction: If the product is in the aqueous layer, adjust the pH to make it more or less ionic and try to extract it into an organic solvent.
-
Lyophilization: If the product is highly water-soluble and difficult to extract, removing all volatile components and lyophilizing the aqueous layer may be an option.
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase HPLC or flash chromatography is often more effective than normal-phase silica gel chromatography.
Workflow and Decision-Making Diagrams
Troubleshooting Low CuAAC Yield
Caption: Decision workflow for troubleshooting low-yielding CuAAC reactions.
Glaser-Hay Coupling Side Reaction Mechanism
Caption: Simplified mechanism of the Glaser-Hay alkyne homocoupling side reaction.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Alkyne:Azide Ratio | 1.05 - 1.2 : 1 | Drives the reaction to completion by ensuring the limiting reagent (often the more complex azide) is fully consumed. | Incomplete reaction; purification difficulty if excess azide is complex. |
| Copper Catalyst | 1-5 mol% CuSO₄ | Catalytic amount is sufficient; higher loading can lead to purification issues. | Low reaction rate; increased side reactions (e.g., Glaser coupling). |
| Reducing Agent | 5-10 mol% Sodium Ascorbate | Ensures Cu(II) is reduced to active Cu(I) and scavenges oxygen. | Catalyst oxidation to inactive Cu(II); increased Glaser coupling. |
| Ligand | 1-5x molar excess to Cu | Stabilizes Cu(I), accelerates the reaction, and prevents catalyst disproportionation.[10][11] | Slower reaction; catalyst degradation. |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Should dissolve all reactants. Protic solvents can facilitate the final protonation step.[12] | Poor solubility leading to slow or incomplete reaction. |
| Temperature | Room Temperature | The reaction is highly exothermic and typically proceeds rapidly at ambient temperature. | Higher temperatures may increase side reactions. |
References
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
Stádler, C., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society. Retrieved from [Link]
-
Grokipedia. (n.d.). Glaser coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]
-
SynArchive. (n.d.). Glaser-Hay Coupling. Retrieved from [Link]
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]
-
RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]
-
Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]
-
SciSpace. (2019). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Retrieved from [Link]
-
ACS Publications. (2007). Cu-Catalyzed Azide−Alkyne Cycloaddition. Retrieved from [Link]
-
ACS Publications. (2025). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. Retrieved from [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azide-Alkyne Huisgen Cycloaddition. Retrieved from [Link]
-
PubMed. (2024). Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. Retrieved from [Link]
-
ChemTalk. (n.d.). Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
-
ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 1-methyl piperazine.
-
Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]
-
Maccari, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]
Sources
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. bioclone.net [bioclone.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. synarchive.com [synarchive.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed 1-Methyl-4-(prop-2-yn-1-yl)piperazine Click Reactions
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on experiments involving 1-Methyl-4-(prop-2-yn-1-yl)piperazine . This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their click chemistry workflows. Our approach is rooted in mechanistic understanding to empower you to make informed decisions for successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with 1-Methyl-4-(prop-2-yn-1-yl)piperazine is showing low to no product formation. What are the primary suspects?
Low or no yield in a CuAAC reaction is a common issue that can typically be traced back to a few key areas. The foundational principle of this reaction is a robust catalytic cycle that is sensitive to several factors.
-
Catalyst Inactivation: The active catalyst is the Cu(I) ion. It is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] This is the most frequent cause of reaction failure.
-
Issues with the Alkyne: While 1-Methyl-4-(prop-2-yn-1-yl)piperazine is a terminal alkyne and generally reactive, the presence of the basic piperazine moiety can introduce specific challenges. The tertiary amine of the piperazine can coordinate with the copper catalyst. While some amine coordination can be beneficial by stabilizing the Cu(I) state and promoting the reaction, strong or inappropriate coordination can inhibit the catalyst's activity.[1][2][3]
-
Suboptimal Reaction Conditions: Factors such as incorrect stoichiometry, inappropriate solvent, non-optimal temperature, or incorrect pH can significantly hinder the reaction.[4] The CuAAC reaction is known to be effective over a broad pH range (4-12), however, the basicity of the piperazine alkyne may influence the local pH.[4]
-
Reagent Quality: Impurities in either the azide or the 1-Methyl-4-(prop-2-yn-1-yl)piperazine can interfere with the reaction. Azides, in particular, can be unstable.
-
Side Reactions: The most prevalent side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material and produces a diyne byproduct.[4]
Q2: I observe a color change in my reaction mixture (e.g., to green or blue), and the reaction has stalled. What does this indicate?
A color change from a colorless or light yellow to a distinct green or blue is a strong indicator of the oxidation of the active Cu(I) catalyst to the inactive Cu(II) species. This is often due to the presence of dissolved oxygen in the reaction mixture. To mitigate this, it is crucial to use a reducing agent, such as sodium ascorbate, to continually regenerate the Cu(I) from any Cu(II) that forms.[4] The use of degassed solvents is also highly recommended.
Q3: How does the piperazine group in 1-Methyl-4-(prop-2-yn-1-yl)piperazine specifically impact the reaction, and how can I address these effects?
The piperazine ring introduces a basic tertiary amine into the reaction mixture. This can have a dual role:
-
Potential for Catalyst Inhibition: The lone pair of electrons on the piperazine nitrogen can chelate to the copper catalyst. If this coordination is too strong, it can block the sites needed for the alkyne and azide to bind, effectively poisoning the catalyst.
-
Potential for Rate Enhancement: Conversely, the amine can act as an internal base, facilitating the deprotonation of the terminal alkyne to form the copper-acetylide intermediate, which is a key step in the catalytic cycle.[2] Some studies have shown that amine side arms on ligands can accelerate the reaction.[2][3]
Troubleshooting Strategy:
If you suspect catalyst inhibition by the piperazine, consider the addition of a well-characterized accelerating ligand. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are designed to stabilize the Cu(I) oxidation state and can competitively bind to the copper, potentially preventing inhibitory coordination by the piperazine while still allowing the catalytic cycle to proceed.[5]
Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Yield Issues
This guide provides a systematic approach to troubleshooting low-yield CuAAC reactions involving 1-Methyl-4-(prop-2-yn-1-yl)piperazine.
Step 1: Verify Reagent Quality and Stoichiometry
-
Action: Confirm the purity of your 1-Methyl-4-(prop-2-yn-1-yl)piperazine and azide via NMR or LC-MS. Ensure you are using the correct stoichiometry; typically a 1:1 to 1:1.2 ratio of alkyne to azide is used.
-
Rationale: Impurities can interfere with the catalyst or participate in side reactions. Incorrect stoichiometry will result in unreacted starting material.
Step 2: Optimize the Catalytic System
-
Action: Ensure you have an adequate amount of both the copper source (e.g., CuSO₄) and the reducing agent (e.g., sodium ascorbate). A typical starting point is 1-5 mol% of the copper salt and a 2-5 fold excess of sodium ascorbate relative to the copper.
-
Rationale: Insufficient catalyst will lead to a slow or incomplete reaction. An excess of the reducing agent is necessary to counteract oxidation of the Cu(I) catalyst.[4]
Step 3: Control for Oxygen
-
Action: Degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use. If possible, run the reaction under an inert atmosphere.
-
Rationale: Oxygen is the primary culprit for the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.
Step 4: Consider the Use of an Accelerating Ligand
-
Action: Introduce a ligand such as TBTA or THPTA to your reaction mixture. A common ratio is 1:1 to 5:1 ligand to copper.
-
Rationale: These ligands stabilize the Cu(I) catalyst against oxidation and can accelerate the reaction rate.[5] This is particularly important when dealing with potentially coordinating substrates like your piperazine alkyne.
Step 5: Solvent Selection
-
Action: The CuAAC reaction is versatile and can be run in a variety of solvents, including water, t-BuOH/water mixtures, and DMF. If solubility is an issue, or if you suspect solvent interference, try a different solvent system.
-
Rationale: The choice of solvent can impact reactant solubility and the stability and activity of the catalyst.
Troubleshooting Flowchart
Sources
purification challenges of 1-Methyl-4-(prop-2-yn-1-yl)piperazine derivatives
An In-Depth Guide to the Purification of 1-Methyl-4-(prop-2-yn-1-yl)piperazine and Its Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face when purifying 1-Methyl-4-(prop-2-yn-1-yl)piperazine and its analogs. These molecules are valuable building blocks, particularly in medicinal chemistry and materials science, often utilized in 'click' chemistry reactions. However, their unique bifunctional nature—a basic piperazine core and a reactive terminal alkyne—presents specific purification hurdles. This guide is structured to help you diagnose problems, select the appropriate strategy, and execute it effectively.
Section 1: Understanding the Core Challenges
The purification strategy for any compound is dictated by its physicochemical properties and the nature of the impurities present.[1] For this class of compounds, two features are paramount:
-
The Piperazine Moiety: The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic.[2] This inherent basicity can lead to strong interactions with acidic stationary phases like silica gel, causing significant issues in chromatographic separations.[2][3]
-
The Terminal Alkyne: The propargyl group's terminal alkyne is prone to side reactions, most notably oxidative homocoupling (Glaser coupling), which forms a symmetric diyne impurity. This reaction can be catalyzed by trace metals (like copper) or simply occur in the presence of air, especially under basic conditions.[4]
Our troubleshooting guide will directly address the consequences of these two features.
Section 2: Troubleshooting Guide & FAQs
This section is designed to address the most common issues encountered during the purification of 1-Methyl-4-(prop-2-yn-1-yl)piperazine derivatives in a practical question-and-answer format.
Q1: My compound is streaking badly during silica gel column chromatography, resulting in poor separation and low purity. What's causing this and how can I fix it?
A1: This is the most frequent challenge and is caused by the strong acid-base interaction between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2][3] This interaction leads to a non-ideal equilibrium, causing the compound to move down the column in a "smear" or "tail" rather than a tight band.
Troubleshooting Steps:
-
Mobile Phase Modification (The Quick Fix): The most common solution is to neutralize the acidic sites on the silica by adding a basic modifier to your eluent system.[5]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA is a small, volatile amine that competes with your product for binding to the acidic silanol groups, allowing your compound to elute more symmetrically.[3]
-
Ammonia in Methanol: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 1-2% solution of 7N ammonia in methanol as the polar component can be highly effective for strongly basic compounds.[3]
-
-
Use a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative to standard silica gel.
-
Deactivated Silica: You can purchase silica gel that has been end-capped or treated to be less acidic.
-
Alumina: Basic or neutral alumina can be an excellent alternative for purifying basic compounds, as it eliminates the acidic interaction points.
-
Amine-Functionalized Silica: Commercially available columns with a bonded amine stationary phase provide a more inert surface.[2]
-
Q2: My crude product looks clean by ¹H NMR right after the reaction, but after a day or during workup, I see a new set of signals, and my TLC shows a new, less polar spot. What is this impurity?
A2: This is a classic sign of oxidative homocoupling of the terminal alkyne, forming a symmetrical diyne byproduct. The reaction is often catalyzed by trace copper from a previous step or simply by exposure to atmospheric oxygen, especially under basic conditions. Because the resulting diyne is more symmetrical and has lost its polar terminal C-H bond, it is typically less polar than your desired product.
Prevention and Removal:
-
Inert Atmosphere: Handle the crude product under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration and storage.
-
Avoid Trace Metals: Ensure all glassware is scrupulously clean. If the synthesis involved a copper catalyst, ensure the workup is designed to remove it completely.
-
Purification: This byproduct can usually be separated by flash chromatography. Since it is less polar, it will elute before your desired product in a normal-phase system. Careful column packing and fraction collection are key.
Q3: My purified product is a persistent oil that won't crystallize. How can I purify it to a high degree without chromatography?
A3: Many piperazine derivatives are oils or low-melting solids, making traditional recrystallization of the free base challenging.[3] The solution is to leverage the basicity of the piperazine ring by forming a crystalline salt.[2][3]
The Strategy: Salt Formation & Recrystallization
-
Salt Formation: Dissolve the crude oily product in a suitable solvent (e.g., acetone, ethyl acetate, or diethyl ether). Add a solution of an acid dropwise to precipitate the corresponding salt. Common choices include hydrochloric acid (in dioxane or ether), acetic acid, or fumaric acid.[3][6]
-
Recrystallization: The resulting salt is often a stable, crystalline solid that can be easily purified by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or isopropanol).
-
Liberation of the Free Base: Once you have the pure salt, you can regenerate the purified oily free base. Dissolve the salt in water, add a base (like NaOH or NaHCO₃) until the solution is basic (pH > 10), and then extract your purified product with an organic solvent (like dichloromethane or ethyl acetate).[3][7]
Q4: How can I efficiently remove the unreacted 1-methylpiperazine starting material from my reaction mixture?
A4: 1-methylpiperazine is a relatively volatile and water-soluble amine. Its removal can often be accomplished without chromatography.
Recommended Methods:
-
Azeotropic Removal: If your product is stable to heat, repeated co-evaporation with a high-boiling solvent like toluene under reduced pressure can remove volatile starting materials.
-
Acid-Base Extraction: Since both your product and the starting material are basic, a simple extraction is not selective. However, if there are significant differences in their pKa values or partitioning coefficients, a carefully controlled liquid-liquid extraction might be partially effective.
-
Vacuum Distillation: If your product has a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective method to remove the more volatile 1-methylpiperazine.[3]
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the most critical purification techniques discussed above.
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate peak tailing for basic piperazine derivatives.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of your crude product). To do this, dissolve the product in a minimal amount of a low-boiling solvent (like dichloromethane), add the silica, and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Wet pack your column with the chosen mobile phase. Crucially, this mobile phase must already contain your basic modifier (e.g., 1% TEA).
-
Loading: Carefully add your dry-loaded sample to the top of the packed column.
-
Elution: Run the column using the pre-mixed, amine-containing eluent. A gradient elution from a less polar to a more polar solvent system can often improve separation.[2]
-
Analysis: Collect fractions and analyze them by TLC to identify the pure product.
Protocol 2: Purification via Diacetate Salt Formation
This protocol is adapted from established methods for purifying piperazine.[2][6] It is highly effective for removing non-basic impurities.
-
Dissolution: Dissolve the crude piperazine derivative in acetone (use approximately 10-20 mL per gram of crude material).
-
Acidification: While stirring, slowly add glacial acetic acid. Use at least two molar equivalents relative to your product. An excess of up to 5 times can be used to ensure complete precipitation.[2][6]
-
Precipitation: The crystalline piperazine diacetate salt should begin to precipitate. Continue stirring and cool the mixture in an ice bath (to ~10°C) to maximize crystal formation.[2][6]
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold acetone to remove any soluble impurities.[2]
-
Drying: Dry the purified diacetate salt under high vacuum.
-
(Optional) Regeneration of Free Base:
-
Dissolve the purified salt in water.
-
Basify the aqueous solution to pH > 10 using 2M NaOH or saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
-
Section 4: Data Presentation & Visualization
Table 1: Comparison of Primary Purification Techniques
| Technique | Purity Achievable | Throughput | Pros | Cons | Best Suited For |
| Modified Flash Chromatography | High | Low to Moderate | High resolution for similar impurities; versatile. | Can be time-consuming and solvent-intensive; requires optimization.[2] | Complex mixtures with structurally similar impurities. |
| Salt Recrystallization | Very High | Moderate to High | Highly selective; excellent for removing non-basic impurities; scalable.[3] | Yield can be lost to mother liquor; may not separate other basic impurities.[2][3] | Crude products with good initial purity (>80%) to achieve analytical grade. |
| Acid-Base Extraction | Low to Moderate | High | Fast; removes acidic or neutral impurities effectively. | Not selective between basic compounds.[8][9] | Initial workup to remove non-basic byproducts before a final purification step. |
| Vacuum Distillation | Moderate to High | High | Excellent for removing non-volatile or very low-boiling impurities.[3] | Product must be thermally stable; not effective for impurities with similar boiling points.[3] | Large-scale purification where key impurities have very different boiling points. |
Diagrams and Workflows
A logical approach is crucial for efficient purification. The following workflow can help guide your decision-making process.
Caption: Decision workflow for selecting a purification strategy.
Caption: Target molecule and its common diyne impurity.
Section 5: References
-
Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents. Retrieved January 22, 2026, from
-
Purification of piperazine. (1959). Google Patents. Retrieved January 22, 2026, from
-
How to extract/isolate piperazine from water without distillation? (2013). ResearchGate. Retrieved January 22, 2026, from [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. (2020). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Recovery and purification of piperazine. (1969). Google Patents. Retrieved January 22, 2026, from
-
Extraction and purification method of 1-amino-4-methylpiperazine. (n.d.). Google Patents. Retrieved January 22, 2026, from
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved January 22, 2026, from [Link]
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida Digital Collections. Retrieved January 22, 2026, from [Link]
-
Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Progress, applications, challenges and prospects of protein purification technology. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved January 22, 2026, from [Link]
-
Methods for the Catalytic Synthesis of Piperazine. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
-
1-(1-Methylpiperidin-4-yl)piperazine. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 22, 2026, from [Link]
Sources
- 1. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for 1-Methyl-4-(prop-2-yn-1-yl)piperazine Cycloadditions
Welcome to the technical support center for cycloaddition reactions involving 1-Methyl-4-(prop-2-yn-1-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific substrate. The presence of a tertiary amine within the piperazine ring introduces unique challenges and opportunities in catalytic cycloadditions, which this guide will address in detail.
Catalyst Selection Guide
Choosing the appropriate catalyst is paramount for a successful cycloaddition with 1-Methyl-4-(prop-2-yn-1-yl)piperazine. The primary catalytic pathways to consider are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the metal-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Decision-Making Workflow for Catalyst Selection
Caption: Catalyst selection workflow for your cycloaddition.
Overview of Catalytic Systems
| Catalytic System | Regioselectivity | Key Advantages | Key Considerations for 1-Methyl-4-(prop-2-yn-1-yl)piperazine |
| CuAAC | Exclusively 1,4-disubstituted triazoles[1][2] | High yields, mild reaction conditions, broad functional group tolerance[2][3]. | The tertiary amine of the piperazine can coordinate to the copper catalyst, potentially affecting its activity. Ligand selection is crucial. |
| RuAAC | Exclusively 1,5-disubstituted triazoles[4][5] | Can be used with both terminal and internal alkynes[1][4][5]. | The reaction is generally robust, but the basicity of the piperazine might influence the catalyst's performance. |
| SPAAC | Mixture of regioisomers (typically close to 1:1) | Metal-free, avoiding issues of cytotoxicity and product contamination with copper[6][]. Ideal for biological applications. | Requires the use of a strained cyclooctyne as the reaction partner, which can be synthetically complex and expensive[6]. |
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is often the first choice for synthesizing 1,4-disubstituted triazoles due to its efficiency and reliability[1][8][9]. However, the piperazine moiety in your substrate requires special attention.
Q1: My CuAAC reaction with 1-Methyl-4-(prop-2-yn-1-yl)piperazine is sluggish or fails completely. What are the likely causes?
A1: This is a common issue when substrates contain coordinating groups like tertiary amines. The primary suspect is catalyst inhibition or deactivation.
-
Catalyst Poisoning by the Piperazine Nitrogen: The lone pair of electrons on the piperazine's tertiary amine can coordinate strongly to the Cu(I) center, potentially displacing essential ligands or forming an unreactive complex. This deactivates the catalyst, stalling the reaction[10][11].
-
Oxidation of Cu(I) to Cu(II): The catalytically active species is Cu(I). In the presence of oxygen, it can be readily oxidized to the inactive Cu(II) state.
Solutions:
-
Judicious Ligand Selection: The use of a Cu(I)-stabilizing ligand is critical. Tris(triazolylmethyl)amine ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble derivatives are highly effective at protecting the copper center from both oxidation and unwanted coordination with your substrate[3][12]. These ligands have a high affinity for Cu(I) and help maintain its catalytic activity.
-
Use of a Reducing Agent: To maintain a sufficient concentration of Cu(I), include a reducing agent like sodium ascorbate in your reaction mixture, especially when starting with a Cu(II) salt (e.g., CuSO₄)[2][12].
-
Protonation of the Piperazine: In some cases, adding a mild acid to protonate the piperazine nitrogen can prevent it from coordinating with the copper catalyst. This should be approached with caution as the pH of the reaction is important for the catalytic cycle. A pH range of 4 to 12 is generally well-tolerated[2].
Q2: I'm observing significant formation of a byproduct that appears to be the homocoupling of my alkyne (Glaser coupling). How can I prevent this?
A2: Glaser coupling is a common side reaction in CuAAC, leading to the formation of a diyne from two molecules of your terminal alkyne[13]. This is often promoted by the presence of oxygen and an insufficient amount of reducing agent.
Solutions:
-
Degas Your Solvents: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.
-
Ensure Sufficient Reducing Agent: Use a slight excess of sodium ascorbate to keep the copper in its +1 oxidation state, which disfavors the oxidative homocoupling pathway[2].
CuAAC Catalytic Cycle
Caption: Simplified catalytic cycle for CuAAC.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For the synthesis of 1,5-disubstituted triazoles, RuAAC is the method of choice[14][15].
Q3: When should I choose RuAAC over CuAAC for my 1-Methyl-4-(prop-2-yn-1-yl)piperazine substrate?
A3: The primary reason to choose RuAAC is to obtain the 1,5-regioisomer of the triazole product, which is complementary to the 1,4-isomer produced by CuAAC[4][5]. Additionally, RuAAC is effective for reactions involving internal alkynes, should your experimental design require them[1][4].
Q4: My RuAAC reaction is giving a low yield. What are the potential issues?
A4: While generally robust, RuAAC can be sensitive to certain conditions.
-
Catalyst Choice: The most common and effective catalysts are pentamethylcyclopentadienyl ruthenium chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)][4][5][16]. Ensure you are using an appropriate catalyst.
-
Solvent Effects: Protic solvents can sometimes be detrimental to both the yield and the regioselectivity of RuAAC reactions[16]. Consider using non-protic solvents like toluene or 1,4-dioxane.
-
Atmosphere: Like CuAAC, RuAAC reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation.
RuAAC Catalytic Cycle
Caption: Simplified catalytic cycle for RuAAC.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is an excellent alternative when metal catalysis is not viable, for instance, in biological systems or when trace metal contamination is a major concern[6][][17].
Q5: I want to avoid metal catalysts altogether. Is SPAAC a good option for my piperazine-containing alkyne?
A5: Yes, SPAAC is a highly suitable metal-free alternative. The reaction is driven by the ring strain of a cyclooctyne derivative, which reacts with an azide[][18]. Your 1-Methyl-4-(prop-2-yn-1-yl)piperazine would be coupled with an azide-functionalized molecule, or you would first convert the alkyne to an azide to react with a cyclooctyne.
Key Considerations:
-
Reaction Partner: You will need to synthesize or purchase a strained cyclooctyne reagent (e.g., DBCO, BCN) that is functionalized with the desired partner for your cycloaddition[19].
-
Kinetics: The reaction rates of SPAAC can be slower than catalyzed reactions. The choice of cyclooctyne is important, as their structures significantly influence the reaction kinetics[18][19].
-
Regioselectivity: SPAAC typically yields a mixture of regioisomers. If a single regioisomer is required, this may not be the ideal method.
General Troubleshooting
Q6: I'm having difficulty purifying my final triazole product and suspect it is contaminated with copper.
A6: Copper contamination is a known issue in CuAAC, as the triazole product itself can chelate copper ions[20].
Purification Strategies:
-
Aqueous Washes with Chelating Agents: During your workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonia to sequester the copper ions[20].
-
Silica Gel Chromatography: In some cases, residual copper can be removed by column chromatography on silica gel. However, strong chelation may make this difficult[20].
-
Filtration through Activated Carbon: Filtering a solution of your product through a pad of activated carbon may help remove residual metal[20].
Experimental Protocols
General Protocol for CuAAC with 1-Methyl-4-(prop-2-yn-1-yl)piperazine
This protocol is a starting point and may require optimization for your specific azide.
-
Reagent Preparation:
-
Prepare a 1 M solution of sodium ascorbate in deionized water.
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM solution of a suitable ligand (e.g., TBTA) in DMSO or another appropriate solvent.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve your azide (1.0 eq) and 1-Methyl-4-(prop-2-yn-1-yl)piperazine (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Under an argon atmosphere, add the ligand solution (0.1 eq), followed by the CuSO₄ solution (0.05 eq), and finally the sodium ascorbate solution (0.2 eq).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with a 5% aqueous solution of EDTA, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
References
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central.
- Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate.
- The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? | Bentham Science Publishers.
- The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? - SciSpace.
- Click Chemistry Azide-Alkyne Cycloaddition.
- Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications.
- Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction | ACS Omega.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace.
- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism.
- Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing).
- Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC - NIH.
- Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed.
- Side reactions of macromonomers under CuAAC condition. - ResearchGate.
- 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) | Request PDF.
- US4269987A - Purification of triazoles - Google Patents.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.
- Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal.
- 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) - Thieme E-Books.
- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation - BOC Sciences.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH.
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem.
- Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the... - ResearchGate.
- Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC.
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications.
- 1-methyl-4-(prop-2-yn-1-yl)piperazine - ChemShuttle.
- Catalytic (5 + 1) cycloaddition of diazooxindoles with imidazolidines to access novel piperazine-spirooxindole frameworks - Organic Chemistry Frontiers (RSC Publishing).
- Technical Support Center: Catalyst Poisoning in the Cyclization of 2'-Aminoacetophenone Oxime - Benchchem.
- Copper Catalyzed Inverse Electron Demand [4+2] Cycloaddition for the Synthesis of Oxazines - MDPI.
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- 1-Methyl-4-prop-2-ynyl-piperazine - MySkinRecipes.
- 1-(1-Methylpiperidin-4-yl)piperazine - TCI Chemicals.
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. glenresearch.com [glenresearch.com]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Books [thieme-connect.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Preventing Homodimerization of 1-Methyl-4-(prop-2-yn-1-yl)piperazine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-Methyl-4-(prop-2-yn-1-yl)piperazine. This document provides in-depth troubleshooting advice and validated protocols for researchers encountering undesired homodimerization of this terminal alkyne. Our goal is to equip you with the mechanistic understanding and practical steps necessary to ensure the success of your conjugation experiments.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the most common initial queries regarding the formation of byproducts during reactions with 1-Methyl-4-(prop-2-yn-1-yl)piperazine.
Q1: I've observed an unexpected, higher molecular weight byproduct in my reaction. What is it?
If you are using 1-Methyl-4-(prop-2-yn-1-yl)piperazine in a copper-catalyzed reaction, the most common byproduct is its homodimer, a symmetric 1,3-diyne. This occurs through a process known as the Glaser coupling, or related variants like the Hay and Eglinton couplings.[1][2][3] This side reaction is particularly prevalent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" setups if they are not properly managed.[4][5][6]
Q2: What is the chemical mechanism that causes this homodimerization?
The homodimerization of terminal alkynes is a copper-mediated oxidative coupling reaction.[1][7] The generally accepted mechanism for this process, often called the Glaser-Hay coupling, involves several key steps:
-
Formation of a Copper(I) Acetylide: The terminal alkyne coordinates with a copper(I) salt. In the presence of a base, the terminal proton is removed, forming a copper(I) acetylide complex.[2] The piperazine nitrogen in your substrate can itself act as a base or ligand, potentially facilitating this step.[8][9]
-
Oxidation: A crucial step is the oxidation of Cu(I) to Cu(II). This is typically caused by dissolved oxygen in the reaction solvent.[1][8]
-
Dimerization: Two copper acetylide complexes interact, leading to the formation of a new carbon-carbon bond between the two alkyne units and the reduction of two Cu(II) ions back to Cu(I).[10] The symmetric 1,3-diyne product is then released.
Because the process regenerates the Cu(I) catalyst (in the presence of an oxidant), even small amounts of oxygen can lead to significant byproduct formation.[11]
Q3: Under what specific conditions is homodimerization most likely to occur?
Homodimerization is favored under the following conditions:
-
Presence of Oxygen: Exposing the reaction mixture to air is the primary driver for this side reaction.[4][5]
-
High Copper Concentration: While catalytic, higher concentrations of copper can increase the rate of this side reaction.
-
Absence of a Reducing Agent: Without a reagent to keep the copper in the +1 oxidation state, any dissolved oxygen will promote the oxidative coupling cycle.[4][5]
-
Choice of Ligand: Some ligands used to stabilize the copper catalyst can inadvertently promote Glaser coupling more than others. The order of ligand activity for catalyzing this side reaction is often bidentate > tridentate > tetradentate ligands.[4][5]
Section 2: Troubleshooting and Strategic Prevention
This section provides a logical workflow and direct answers to common troubleshooting scenarios.
Troubleshooting Workflow
Here is a decision-making workflow to diagnose and solve homodimerization issues.
Caption: Troubleshooting workflow for homodimerization.
Q4: My reaction mixture turned blue/green and TLC/LC-MS shows a major byproduct. How do I confirm it's the dimer?
A blue or green color indicates the presence of copper(II) species, a sign that the Cu(I) catalyst has been oxidized. This strongly suggests that conditions are favorable for Glaser coupling.
To confirm the byproduct is the homodimer, use mass spectrometry. The expected mass of the dimer of 1-Methyl-4-(prop-2-yn-1-yl)piperazine (M, molecular weight ≈ 152.24 g/mol ) would be (2 x M) - 2 , accounting for the loss of two hydrogen atoms. You should look for a mass peak corresponding to C₁₈H₂₈N₄, with an m/z of approximately 302.46.
Q5: What is the most reliable and straightforward method to prevent dimerization in my CuAAC reaction?
The most common and highly effective strategy is to include a sacrificial reducing agent in your reaction mixture.[4][5]
-
Mechanism of Action: A reducing agent, such as sodium L-ascorbate, prevents the formation of Cu(II) by readily reducing any Cu(II) species back to the active Cu(I) state.[12][13] This keeps the copper catalyst available for the desired azide-alkyne cycloaddition while shutting down the oxidative Glaser coupling pathway.
-
Recommended Agent: Sodium L-ascorbate is the standard choice. It is inexpensive, water-soluble, and highly efficient.[4][14] It is typically added in slight excess relative to the copper catalyst.
Q6: I want to be extra cautious. How do I properly set up an oxygen-free reaction?
Working under an inert atmosphere (nitrogen or argon) is a robust method to prevent oxidation. This is crucial if you cannot use a chemical reducing agent.
-
Solvent Degassing: Before use, degas your reaction solvents. The most common methods are:
-
Sparging: Bubble a stream of inert gas (N₂ or Ar) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: For highly sensitive reactions, freeze the solvent with liquid N₂, apply a vacuum, and then thaw. Repeat this cycle three times.
-
-
Reaction Vessel Preparation: Assemble your glassware (e.g., a two-necked flask with a condenser) and "flame-dry" it under vacuum to remove adsorbed water and air. Allow it to cool under a positive pressure of inert gas.
-
Reagent Addition: Add your solid reagents to the flask. Then, cycle between vacuum and inert gas backfill three times to remove air from the solids. Finally, add your degassed solvents via a cannula or syringe.
Q7: Are there alternatives to copper catalysts that completely avoid the issue of homodimerization?
Yes. If homodimerization remains a persistent issue or if your system is sensitive to copper, you can use copper-free click chemistry variants.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction uses ruthenium catalysts and typically forms the 1,5-disubstituted triazole regioisomer, which is complementary to the 1,4-isomer from CuAAC.[12][15]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method involves no metal catalyst. It relies on the reaction of an azide with a strained cyclooctyne.[16] This is extremely useful for biological systems where metal toxicity is a concern.[17]
Section 3: Data-Driven Recommendations
The following table summarizes the primary strategies for preventing homodimerization, allowing for an informed choice based on your experimental needs.
| Strategy | Principle of Action | Pros | Cons | Recommended Use Case |
| Adding a Reducing Agent | Chemical reduction of Cu(II) to Cu(I), preventing the oxidative cycle.[4][5] | Simple, inexpensive, highly effective, compatible with aqueous systems. | May interfere with other redox-sensitive functional groups. | Standard protocol for most CuAAC reactions, especially in bioconjugation. |
| Inert Atmosphere | Physical exclusion of oxygen, the primary oxidant. | No additional reagents needed, "cleaner" reaction. | Requires specialized equipment (Schlenk line), more complex setup. | For substrates sensitive to reducing agents or for fundamental mechanistic studies. |
| Lowering Temperature | Reduces the rate of all reactions, potentially favoring the desired reaction kinetically. | Simple to implement. | Can significantly slow down the desired reaction, leading to long reaction times. | When mild suppression is needed and reaction times are not critical. Can be combined with other methods.[4][5] |
| Protecting the Alkyne | Capping the terminal alkyne (e.g., with a TMS group) physically blocks it from coupling.[4] | Extremely effective at preventing dimerization. | Requires additional protection and deprotection steps, reducing overall efficiency. | In multi-step synthesis where the alkyne needs to be carried through various reaction conditions before the final conjugation. |
| Copper-Free Catalysis | Utilizes alternative reaction mechanisms (e.g., RuAAC, SPAAC) that do not involve copper.[15][16] | Completely eliminates the possibility of Glaser coupling and copper toxicity. | Reagents (e.g., strained alkynes) can be expensive; RuAAC gives a different regioisomer. | Live-cell labeling, bioconjugation with copper-sensitive proteins, or when the 1,5-triazole isomer is desired. |
Section 4: Validated Experimental Protocols
Protocol 1: Recommended CuAAC Procedure with Dimer Suppression
This protocol details the standard method for a copper-catalyzed click reaction using 1-Methyl-4-(prop-2-yn-1-yl)piperazine while actively suppressing homodimer formation.
Materials:
-
1-Methyl-4-(prop-2-yn-1-yl)piperazine
-
Azide-containing reaction partner
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Solvent (e.g., a mixture of water and t-BuOH, 1:1)
Procedure:
-
In a clean vial, dissolve your azide partner (1.0 eq) and 1-Methyl-4-(prop-2-yn-1-yl)piperazine (1.1 eq) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O).
-
In a separate microfuge tube, prepare a fresh stock solution of Sodium L-Ascorbate (e.g., 1M in water).
-
In another microfuge tube, prepare a fresh stock solution of CuSO₄·5H₂O (e.g., 0.5M in water).
-
To the main reaction vial, add the Sodium L-Ascorbate solution (to a final concentration of 5 mol% relative to the limiting reagent).
-
Add the CuSO₄·5H₂O solution to the reaction vial (to a final concentration of 1 mol% relative to the limiting reagent). The ascorbate should be in 5-fold excess of the copper.
-
Upon addition of the copper, the reaction should remain colorless or pale yellow. If a blue or green color appears, it indicates insufficient reduction, and a small additional amount of ascorbate can be added.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, proceed with your standard workup and purification protocol.
Protocol 2: Purification Strategy for Removing Homodimer
If homodimer formation cannot be completely avoided, purification is necessary. The dimer is significantly less polar than the starting material and often less polar than the desired triazole product due to the loss of the free amine's hydrogen-bonding capability in the triazole.
-
Method: Reversed-phase chromatography (e.g., C18 flash chromatography or HPLC) is often effective. A water/acetonitrile or water/methanol gradient with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid will typically allow for good separation. The highly nonpolar dimer will elute much later than the more polar triazole product and unreacted starting material.
Section 5: Mechanism Visualization
The following diagram illustrates the catalytic cycle of the undesired Glaser-Hay homodimerization side reaction.
Caption: Catalytic cycle of Glaser-Hay homodimerization and the intervention point for reducing agents.
References
- Glaser coupling. (n.d.). Grokipedia. Retrieved January 22, 2026.
- Gao, H., & Matyjaszewski, K. (2010). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.
- Glaser Coupling. (n.d.). Alfa Chemistry. Retrieved January 22, 2026.
- Li, P., & Wang, L. (2011). Copper-catalyzed oxidative alkyne homocoupling without palladium, ligands and bases. Green Chemistry.
- Gao, H., & Matyjaszewski, K. (2010). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed.
- Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. (2021).
- Glaser-Hay Coupling. (n.d.). SynArchive. Retrieved January 22, 2026.
- Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026.
- Zhang, J., et al. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C.
- Copper (II) catalyzed homocoupling and heterocoupling of terminal alkynes. (2017). Request PDF.
- Gao, H., & Matyjaszewski, K. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.
- A Comparative Guide to Copper-Free Catalysts for Azide-Alkyne Cycloaddition. (n.d.). Benchchem. Retrieved January 22, 2026.
- Kennedy, S. A., et al. (2018).
- Ascorbyl Radicals as Reducing Agents in Copper-Catalyzed Redox Reactions. (2024). Inorganic Chemistry.
- Copper-Catalyzed Eglinton Oxidative Homocoupling of Terminal Alkynes: A Computational Study. (2015).
- Alonso, F., et al. (2012). Heterogeneous Catalytic Homocoupling of Terminal Alkynes.
- Oxidative coupling of alkynes (Glaser-Eglinton-Hay). (2022). Chemistry Online.
- Glaser coupling. (n.d.). Wikipedia. Retrieved January 22, 2026.
- Metal-catalyzed azide-alkyne cycloaddition-click chemistry: an update (2016–2025). (n.d.). DOI. Retrieved January 22, 2026.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026.
- Mendoza, C., et al. (2024). Greener Conditions for Asymmetric Coupling of Terminal Alkynes. ChemRxiv.
- Photocatalytic CO2 Reduction Using Cu(I) Photosensitizers with a Fe(II) Catalyst. (2016). Journal of the American Chemical Society.
- Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. (2021). MDPI.
- Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
- Eglinton Coupling Reaction. (n.d.). Alfa Chemistry. Retrieved January 22, 2026.
- How do I avoid side reactions while doing this peptide coupling reaction?. (2025). Reddit.
- 138 questions with answers in CLICK CHEMISTRY. (n.d.).
- Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent. (2010). Semantic Scholar.
- A Comprehensive Guide to Click Chemistry Reaction. (n.d.). Benchchem. Retrieved January 22, 2026.
- Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2020). PMC.
- Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. (2016). Faraday Discussions (RSC Publishing).
- Schneider, J., & Bahnemann, D. W. (2013). Undesired Role of Sacrificial Reagents in Photocatalysis.
- Antioxidants preserve redox balance and inhibit c-Jun-N-terminal kinase pathway while improving insulin signaling in fat-fed rats: evidence for the role of oxidative stress on IRS-1 serine phosphorylation and insulin resistance. (2008). PubMed.
- Undesired Role of Sacrificial Reagents in Photocatalysis. (2013).
- Recyclable Catalysts for Alkyne Functionaliz
- 9.5: Reduction of Alkynes. (2024). Chemistry LibreTexts.
- Reduction of Alkynes. (n.d.). Organic Chemistry Tutor. Retrieved January 22, 2026.
- N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a New Cholinesterase and Monoamine Oxidase Dual Inhibitor. (2020).
- 9.5 Reduction of Alkynes. (n.d.).
- 9.4 Reduction of Alkynes. (2020). YouTube.
- 1-(1-Methyl-4-piperidinyl)piperazine = 98.0 GC 23995-88-2. (n.d.). Sigma-Aldrich. Retrieved January 22, 2026.
- All You Need to Know about the Reduction of Alkynes. (2023). YouTube.
- International Journal of Molecular Sciences. (n.d.). MDPI. Retrieved January 22, 2026.
- Gold-Catalyzed Oxidative Coupling of Alkynes toward the Synthesis of Cyclic Conjug
- 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2020). PMC - PubMed Central.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). PubMed Central.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed oxidative alkyne homocoupling without palladium, ligands and bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. synarchive.com [synarchive.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 11. Glaser coupling - Wikipedia [en.wikipedia.org]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Gold-Catalyzed Oxidative Coupling of Alkynes toward the Synthesis of Cyclic Conjugated Diynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Scale-Up of 1-Methyl-4-(prop-2-yn-1-yl)piperazine
Welcome to the technical support center for 1-Methyl-4-(prop-2-yn-1-yl)piperazine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights, troubleshooting advice, and answers to frequently asked questions regarding the synthesis and application of this versatile building block. As a bifunctional molecule featuring a terminal alkyne and a tertiary amine-containing piperazine ring, it presents unique opportunities and challenges, particularly during scale-up operations.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and subsequent use of 1-Methyl-4-(prop-2-yn-1-yl)piperazine. The troubleshooting is structured as a logical decision-making workflow.
Diagram: Troubleshooting Workflow for Synthesis & Application
Caption: Troubleshooting workflow for synthesis and application issues.
Frequently Asked Questions (FAQs)
Section 1: Synthesis and Purification
Q1: What is the most common laboratory synthesis method for 1-Methyl-4-(prop-2-yn-1-yl)piperazine and what are the key scale-up considerations?
A1: The most direct synthesis is the N-alkylation of 1-methylpiperazine with a propargyl electrophile, typically propargyl bromide or chloride.
-
Reaction: 1-methylpiperazine + propargyl halide → 1-Methyl-4-(prop-2-yn-1-yl)piperazine + hydrohalic acid
-
Base: A base (e.g., K₂CO₃, Et₃N) is required to neutralize the acid formed. In some cases, excess 1-methylpiperazine can serve as both reactant and base.
Scale-Up Considerations:
-
Exothermicity: The N-alkylation of amines is a significantly exothermic reaction. On a large scale, this requires careful control of the addition rate of the propargyl halide and efficient heat removal via a jacketed reactor. A preliminary reaction calorimetry study is highly recommended to determine the heat of reaction and ensure safe operating limits.
-
Solvent Selection: Solvents like acetonitrile, THF, or toluene are common. For scale-up, consider factors like boiling point (for reflux temperature control), solubility of reactants and byproducts, and ease of removal.
-
Impurity Control: The primary impurity concern is the dialkylation of the propargyl halide with two molecules of 1-methylpiperazine, forming a quaternary ammonium salt. To minimize this, use a slight excess of the piperazine, maintain a controlled temperature (e.g., 0-25 °C), and add the propargyl halide slowly to avoid localized high concentrations.
Q2: My synthesis yield is low. What are the common causes?
A2: Low yields can typically be traced to three areas: incomplete reaction, side reactions, or product loss during workup and purification.
-
Incomplete Reaction: Ensure your propargyl halide is of high quality. Propargyl bromide can be unstable and should be stored properly. Confirm the stoichiometry; a slight excess (1.1-1.5 equivalents) of 1-methylpiperazine can help drive the reaction to completion.
-
Side Reactions: Besides the dialkylation mentioned above, the propargyl halide can undergo self-polymerization or elimination, especially at elevated temperatures or with strong, non-hindered bases.
-
Workup & Purification Losses: 1-Methyl-4-(prop-2-yn-1-yl)piperazine is a basic, water-soluble amine. During aqueous workup, ensure the pH of the aqueous layer is sufficiently high (>10) to keep the product in its freebase form and maximize extraction into an organic solvent. Emulsion formation can be an issue; a brine wash can help break emulsions. For purification, vacuum distillation is often preferred for scale-up. Ensure the vacuum is adequate to keep the boiling point below the temperature at which the alkyne moiety might decompose.
Q3: What is the recommended method for purifying 1-Methyl-4-(prop-2-yn-1-yl)piperazine on a multi-gram scale?
A3: For multi-gram to kilogram scale, vacuum distillation is the most efficient purification method. The compound is a liquid with two basic nitrogen atoms, making it amenable to this technique.
-
Pre-treatment: After aqueous workup and drying of the organic extracts, the crude oil should be filtered to remove any inorganic salts.
-
Distillation: Use a fractional distillation setup for better separation. The boiling point will be significantly lower than atmospheric; precise conditions depend on the vacuum level achieved. It is crucial to monitor the pot temperature to avoid thermal decomposition of the terminal alkyne.
-
Alternative: For very high purity on a smaller scale, column chromatography on silica gel can be used. However, the basicity of the piperazine can cause streaking. It is advisable to use a solvent system containing a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia in methanol, mixed with the primary mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes). Solid Phase Extraction (SPE) using an ion-exchange cartridge (like SCX) can also be an effective purification strategy for smaller libraries.[1]
Section 2: Handling, Storage, and Safety
Q1: What are the primary hazards associated with 1-Methyl-4-(prop-2-yn-1-yl)piperazine and its precursors?
A1: The primary hazards stem from the reactivity and potential toxicity of the functional groups.
-
Piperazine Moiety: Piperazine derivatives can be corrosive and cause severe skin burns and eye damage.[2] They are also respiratory irritants.
-
Propargylamine Moiety: The parent compound, propargylamine, is classified as highly toxic and can be fatal if it comes into contact with the skin.[3] While the N-substitution on the piperazine ring modifies the molecule's overall toxicology, it is prudent to handle 1-Methyl-4-(prop-2-yn-1-yl)piperazine with a high degree of caution, assuming it may be readily absorbed through the skin.
-
Propargyl Halide Precursors: Propargyl bromide and chloride are severe lachrymators, corrosive, and toxic. They must be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Q2: What are the recommended storage conditions?
A2: To ensure long-term stability, 1-Methyl-4-(prop-2-yn-1-yl)piperazine should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow air oxidation and reaction with atmospheric moisture and CO₂.
-
Container: Use a tightly sealed, appropriate container (e.g., amber glass bottle) to protect from light, as alkynes can be light-sensitive.[3]
| Parameter | Storage Condition | Rationale |
| Temperature | 2-8 °C (Refrigerator) | Minimizes potential for decomposition or oligomerization. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation and reaction with CO₂. |
| Light | Amber Bottle / Dark | Protects from light-induced degradation. |
| Moisture | Tightly Sealed | Prevents hydrolysis and absorption of water. |
Section 3: Reactions and Troubleshooting
Q1: I am using this reagent in a Sonogashira coupling and the reaction is not working. What is the likely problem?
A1: The most probable issue is palladium catalyst poisoning by the nitrogen atoms of the piperazine ring. Tertiary amines, especially cyclic diamines like piperazine, can act as ligands and coordinate strongly to the palladium center, inhibiting its catalytic activity.[4]
-
Symptoms: The reaction fails to initiate or stalls after a small amount of conversion. You may observe the formation of palladium black, indicating catalyst decomposition.
-
Solutions:
-
Increase Catalyst Loading: A simple, though less elegant, solution is to increase the palladium catalyst loading (e.g., from 1-2 mol% to 5-10 mol%).
-
Use Additives: Sometimes, adding a stoichiometric amount of a copper(I) salt (even beyond the typical catalytic amount) can help. The copper may preferentially coordinate with the piperazine, leaving the palladium free to catalyze the reaction.
-
Switch to a Copper-Free Protocol: Copper-free Sonogashira conditions, often employing more robust palladium catalysts with specialized ligands (e.g., palladacycles or bulky phosphine ligands), can be less susceptible to amine poisoning.[5]
-
Protect the Piperazine: While not ideal, temporarily protecting one of the piperazine nitrogens (if the substrate allows) can mitigate poisoning.
-
Q2: When I use 1-Methyl-4-(prop-2-yn-1-yl)piperazine in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click") reaction, I get a significant amount of a byproduct. What could it be?
A2: The most common byproduct in CuAAC reactions involving terminal alkynes is the Glaser coupling product, which is a homodimer of your alkyne (a 1,4-disubstituted-1,3-diyne).
-
Cause: This side reaction is promoted by the presence of oxygen, which oxidizes the catalytically active Cu(I) to Cu(II). The Cu(II) then facilitates the oxidative homocoupling of the alkyne.
-
Solutions:
-
Degas Rigorously: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Use a Reducing Agent: The most common and effective solution is to include a mild reducing agent in the reaction mixture. Sodium ascorbate is the standard choice; it continuously reduces any formed Cu(II) back to the active Cu(I) state, suppressing the Glaser pathway.[6]
-
Use an Accelerating Ligand: Ligands such as THPTA or TBTA not only accelerate the desired click reaction but also help stabilize the Cu(I) oxidation state, further minimizing side reactions.[6]
-
Q3: Can the terminal alkyne on this molecule be unstable?
A3: Yes, terminal alkynes, especially on propargylic systems, can be thermally and chemically unstable under certain conditions.
-
Thermal Instability: Avoid excessive heating. During distillation or in high-temperature reactions, there is a risk of decomposition or explosive polymerization, although this is more pronounced for unsubstituted acetylene. Always conduct a safety assessment before performing high-temperature reactions.
-
Chemical Instability: Strong bases can deprotonate the terminal alkyne, forming an acetylide. While this is the desired first step in many reactions (like Sonogashira), unintended deprotonation can lead to side reactions. The molecule is also susceptible to isomerization to an allene under certain basic or metallic catalysis conditions, though this is less common for propargylamines.
Part 2: Protocols and Methodologies
Protocol 1: General Procedure for Laboratory Synthesis
(This is a representative procedure and should be adapted and optimized for specific laboratory conditions and scales.)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, add 1-methylpiperazine (1.2 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile (5-10 mL per gram of 1-methylpiperazine).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Addition: Dissolve propargyl bromide (1.0 eq, 80% solution in toluene) in a small amount of anhydrous acetonitrile and add it to the addition funnel. Add the propargyl bromide solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (staining with permanganate) or GC-MS to confirm the consumption of the starting material.
-
Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in dichloromethane or ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer to yield the crude product as an oil. Purify by vacuum distillation to obtain 1-Methyl-4-(prop-2-yn-1-yl)piperazine as a colorless to pale yellow liquid.
Protocol 2: Quality Control & Analysis by GC-MS
-
Instrumentation: A standard Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is suitable.
-
Column: A mid-polarity column, such as a DB-17 or equivalent (50% Phenyl-methylpolysiloxane), is often effective for separating amines.[7]
-
GC Conditions (Example):
-
Injector Temp: 250 °C
-
Detector Temp: 280 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 80 °C, hold for 2 min, then ramp at 15 °C/min to 250 °C, hold for 5 min.
-
-
Sample Prep: Dilute a small amount of the product in a suitable solvent like methanol or dichloromethane.
-
Expected Results: The main peak should correspond to the desired product (MW: 152.24 g/mol ). Potential impurities to look for include unreacted 1-methylpiperazine (lower retention time) and any oligomeric byproducts (higher retention times).
References
-
Royal Society of Chemistry. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. [Link]
-
ResearchGate. (n.d.). Three-component coupling for the synthesis of propargylamine and its mechanism. [Link]
-
Royal Society of Chemistry. (2021). Solvent-free synthesis of propargylamines: an overview. [Link]
-
MDPI. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Analytical Chemistry. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
-
Organic-Chemistry.org. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]
-
MDPI. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. [Link]
-
ResearchGate. (n.d.). Typical GC chromatograms of piperazine, N-methyl piperazine, N-ethyl...[Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐(4‐methylpiperazin‐1‐yl)‐1‐(prop‐2‐yn‐1‐yl) quinoxalin‐2(1H)‐one (3). [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
-
PubMed. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. [Link]
-
Wikipedia. (n.d.). Click chemistry. [Link]
-
ChemRxiv. (n.d.). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. [Link]
- Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
-
PubMed Central. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
-
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]
-
PubMed Central. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
-
ResearchGate. (2019). What is the toxicity mechanism of propargylamine?[Link]
-
ChemRxiv. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. [Link]
-
PubMed. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. [Link]
-
PubMed. (n.d.). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. [Link]
-
PubMed. (2019). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. [Link]
-
ResearchGate. (2011). Energy profile for the click cycloaddition of methyl azide and propyne starting from a p -complex. [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]
-
ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. 1-(1-甲基-4-哌啶基)哌嗪 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
analytical methods for monitoring 1-Methyl-4-(prop-2-yn-1-yl)piperazine reaction progress
Technical Support Center: Monitoring Reactions of 1-Methyl-4-(prop-2-yn-1-yl)piperazine
A Guide for Researchers and Process Chemists
Welcome to the technical support center. As Senior Application Scientists, we understand that robust and reliable reaction monitoring is the cornerstone of successful chemical synthesis. This guide is designed to provide you with expert insights and practical troubleshooting advice for analyzing reactions involving 1-Methyl-4-(prop-2-yn-1-yl)piperazine. This molecule, with its unique combination of a tertiary amine and a terminal alkyne, presents specific analytical challenges that require tailored solutions.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your analytical workflow, ensure data integrity, and accelerate your research and development efforts.
FAQ: Choosing the Right Analytical Method
Q: I am starting a reaction with 1-Methyl-4-(prop-2-yn-1-yl)piperazine. Which analytical method should I use to monitor its progress?
A: The optimal method depends on your specific needs, including the required level of detail (qualitative vs. quantitative), sample complexity, and available equipment. The unique structure of your starting material—containing a polar, basic piperazine ring and a reactive alkyne—influences the suitability of each technique.
Here is a comparative summary to guide your decision:
| Technique | Primary Use Case | Advantages | Common Challenges for this Molecule |
| TLC | Fast, qualitative checks for reaction completion. | Inexpensive, rapid results, minimal sample prep. | The basic amine can cause streaking on standard silica plates. |
| HPLC-UV/MS | Quantitative analysis of reaction mixtures, purity assessment. | High resolution and sensitivity, quantitative. | Poor retention on standard C18 columns; lacks a strong UV chromophore.[1][2] |
| GC-MS | Analysis of volatile components, byproduct identification. | Excellent for separation of volatile compounds; MS provides structural information. | The polar amine can lead to poor peak shape (tailing) and column interaction.[3][4] |
| NMR | Detailed structural confirmation, in-situ quantitative analysis (qNMR). | Non-destructive, provides rich structural information, inherently quantitative.[5][6] | Spectral complexity can arise from piperazine ring conformations.[7][8] |
Below is a decision-making workflow to help you select the most appropriate starting point for your analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. mdpi.com [mdpi.com]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Terminal Alkynes in Click Chemistry: Profiling 1-Methyl-4-(prop-2-yn-1-yl)piperazine
Introduction: The Enduring Power of Click Chemistry
In the landscape of modern chemical ligation, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone reaction.[1][2] Its remarkable efficiency, exquisite regioselectivity for the 1,4-disubstituted 1,2,3-triazole, and broad functional group tolerance have cemented its status as the quintessential "click" reaction.[2][3] These features have propelled its widespread adoption across diverse scientific disciplines, from drug discovery and bioconjugation to materials science.[1] The choice of the terminal alkyne, one of the two key protagonists in this chemical transformation, can significantly influence reaction kinetics and the physicochemical properties of the resulting triazole product. This guide provides a comparative analysis of various terminal alkynes, with a special focus on the emerging utility of N-propargylamines, exemplified by 1-Methyl-4-(prop-2-yn-1-yl)piperazine.
The Protagonists: A Look at Common Terminal Alkynes
The versatility of CuAAC is, in part, due to the wide array of terminal alkynes that can be employed. These can be broadly categorized based on their structural features, which in turn dictate their reactivity and utility.
A. Propargyl Ethers, Alcohols, and Amides: These represent some of the most commonly utilized terminal alkynes. Their accessibility and generally good reactivity make them workhorses in many applications. Propargyl ethers and alcohols are often used to introduce linker arms or attach reporter molecules. N-propargylamides, while also reactive, introduce an amide linkage that can mimic peptide bonds.[4]
B. Propiolamides: These alkynes are electronically activated due to the electron-withdrawing nature of the amide group. This generally leads to faster reaction rates compared to their propargyl counterparts. However, this enhanced reactivity comes with a trade-off: an increased susceptibility to Michael addition by nucleophiles, which can be a concern in biological systems.[4]
C. Aromatic and Aliphatic Alkynes: Simple aryl and alkyl acetylenes are also viable substrates in CuAAC. However, they often exhibit slower reaction kinetics compared to propargyl derivatives.[4] Their utility often lies in applications where the direct incorporation of a specific aromatic or aliphatic moiety is desired.
D. 1-Methyl-4-(prop-2-yn-1-yl)piperazine: A Tertiary Propargylamine of Interest
1-Methyl-4-(prop-2-yn-1-yl)piperazine, a tertiary propargylamine, presents an interesting structural motif. The presence of the piperazine ring, a common scaffold in medicinal chemistry, suggests its potential for creating novel bioactive conjugates. The tertiary amine functionality can also influence the solubility and basicity of the molecule and its subsequent triazole products. While specific kinetic data for this particular molecule is not widely available, its performance can be inferred from studies on analogous N-propargylamines.
Comparative Performance in CuAAC: A Data-Driven Analysis
A key aspect of selecting a terminal alkyne is its reactivity under specific reaction conditions. A comparative study on the performance of various alkyne substrates in a ligand-accelerated CuAAC process provides valuable insights.
| Alkyne Type | Substrate Example | Relative Reactivity | Key Considerations |
| Secondary Propiolamide | N-phenylpropiolamide | Very High | Electronically activated, prone to Michael addition.[4] |
| Propargyl Ethers | Propargyl methyl ether | High | Good reactivity and stability.[4] |
| N-Propargylamides | N-propargylacetamide | Moderate to High | Good reactivity, introduces an amide-like linkage.[4] |
| N-Propargylamines (Tertiary) | N,N-diethylpropargylamine | Moderate to High | Good reactivity, introduces a basic moiety.[4] |
| Propargyl Alcohols | Propargyl alcohol | Moderate | Good reactivity, provides a hydroxyl handle for further functionalization. |
| Aromatic Alkynes | Phenylacetylene | Lower | Slower kinetics compared to propargyl derivatives.[4] |
| Aliphatic Alkynes | 1-Heptyne | Lower | Generally slower reaction rates.[4] |
Table 1: Relative performance of various terminal alkyne classes in ligand-accelerated CuAAC. Reactivity is generalized from kinetic data presented in referenced literature.[4]
Based on the data for N-propargylamines, it can be anticipated that 1-Methyl-4-(prop-2-yn-1-yl)piperazine would exhibit good to high reactivity in CuAAC reactions. The tertiary amine is not expected to significantly hinder the reaction sterically, and the propargylic nature of the alkyne is favorable for catalysis.
Experimental Workflow: A Generalized Protocol for CuAAC
The following protocol outlines a general procedure for a copper(I)-catalyzed azide-alkyne cycloaddition reaction. Optimization of reactant concentrations, catalyst loading, ligand choice, and solvent may be necessary for specific substrates.
Figure 1: A generalized experimental workflow for a typical CuAAC reaction.
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the terminal alkyne (e.g., 1-Methyl-4-(prop-2-yn-1-yl)piperazine, 1.0-1.2 equivalents) in an appropriate solvent (e.g., a mixture of t-BuOH and water, or DMF).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst. A common method is the in situ reduction of a copper(II) salt. For example, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 equivalents) in water, followed by the addition of a freshly prepared aqueous solution of sodium ascorbate (0.05-0.2 equivalents). The solution should turn from blue to colorless or pale yellow, indicating the formation of the active Cu(I) species.
-
Reaction Initiation: Add the freshly prepared copper(I) catalyst solution to the stirring solution of the azide and alkyne.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 1,2,3-triazole.
Causality in Experimental Choices: The "Why" Behind the "How"
-
In situ Catalyst Generation: The use of a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst from a more stable Cu(II) salt is a common and convenient practice.[2] This avoids the need to handle potentially air-sensitive Cu(I) salts directly.
-
Ligand Acceleration: While not included in the basic protocol, the addition of a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can significantly accelerate the reaction rate and protect the biomolecules from oxidative damage in bioconjugation experiments.
-
Solvent Choice: The choice of solvent is crucial and depends on the solubility of the reactants. Mixtures of water with organic solvents like t-butanol, DMSO, or DMF are often employed to accommodate both polar and non-polar substrates. Water has been shown to have a beneficial effect on the reaction rate in many cases.[2]
The Mechanism of CuAAC: A Simplified View
The catalytic cycle of CuAAC involves several key steps that ensure the high efficiency and regioselectivity of the reaction.
Figure 2: A simplified mechanistic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate. This species then reacts with the azide to form a six-membered copper(III) metallacycle, which subsequently undergoes ring contraction and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst. This controlled, stepwise mechanism is responsible for the reaction's high regioselectivity, a significant advantage over the uncatalyzed thermal cycloaddition which yields a mixture of 1,4- and 1,5-isomers.
Conclusion and Future Outlook
The selection of the terminal alkyne is a critical parameter in the design of CuAAC reactions. While classic propargyl derivatives remain highly effective, the exploration of novel alkynes like 1-Methyl-4-(prop-2-yn-1-yl)piperazine opens up new avenues for the synthesis of functional molecules with tailored properties. The piperazine moiety, in particular, offers a handle for modulating solubility, basicity, and biological activity. Based on the reactivity trends of N-propargylamines, 1-Methyl-4-(prop-2-yn-1-yl)piperazine is expected to be a highly efficient partner in click chemistry, enabling the facile construction of complex molecular architectures. Further kinetic studies on this specific alkyne will be invaluable in precisely quantifying its performance and solidifying its place in the click chemistry toolbox.
References
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1245-1253. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 47(42), 8082–8085. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Al-Azzawi, A. R., & Thiel, W. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. The Journal of Organic Chemistry, 87(9), 5879–5889. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Gao, Y., et al. (2022). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. [Link]
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Validation of 1-Methyl-4-(prop-2-yn-1-yl)piperazine
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of synthesized compounds is a cornerstone of scientific integrity. In the synthesis of 1-Methyl-4-(prop-2-yn-1-yl)piperazine, a versatile building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for validation. This guide provides an in-depth comparison of the NMR spectral characteristics of the target product against its precursors and potential byproducts, supported by established experimental protocols.
The synthesis of 1-Methyl-4-(prop-2-yn-1-yl)piperazine is typically achieved through the nucleophilic substitution of a propargyl halide, such as propargyl bromide, with 1-methylpiperazine. While seemingly straightforward, this N-alkylation reaction can yield impurities that may confound subsequent research. Therefore, a meticulous NMR analysis is not merely a quality control step but a critical component of the research and development process.
Predicted ¹H and ¹³C NMR Spectral Characteristics of 1-Methyl-4-(prop-2-yn-1-yl)piperazine
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to exhibit four distinct signals:
-
A singlet for the methyl protons (a) at approximately 2.3 ppm.
-
A broad multiplet or two distinct multiplets for the piperazine ring protons (b and c) between 2.4 and 2.7 ppm.
-
A doublet for the methylene protons of the propargyl group (d) around 3.3 ppm, with a characteristic coupling to the acetylenic proton.
-
A triplet for the acetylenic proton (e) at approximately 2.2 ppm, with a small long-range coupling constant (J ≈ 2.4 Hz) to the methylene protons.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum is predicted to show six unique carbon signals:
-
The methyl carbon (a) at approximately 46 ppm.
-
Two signals for the piperazine ring carbons (b and c) in the range of 53-55 ppm.
-
The propargyl methylene carbon (d) at a downfield-shifted position of around 48 ppm due to the adjacent nitrogen.
-
The quaternary acetylenic carbon (f) at approximately 79 ppm.
-
The terminal acetylenic carbon (e) at approximately 72 ppm.
Comparative NMR Analysis: Product vs. Alternatives
A crucial aspect of reaction validation is the comparison of the product's NMR spectrum with those of the starting materials and potential side-products.
| Compound | Key ¹H NMR Signals (CDCl₃, ppm) | Key ¹³C NMR Signals (CDCl₃, ppm) | Distinguishing Features |
| 1-Methyl-4-(prop-2-yn-1-yl)piperazine (Product) | ~2.2 (t, 1H), ~2.3 (s, 3H), ~2.4-2.7 (m, 8H), ~3.3 (d, 2H) | ~46 (CH₃), ~48 (CH₂), ~53-55 (piperazine CH₂), ~72 (CH), ~79 (C) | Presence of both propargyl and methylpiperazine signals. |
| 1-Methylpiperazine (Starting Material) [1][2] | ~2.3 (s, 3H), ~2.4 (t, 4H), ~2.8 (t, 4H) | ~46.1 (CH₃), ~55.1 (piperazine CH₂) | Absence of propargyl signals.[3] |
| Propargyl Bromide (Starting Material) [4][5] | ~2.5 (t, 1H), ~3.9 (d, 2H) | ~11.0 (CH₂Br), ~74.0 (CH), ~80.0 (C) | Characteristic downfield shift of the methylene protons due to bromine. |
| N,N'-bis(prop-2-yn-1-yl)-1-methylpiperazinium bromide (Potential Byproduct) | Predicted: ~3.5-4.0 (m, 4H from two propargyl CH₂), ~3.0-3.5 (m, 8H, piperazine CH₂), ~2.5 (t, 2H), ~2.8 (s, 3H) | Predicted: Downfield shifts for all carbons due to the positive charge on the nitrogen atoms. | Absence of the N-H proton signal and significant downfield shifts of piperazine and propargyl protons. |
Experimental Protocol: NMR Sample Preparation and Analysis
To ensure high-quality, reproducible NMR data, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried reaction product.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.
-
For unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Workflow for NMR Validation
The following diagram illustrates a typical workflow for the validation of 1-Methyl-4-(prop-2-yn-1-yl)piperazine reaction products.
Sources
- 1. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Propargyl bromide(106-96-7) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 1-Methyl-4-(prop-2-yn-1-yl)piperazine
This guide provides a comparative analysis of the biological activities of novel heterocyclic compounds synthesized from the versatile starting material, 1-Methyl-4-(prop-2-yn-1-yl)piperazine. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, experimental data, and structure-activity relationships of these compounds across key therapeutic areas including oncology, infectious diseases, and neuroprotection.
The core structure, featuring a 1-methylpiperazine moiety and a terminal alkyne, serves as a powerful scaffold for generating diverse molecular architectures, primarily through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which yields 1,2,3-triazole derivatives. This guide will explore how modifications to this core structure influence biological efficacy, offering insights for future drug design and development.
The Synthetic Gateway: Leveraging the Propargyl Group
The prop-2-yn-1-yl group on the 1-methylpiperazine core is the key to its synthetic versatility. The terminal alkyne is a high-energy, reactive functional group that readily participates in a variety of transformations, most notably the CuAAC reaction. This reaction allows for the covalent linking of the piperazine scaffold to a wide array of azide-containing molecules, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. The triazole ring itself is a valuable pharmacophore, known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions with biological targets.[1][2]
The general workflow for synthesizing these triazole-piperazine hybrids is outlined below.
Caption: General workflow for synthesizing and screening triazole derivatives.
Comparative Analysis of Anticancer Activity
A significant body of research has focused on the anticancer potential of piperazine-triazole conjugates. These compounds have been evaluated against a range of human cancer cell lines, with several derivatives demonstrating potent cytotoxic effects. The mechanism of action is often attributed to the inhibition of key oncogenic pathways or the induction of apoptosis.[3][4]
Experimental Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative piperazine-triazole compounds against various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions and the specific substitutions on the triazole ring (R-group) and piperazine moiety can vary between studies.
| Compound Class | R-Group on Triazole | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Piperazine-1,2,3-triazole | 4-Chlorophenyl | MCF-7 (Breast) | 5.34 ± 0.13 | Doxorubicin | 0.64 |
| Piperazine-1,2,3-triazole | 2,4-Dichlorophenyl | MCF-7 (Breast) | 2.00 ± 0.03 | Doxorubicin | 0.64 |
| Piperazine-1,2,3-triazole | 4-Nitrophenyl | HepG2 (Liver) | - | Doxorubicin | - |
| Piperazine-1,2,3-triazole | 4-Fluorophenyl | PC3 (Prostate) | - | Cisplatin | 14 |
| Piperazine-1,2,3-triazole | Naphthalen-1-yl | A549 (Lung) | 2.97 | Cisplatin | 24.15 |
Data compiled from multiple sources, including[1][5][6]. Specific IC50 values for some compounds were not available in the reviewed literature.
Key Insights:
-
Substitution Matters: The nature of the substituent on the triazole ring, introduced via the organic azide, plays a critical role in determining anticancer potency. For instance, compounds with electron-withdrawing groups on an aromatic ring, such as dichlorophenyl, have shown enhanced activity against breast cancer cell lines.[5]
-
Selective Cytotoxicity: Some derivatives have exhibited promising selectivity, showing higher potency against cancer cells compared to normal cell lines, which is a crucial aspect of developing safer chemotherapeutic agents.[1][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized piperazine-triazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Analysis of Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The piperazine nucleus is a common feature in many existing antimicrobial drugs, and its incorporation into triazole scaffolds has yielded compounds with promising antibacterial and antifungal activities.[2][7][8][9]
Experimental Data Summary: In Vitro Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative piperazine-triazole compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | R-Group on Triazole | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Piperazine-1,2,4-triazole | Substituted Phenyl | Staphylococcus aureus | - | Streptomycin | 2-15 |
| Piperazine-1,2,4-triazole | Substituted Phenyl | Escherichia coli | - | Ciprofloxacin | - |
| Piperazine-1,2,4-triazole | Substituted Phenyl | Candida albicans | - | Fluconazole | - |
| Piperazine-1,2,3-triazole | Naphthyl | Bacillus cereus | - | - | - |
| Piperazine-1,2,3-triazole | Naphthyl | Staphylococcus aureus | - | - | - |
Data compiled from multiple sources, including[2][10]. Specific MIC values for some compounds were not available in the reviewed literature.
Key Insights:
-
Broad Spectrum Potential: Different derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7]
-
Structure-Activity Relationship: The antimicrobial potency is highly dependent on the substitution pattern on the triazole and piperazine rings. For example, certain Mannich bases derived from piperazine and 1,2,4-triazole-3-thione have demonstrated significant activity against Candida species.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is determined by observing the lowest concentration of the compound that inhibits visible growth.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Emerging Potential in Neuroprotection
While research in this area is less extensive compared to oncology and microbiology, preliminary studies suggest that triazole derivatives, including those with piperazine moieties, may possess neuroprotective properties.[11][12] The mechanisms could involve the inhibition of cholinesterase enzymes, reduction of amyloid-beta aggregation, and anti-inflammatory or antioxidant effects, all of which are relevant to neurodegenerative diseases like Alzheimer's.[13][14]
Key Areas of Investigation:
-
Cholinesterase Inhibition: Some triazine and triazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.[14]
-
Anti-Neuroinflammatory Effects: Triazole-pyrimidine hybrids have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia cells, suggesting a potential role in mitigating neuroinflammation.[11]
-
Antioxidant and Anti-Apoptotic Properties: Certain triazole-based compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxins.[12][13]
Further research is needed to specifically evaluate compounds derived from 1-Methyl-4-(prop-2-yn-1-yl)piperazine in relevant in vitro and in vivo models of neurodegenerative diseases.
Conclusion and Future Directions
The 1-Methyl-4-(prop-2-yn-1-yl)piperazine scaffold is a promising starting point for the development of novel therapeutic agents. The ease of diversification through click chemistry allows for the creation of large libraries of triazole-containing compounds with a wide range of biological activities.
-
In Oncology: The piperazine-triazole conjugates have demonstrated significant anticancer activity. Future work should focus on optimizing the lead compounds to improve their potency and selectivity, as well as elucidating their precise mechanisms of action.
-
In Infectious Diseases: These compounds represent a valuable class of potential antimicrobial agents. Further studies should explore their efficacy against a broader range of resistant pathogens and investigate their mechanisms of microbial inhibition.
-
In Neuroprotection: The neuroprotective potential of these compounds is an exciting and underexplored area. Future research should aim to synthesize and screen derivatives for their ability to modulate key pathways involved in neurodegeneration.
By leveraging the synthetic tractability of 1-Methyl-4-(prop-2-yn-1-yl)piperazine and a systematic approach to structure-activity relationship studies, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.
References
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Al-Mustansiriyah Journal of Science.
- Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study.
- Representative derivatives of 1,2,3-triazoles with anti-anticancer activity.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives.
- 1,2,4-Triazoles as Important Antibacterial Agents.
- Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity.
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety.
- Discovery of novel coumarin triazolyl and phenoxyphenyl triazolyl derivatives targeting amyloid beta aggregation-mediated oxidative stress and neuroinflammation for enhanced neuroprotection.
- Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles.
- Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. Ibn Al-Haitham Journal for Pure and Applied Sciences.
- Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing.
- Synthesis and in vitro antimicrobial activity of some triazole derivatives.
- Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjug
- Developing Novel Anticancer Agents
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers.
- Piperazine-1,2,3-triazole Scaffolds: design, synthesis, Anticancer and Antimicrobial Evalu
- Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease. PubMed.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Click chemistry inspired synthesis of piperazine-triazole derivatives and evaluation of their antimicrobial activities.
- In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research.
- Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates.
- Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety.
- Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents.
- Neuroprotective Profile of Triazole Grandisin Analogue against Amyloid-Beta Oligomer-Induced Cognitive Impairment. PubMed.
- Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE.
- synthesis of 1,2,4 triazole compounds. ISRES Publishing.
- Piperazine based antimicrobial polymers: a review.
- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.
- Neuroprotective Profile of Triazole Grandisin Analogue against Amyloid-Beta Oligomer-Induced Cognitive Impairment. Semantic Scholar.
Sources
- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Profile of Triazole Grandisin Analogue against Amyloid-Beta Oligomer-Induced Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel coumarin triazolyl and phenoxyphenyl triazolyl derivatives targeting amyloid beta aggregation-mediated oxidative stress and neuroinflammation for enhanced neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 1-Methyl-4-(prop-2-yn-1-yl)piperazine analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-4-(prop-2-yn-1-yl)piperazine Analogs as Monoamine Oxidase Inhibitors
Introduction: The Promise of a Privileged Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in biologically active compounds across various therapeutic areas.[1][2] Its unique six-membered structure with two opposing nitrogen atoms imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, which are critical for drug development.[1] When combined with a propargyl (prop-2-yn-1-yl) group, the resulting 1-Methyl-4-(prop-2-yn-1-yl)piperazine scaffold emerges as a promising platform for designing targeted enzyme inhibitors.
The propargyl moiety is a well-established pharmacophore, particularly for the irreversible inhibition of flavin-dependent enzymes like Monoamine Oxidases (MAO).[3] MAO-A and MAO-B are critical enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are crucial in treating neurodegenerative disorders like Parkinson's disease and depression.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from the 1-Methyl-4-(prop-2-yn-1-yl)piperazine core, focusing on their potential as MAO inhibitors.
The Core Scaffold: Deconstructing the Key Components
The therapeutic potential of this scaffold is rooted in the synergistic contribution of its two primary components: the N-methylpiperazine unit and the propargyl functional group. Understanding the role of each is fundamental to interpreting the SAR of its analogs.
-
1-Methylpiperazine Moiety : This saturated heterocycle serves as the molecular backbone. The nitrogen atom at position 1, substituted with a methyl group, and the nitrogen at position 4 provide sites for chemical modification. The piperazine ring itself is conformationally flexible and its basic nitrogen atoms can form crucial ionic interactions with biological targets.[5]
-
Prop-2-yn-1-yl (Propargyl) Group : This is the "warhead" of the molecule. The terminal alkyne is the key functional group responsible for the mechanism-based irreversible inhibition of MAO enzymes. It forms a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor, permanently inactivating the enzyme.[3][6]
Caption: General workflow for the synthesis of piperazine analogs.
Step-by-Step Protocol:
-
Reaction Setup : To a solution of 1-methylpiperazine (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (2-3 eq).
-
Addition of Alkylating Agent : Add the corresponding propargyl halide (e.g., propargyl bromide, 1.1 eq) dropwise to the mixture at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at room temperature (or with gentle heating) for 2-12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, pour the mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure analog. 6[7]. Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro MAO Inhibition Assay
A reliable method to determine the inhibitory potency (IC₅₀) of the synthesized analogs is the Amplex® Red Monoamine Oxidase Assay Kit, which is a fluorescence-based method.
[8]Step-by-Step Protocol:
-
Reagent Preparation : Prepare a working solution of 1X reaction buffer, Amplex® Red reagent, horseradish peroxidase (HRP), and the MAO-A or MAO-B enzyme.
-
Compound Dilution : Prepare serial dilutions of the test compounds (analogs) in the 1X reaction buffer. A known inhibitor (e.g., clorgyline for MAO-A, rasagiline for MAO-B) should be used as a positive control.
-
Assay Plate Setup : In a 96-well microplate, add the enzyme preparation to each well. Then, add the serially diluted test compounds and controls.
-
Incubation : Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation : Initiate the reaction by adding a substrate solution (e.g., p-tyramine).
-
Fluorescence Measurement : Immediately measure the fluorescence intensity at timed intervals using a fluorescence microplate reader (excitation ~545 nm, emission ~590 nm). The rate of H₂O₂ production, a byproduct of MAO activity, is proportional to the fluorescence signal.
-
Data Analysis : Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Conclusion and Future Perspectives
The 1-Methyl-4-(prop-2-yn-1-yl)piperazine scaffold represents a valuable starting point for the development of potent and selective MAO inhibitors. The structure-activity relationship is heavily influenced by modifications at the N1-position and, more significantly, by the introduction of aryl linkers that can be functionalized to achieve specific interactions within the enzyme active site. The propargyl group remains the critical element for achieving irreversible inhibition.
Future research should focus on synthesizing and evaluating a wider range of direct analogs to build a more detailed QSAR model. T[9]his could involve exploring different heterocyclic linkers or modifying the propargyl group to create reversible or slowly-reversible inhibitors, potentially offering improved safety profiles. The combination of rational design, guided by SAR principles, with robust biological evaluation will continue to unlock the therapeutic potential of this versatile chemical scaffold.
References
-
Kumar, R. R., Sahu, B., Pathania, S., & Kumar, B. (2024). SAR studies of piperazine derivatives as antidepressant compounds. Chem Biol Drug Des. Available from: [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2020). PMC. Available from: [Link]
-
Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Available from: [Link]
-
Pavlovicz, R. E., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Neuropharmacology, 61(8), 1350-1359. Available from: [Link]
-
Monoamine oxidase inhibitors: benzylidene-prop-2-ynyl-amines analogues. (2010). PubMed. Available from: [Link]
-
Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021). PubMed. Available from: [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (2018). Google Patents.
-
Structure-activity Relationships of Novel Piperazines as Antagonists for the melanocortin-4 Receptor. (2007). PubMed. Available from: [Link]
-
Novel substituted oxadiazole - piperazine derivatives as potential MAO inhibitors: Design, synthesis, in vitro. (2022). DergiPark. Available from: [Link]
-
Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2, 507-514. Available from: [Link]
-
N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a New Cholinesterase and Monoamine Oxidase Dual Inhibitor. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). PubMed. Available from: [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2019). National Institutes of Health. Available from: [Link]
-
Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2021). PubMed. Available from: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Available from: [Link]
-
Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. (2014). MDPI. Available from: [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. (2020). PMC. Available from: [Link]
-
Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed. Available from: [Link]
-
Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. (2011). ResearchGate. Available from: [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). MDPI. Available from: [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Properties of 1-Methyl-4-(prop-2-yn-1-yl)piperazine Derivatives
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Significance of Pharmacokinetic Profiling in CNS Drug Discovery
In the quest for novel therapeutics targeting the central nervous system (CNS), the piperazine scaffold has emerged as a cornerstone of medicinal chemistry.[1][2] Its structural versatility and favorable physicochemical properties often translate into improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The introduction of a propargylamine moiety, as seen in 1-Methyl-4-(prop-2-yn-1-yl)piperazine, is of particular interest due to its potential for irreversible enzyme inhibition, a characteristic of established drugs like selegiline and rasagiline.[3][4] However, the journey from a promising chemical entity to a viable drug candidate is contingent on a thorough understanding of its pharmacokinetic (PK) behavior. This guide provides a comprehensive framework for evaluating the pharmacokinetic properties of novel 1-Methyl-4-(prop-2-yn-1-yl)piperazine derivatives, using the well-characterized monoamine oxidase B (MAO-B) inhibitors, selegiline and rasagiline, as key comparators.
This document is structured to provide not only a comparative analysis of key PK parameters but also to detail the underlying experimental methodologies. By understanding the "how" and "why" of these assays, researchers can better design their studies and interpret their findings, ultimately de-risking their drug development programs and accelerating the path to clinical investigation.
I. The ADME Quartet: A Framework for Pharmacokinetic Evaluation
A drug's efficacy and safety are intrinsically linked to its ADME profile. For a CNS-active compound, this evaluation is even more critical, with the blood-brain barrier (BBB) presenting a formidable challenge. The following sections will delve into the core ADME properties and the experimental workflows to assess them.
A. Absorption: The Gateway to Systemic Circulation
Oral bioavailability is a coveted attribute for CNS drugs, offering patient convenience and compliance. The journey from the gastrointestinal tract to the bloodstream is governed by a molecule's solubility and its ability to traverse the intestinal epithelium.
The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[5][6][7] It provides an early indication of a compound's potential for oral absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in a transwell plate and cultured for approximately 21 days to form a differentiated, polarized monolayer with tight junctions.[6]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or assessing the leakage of a paracellular marker like Lucifer Yellow.[6]
-
Transport Study (Apical to Basolateral):
-
The test compound (e.g., at a concentration of 1-10 µM) is added to the apical (A) side of the monolayer.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral (B) compartment at predefined time points (e.g., 30, 60, 90, and 120 minutes).
-
-
Transport Study (Basolateral to Apical): To assess active efflux, the experiment is reversed, with the compound added to the basolateral side and samples collected from the apical side.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.[8]
B. Distribution: Reaching the Target
Once absorbed, a drug's journey to its site of action is influenced by its distribution throughout the body. For CNS-active compounds, two key distribution parameters are plasma protein binding and brain penetration.
The extent to which a drug binds to plasma proteins, such as albumin, dictates the concentration of free, pharmacologically active compound.[9] High PPB can limit the amount of drug available to cross the BBB.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of wells divided by a semipermeable membrane (typically with a molecular weight cutoff of 8-12 kDa).[10][11][12]
-
Sample Preparation: The test compound is spiked into plasma (human, rat, or mouse) at a relevant concentration (e.g., 1 µM).[11]
-
Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.[10][11]
-
Equilibration: The device is incubated at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[9][12]
-
Sample Collection and Analysis: Aliquots are taken from both the plasma and buffer chambers. The concentration of the test compound in each sample is determined by LC-MS/MS.[11]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
The ability to cross the BBB is a prerequisite for CNS activity. While in vitro models provide initial clues, in vivo studies in animal models are the gold standard for confirming brain penetration.
Workflow for Assessing CNS Distribution
Caption: Workflow for CNS distribution assessment.
C. Metabolism: The Body's Chemical Workshop
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This can lead to the formation of active or inactive metabolites and is a key determinant of a drug's half-life and potential for drug-drug interactions.
This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes, particularly the cytochrome P450 (CYP) family.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagents: Pooled HLM, NADPH (cofactor), and phosphate buffer (pH 7.4).[13][14]
-
Incubation: The test compound (typically at 1 µM) is incubated with HLM in the presence of NADPH at 37°C.[13] Control incubations are performed without NADPH to assess non-enzymatic degradation.
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[15]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][15]
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The remaining concentration of the parent compound is quantified.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[13]
Assessing a compound's potential to inhibit specific CYP isoforms is crucial for predicting drug-drug interactions.
Experimental Protocol: CYP Inhibition Assay
-
Incubation Mixture: The test compound at various concentrations is incubated with HLM, a specific CYP isoform probe substrate, and NADPH.[16][17]
-
Specific Probes: Each CYP isoform has a known substrate that is metabolized to a specific product (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).[17]
-
Incubation and Termination: The reaction is carried out at 37°C and then terminated.
-
Metabolite Quantification: The formation of the specific metabolite is measured by LC-MS/MS.[16]
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated.[16]
Anticipated Metabolic Pathways for 1-Methyl-4-(prop-2-yn-1-yl)piperazine Derivatives
Caption: Plausible metabolic pathways for N-propargylpiperazine derivatives.
D. Excretion: The Final Exit
The body eliminates drugs and their metabolites primarily through the kidneys (urine) and the liver (feces via bile). Understanding the routes and rates of excretion is essential for determining a drug's dosing interval.
A comprehensive in vivo PK study in an animal model, typically rats, is the definitive way to characterize a drug's ADME profile.[18][19][20]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[18]
-
Dosing: The test compound is administered via intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose helps determine clearance and volume of distribution, while the PO dose allows for the assessment of oral bioavailability.
-
Blood Sampling: Blood samples are collected serially at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via cannulation of a vein.[18][20]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the parent drug (and any major metabolites) in the plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Area Under the Curve (AUC): A measure of total drug exposure over time.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
II. Comparative Pharmacokinetic Analysis
A thorough evaluation of a novel compound requires benchmarking against established drugs with similar mechanisms of action or structural features. Selegiline and rasagiline, both irreversible MAO-B inhibitors containing a propargylamine group, serve as excellent comparators for 1-Methyl-4-(prop-2-yn-1-yl)piperazine derivatives.
| Parameter | Hypothetical 1-Methyl-4-(prop-2-yn-1-yl)piperazine Derivative | Selegiline | Rasagiline |
| Oral Bioavailability (%F) | Target > 40% | ~10% (conventional), higher with ODT formulation[21][22] | ~36%[23][24] |
| Half-life (t½) | Target 4-8 hours | ~1.5 hours (increases with multiple doses)[22] | 0.6-2 hours[24] |
| Tmax | Target 1-3 hours | < 1 hour[22] | ~0.5-1 hour[23][24] |
| Plasma Protein Binding | Target < 95% | 85-90%[21][25] | 88-94%[23] |
| Primary Metabolism | Expected N-dealkylation and hydroxylation via CYPs | N-dealkylation to desmethylselegiline, L-amphetamine, and L-methamphetamine (CYP2B6 involved)[21][26] | N-dealkylation and hydroxylation (primarily CYP1A2)[23][24] |
| Brain-to-Plasma Ratio (Kp) | Target > 1 | Readily crosses the BBB | Readily crosses the BBB[23] |
| Primary Excretion Route | To be determined | Urine (as metabolites)[26] | Urine (62%) and feces (7%) as metabolites[23][27] |
The values for the hypothetical derivative represent desirable characteristics for a CNS drug candidate.
III. Expert Insights and Strategic Considerations
-
The Piperazine Advantage: The piperazine moiety is often incorporated to enhance aqueous solubility and oral bioavailability.[1] Therefore, it is plausible that a 1-Methyl-4-(prop-2-yn-1-yl)piperazine derivative could exhibit superior oral bioavailability compared to conventional selegiline.
-
Metabolic Profile - A Double-Edged Sword: Selegiline's metabolism to amphetamine metabolites has been a long-standing concern.[28] A key objective in developing new MAO-B inhibitors is to avoid the formation of such psychoactive metabolites. The metabolic pathway of a novel piperazine derivative should be thoroughly investigated to ensure that major metabolites are pharmacologically inactive and non-toxic. The metabolism of rasagiline to 1-aminoindan is considered non-problematic as this metabolite does not inhibit MAO.[23]
-
Brain Penetration is Paramount: For a CNS-targeting drug, achieving therapeutic concentrations in the brain is non-negotiable. While both selegiline and rasagiline effectively cross the BBB, the brain-to-plasma ratio of a new derivative must be quantitatively assessed to ensure adequate target engagement.
-
CYP Interactions: Rasagiline's metabolism is heavily reliant on CYP1A2, leading to a significant drug-drug interaction with CYP1A2 inhibitors like ciprofloxacin.[24] Early CYP inhibition and reaction phenotyping studies for any new derivative are essential to foresee and mitigate such clinical risks.
IV. Conclusion
The evaluation of pharmacokinetic properties is a critical and iterative process in modern drug discovery. This guide provides a comprehensive roadmap for assessing novel 1-Methyl-4-(prop-2-yn-1-yl)piperazine derivatives. By employing the detailed in vitro and in vivo protocols outlined herein and benchmarking the results against well-characterized drugs like selegiline and rasagiline, researchers can build a robust data package. This data-driven approach is fundamental to identifying candidates with a higher probability of clinical success, ultimately bringing safer and more effective treatments to patients with neurological disorders.
V. References
-
Drugs.com. (2025, April 28). Rasagiline Monograph for Professionals.
-
Tábi, T., Szökő, É., Vécsei, L., & Magyar, K. (2013). The pharmacokinetic evaluation of selegiline ODT for the treatment of Parkinson's disease. Expert Opinion on Drug Metabolism & Toxicology, 9(5), 629–636.
-
Wikipedia. (n.d.). Pharmacology of selegiline.
-
European Medicines Agency. (n.d.). Rasagiline ratiopharm, INN-rasagiline mesilate.
-
Szalay, S., & Magyar, K. (1996). Clinical pharmacokinetics and pharmacodynamics of selegiline. An update. Clinical Pharmacokinetics, 31(6), 443–453.
-
Yan, Z., & Caldwell, G. W. (2004). Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. In Methods in Molecular Biology (Vol. 290, pp. 147–155). Humana Press.
-
Heinonen, E. H., & Lammintausta, R. (1991). Pharmacokinetics and metabolism of selegiline. Acta Neurologica Scandinavica. Supplementum, 136, 45–53.
-
PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
-
Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay.
-
Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis.
-
Mercell. (n.d.). metabolic stability in liver microsomes.
-
Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
-
ResearchGate. (n.d.). Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes.
-
Wikipedia. (n.d.). Selegiline.
-
PubMed. (2010). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS.
-
National Institutes of Health. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
-
Visikol. (2022, November 3). Plasma Protein Binding Assay.
-
Frontiers. (2020, December 3). Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions.
-
PubMed. (2014). Pharmacokinetic/pharmacodynamic evaluation of rasagiline mesylate for Parkinson's disease.
-
Benchchem. (n.d.). A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives.
-
Creative Bioarray. (n.d.). Caco 2 Cell Permeability Assay.
-
U.S. Food and Drug Administration. (n.d.). Rasagiline.
-
BioIVT. (n.d.). Plasma Protein Binding Assay.
-
Creative Bioarray. (n.d.). Caco-2 permeability assay.
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
-
ResearchGate. (n.d.). Detailed assay workflow of the equilibrated Caco-2 permeability assay...
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
-
Bio-protocol. (n.d.). In vivo pharmacokinetic study.
-
Cyprotex. (n.d.). Microsomal Stability.
-
WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
-
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats.
-
National Institutes of Health. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][23][29]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer.
-
WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
-
Merck Millipore. (n.d.). MultiScreen Caco-2 Assay System.
-
ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
-
Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
-
ResearchGate. (n.d.). Structure of cinnamyl piperazine derivatives as CNS agents.
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
-
PubMed Central. (2019, December 7). Coumarin-piperazine derivatives as biologically active compounds.
-
PubMed. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry.
-
ChemicalBook. (2025, July 14). 1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Pharmacokinetic/pharmacodynamic evaluation of rasagiline mesylate for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Plasma Protein Binding Assay [visikol.com]
- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. bioivt.com [bioivt.com]
- 13. mercell.com [mercell.com]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. currentseparations.com [currentseparations.com]
- 21. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 22. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. drugs.com [drugs.com]
- 24. ec.europa.eu [ec.europa.eu]
- 25. Selegiline - Wikipedia [en.wikipedia.org]
- 26. scilit.com [scilit.com]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. The pharmacokinetic evaluation of selegiline ODT for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Navigating the Metabolic Gauntlet: A Comparative Guide to the In Vitro and In Vivo Stability of Molecules with a 1-Methyl-4-(prop-2-yn-1-yl)piperazine Moiety
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the design of novel therapeutics, prized for its ability to impart favorable pharmacokinetic properties.[1] The introduction of a 1-methyl-4-(prop-2-yn-1-yl)piperazine moiety, in particular, offers a unique combination of a basic nitrogen center for solubility and a reactive propargyl group, a versatile handle for "click" chemistry and a potential pharmacophore in its own right.[2] However, the very features that make this moiety attractive also present potential metabolic liabilities. The terminal alkyne of the propargyl group and the N-methylpiperazine core are both susceptible to enzymatic transformation, which can significantly impact a drug candidate's stability, clearance, and safety profile.
This guide provides a comprehensive analysis of the in vitro and in vivo stability of molecules containing the 1-Methyl-4-(prop-2-yn-1-yl)piperazine moiety. We will delve into the key metabolic pathways, compare its stability with relevant structural analogs, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.
In Vitro Stability: A First Look at Metabolic Fate
The initial assessment of a compound's metabolic stability is typically performed using in vitro systems that recapitulate the primary metabolic processes of the liver. The two most common assays are the microsomal stability assay and the plasma stability assay.
Microsomal Stability: The Engine Room of Metabolism
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[3] These enzymes are responsible for the majority of phase I oxidative metabolism. The stability of a compound in the presence of liver microsomes is a critical indicator of its likely hepatic clearance in vivo.
Table 1: Representative In Vitro Metabolic Stability of Propargyl-Containing Compounds in Mouse Liver Microsomes (MLM)
| Compound ID | Structure (Highlighting Propargyl Moiety) | % Remaining after 1 hr in MLM[4] | Inferred Half-Life (t½) |
| Analog 1 | ...-CH(CH₃)-C≡CH | 33.7% | Moderate |
| Analog 2 | ...-CH₂-C≡CH | Trace | Short |
| Analog 3 | ...-CH(CH₃)-C≡CH (modified aromatic) | 29.2% | Moderate |
| Analog 4 | ...-CH₂-C≡CH (modified aromatic) | Similar to Analog 1 | Moderate |
Note: The data presented is for propargyl-linked antifolates and not for 1-Methyl-4-(prop-2-yn-1-yl)piperazine containing molecules. This data is illustrative of how modifications near the propargyl group can impact stability.
The data suggests that substitution at the propargylic position (e.g., a methyl group) can shield the molecule from metabolism, leading to a longer half-life.[4] This is a crucial design consideration for medicinal chemists working with the 1-Methyl-4-(prop-2-yn-1-yl)piperazine moiety.
Plasma Stability: The First Barrier
Before a drug reaches the liver, it must survive in the bloodstream. Plasma contains a variety of esterases and other enzymes that can degrade certain functional groups. While the 1-Methyl-4-(prop-2-yn-1-yl)piperazine moiety does not contain notoriously labile groups like esters, assessing plasma stability is still a prudent step, especially for prodrug strategies.
Table 2: General Plasma Stability Profile of Amine-Containing Drugs
| Compound Type | Typical Stability in Plasma | Primary Degradation Pathway |
| Tertiary Amines (like 1-methylpiperazine) | Generally Stable | Minimal enzymatic degradation |
| Esters | Labile | Hydrolysis by esterases |
| Amides | More stable than esters | Hydrolysis by amidases |
Given the chemical nature of the 1-Methyl-4-(prop-2-yn-1-yl)piperazine moiety, it is expected to exhibit high stability in plasma.
In Vivo Stability and Pharmacokinetics: The Whole Picture
In vivo studies in animal models provide the most relevant data on a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For molecules containing the 1-Methyl-4-(prop-2-yn-1-yl)piperazine moiety, key pharmacokinetic parameters to assess would be clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
A study on a different N-methyl-propargylamine derivative, (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), revealed that the primary routes of metabolism were depropargylation and demethylation.[5] The half-life of R-2HMP in the brain after subcutaneous administration was found to be short, around 10 minutes, indicating rapid metabolism and/or distribution.[5] This highlights the potential for both the N-methyl and N-propargyl groups to be metabolic hotspots in vivo.
Predicted Metabolic Pathways
Based on the known metabolism of piperazines and terminal alkynes, we can predict the likely metabolic pathways for the 1-Methyl-4-(prop-2-yn-1-yl)piperazine moiety.
Caption: Workflow for a typical in vitro microsomal stability assay.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation Mixture: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein) from the desired species (human, mouse, rat), and phosphate buffer (pH 7.4). [6]3. Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (final concentration, e.g., 1 mM).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (typically cold acetonitrile with an internal standard) to stop the reaction. [6]6. Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
In Vitro Plasma Stability Assay
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation: Add the test compound to fresh plasma from the desired species (final concentration, e.g., 5 µM).
-
Incubation Conditions: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots and quench the reaction by adding a protein precipitation agent (e.g., cold acetonitrile).
-
Sample Processing and Analysis: Process the samples and analyze the amount of the remaining parent compound by LC-MS/MS, as described for the microsomal stability assay.
-
Data Analysis: Determine the half-life of the compound in plasma.
Conclusion and Future Directions
The 1-Methyl-4-(prop-2-yn-1-yl)piperazine moiety is a valuable building block in drug discovery, offering a blend of desirable physicochemical properties and synthetic versatility. However, a thorough understanding of its metabolic stability is paramount for the successful development of drug candidates. This guide has provided a framework for assessing the in vitro and in vivo stability of molecules containing this moiety, highlighting potential metabolic liabilities and offering detailed experimental protocols.
Future work should focus on generating specific stability data for a series of compounds containing the 1-Methyl-4-(prop-2-yn-1-yl)piperazine moiety to build a more precise structure-stability relationship. Investigating the potential for mechanism-based inhibition of CYP enzymes by the propargyl group is also a critical area for further research. By proactively addressing metabolic stability, researchers can de-risk their drug discovery programs and accelerate the delivery of novel and effective medicines to patients.
References
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). MedChemComm. [Link]
-
Metabolic interactions with piperazine-based 'party pill' drugs. (2010). Journal of Pharmacy and Pharmacology. [Link]
-
Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. (2013). Journal of Medicinal Chemistry. [Link]
-
The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. (2018). Xenobiotica. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2022). ResearchGate. [Link]
-
Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. (2005). Drug Metabolism and Disposition. [Link]
-
Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent. (2000). Drug Metabolism and Disposition. [Link]
-
CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. (2016). 9th MS PHARMADAY. [Link]
-
Propargylamine: an important moiety in drug discovery. (2023). Future Medicinal Chemistry. [Link]
-
Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Bioconjugation Efficiency: A Case Study on 1-Methyl-4-(prop-2-yn-1-yl)piperazine
For researchers, scientists, and professionals in drug development, the selection of reagents for bioconjugation is a critical decision that profoundly influences the outcomes of their experiments. The efficiency, stability, and biocompatibility of these reagents are paramount. This guide provides an in-depth technical comparison of 1-Methyl-4-(prop-2-yn-1-yl)piperazine, a novel terminal alkyne, against established alternatives in bioconjugation assays. We will explore the underlying chemical principles, provide detailed experimental protocols for benchmarking, and present comparative data to inform your selection process.
The Power of Click Chemistry in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biological sciences and therapeutic development.[1] Among the myriad of chemical reactions available for bioconjugation, "click chemistry" has emerged as a particularly powerful tool.[2] The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between a terminal alkyne and an azide.[3][4] This reaction is highly efficient, specific, and can be performed in aqueous environments, making it ideal for modifying complex biomolecules.[5]
A significant advancement in this field is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which circumvents the need for a potentially cytotoxic copper catalyst, a crucial advantage for in vivo and live-cell applications.[6]
Profiling the Challenger: 1-Methyl-4-(prop-2-yn-1-yl)piperazine
1-Methyl-4-(prop-2-yn-1-yl)piperazine is a terminal alkyne featuring a piperazine moiety. While specific bioconjugation performance data for this molecule is not yet widely published, its chemical structure suggests several potential advantages:
-
Enhanced Hydrophilicity: The piperazine ring is known to increase the water solubility of molecules.[7] This property is highly desirable in bioconjugation, as it can improve the solubility of the resulting bioconjugate and reduce non-specific binding.[8][9][10][11]
-
Improved Cell Permeability: Piperazine derivatives have been shown to enhance cell membrane permeability.[12] This could be a significant benefit for intracellular labeling studies, facilitating the delivery of the alkyne-modified molecule into the cell.
-
pH-Dependent Activity: The basic nature of the piperazine ring may influence the local pH environment, potentially impacting reaction kinetics in certain buffer systems.[13]
The Alternatives: Establishing a Benchmark
To objectively evaluate the performance of 1-Methyl-4-(prop-2-yn-1-yl)piperazine, we will compare it against two widely used and commercially available terminal alkynes:
-
DL-Propargylglycine (Baseline Standard): An amino acid derivative containing a terminal alkyne. Its simple structure and ease of incorporation into peptides and proteins make it a common choice for bioconjugation.[14][15][16]
-
5-Ethynyl-2'-deoxyuridine (EdU) (Advanced Alternative): A nucleoside analog of thymidine that is incorporated into DNA during active synthesis.[12][13][17][18][19] It is a well-established reagent for labeling proliferating cells.
-
Alkyne-PEG4-NHS Ester (Hydrophilicity-Enhanced Alternative): A polyethylene glycol (PEG) linker with a terminal alkyne and an N-hydroxysuccinimide (NHS) ester. The PEG chain significantly enhances hydrophilicity, and the NHS ester allows for easy conjugation to primary amines on biomolecules.[20][21][22]
Experimental Design for Benchmarking Efficiency
To provide a comprehensive comparison, we will perform a series of bioconjugation assays designed to measure reaction kinetics, yield, and stability.
Diagram of the Benchmarking Workflow
Caption: Workflow for benchmarking alkyne efficiency.
Experimental Protocols
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Assay
This protocol outlines a general procedure for comparing the kinetics of the CuAAC reaction for each alkyne.
-
Materials:
-
Alkyne reagents (10 mM stock in DMSO)
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488, 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO4) (50 mM stock in water)
-
Sodium ascorbate (1 M stock in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the following in order:
-
PBS to a final volume of 100 µL.
-
Alkyne reagent to a final concentration of 100 µM.
-
Azide-fluorophore to a final concentration of 10 µM.
-
THPTA to a final concentration of 500 µM.
-
CuSO4 to a final concentration of 100 µM.
-
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 10 mM EDTA.
-
Analyze the formation of the fluorescently labeled product by HPLC or a fluorescence plate reader.
-
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Assay
This protocol is for the copper-free click reaction, which is essential for live-cell applications.
-
Materials:
-
Alkyne reagents (10 mM stock in DMSO)
-
DBCO-Azide-fluorophore (e.g., DBCO-Alexa Fluor 488, 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the following:
-
PBS to a final volume of 100 µL.
-
Alkyne reagent to a final concentration of 100 µM.
-
DBCO-Azide-fluorophore to a final concentration of 10 µM.
-
-
Incubate the reaction at 37°C.
-
At various time points, take an aliquot and analyze the product formation as described for the CuAAC assay.
-
Diagram of the CuAAC Reaction Mechanism
Caption: Simplified mechanism of CuAAC.
Comparative Data Analysis
The following tables present hypothetical but realistic data based on the known principles of click chemistry and the structural properties of the compared alkynes.
Table 1: Reaction Kinetics (CuAAC)
| Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Time to 90% Completion (min) |
| DL-Propargylglycine | 15 | ~30 |
| 5-Ethynyl-2'-deoxyuridine (EdU) | 25 | ~18 |
| Alkyne-PEG4-NHS Ester | 12 | ~37 |
| 1-Methyl-4-(prop-2-yn-1-yl)piperazine | 20 (estimated) | ~22 (estimated) |
Note: Rate constants for CuAAC can vary significantly based on the ligand and reaction conditions.[23][24][25][26][27][28][29][30][31]
Table 2: Bioconjugation Yield and Stability
| Reagent | Conjugation Yield (%) | Stability (t½ in serum) |
| DL-Propargylglycine | >90% | >7 days |
| 5-Ethynyl-2'-deoxyuridine (EdU) | >95% | >7 days |
| Alkyne-PEG4-NHS Ester | >90% | >7 days |
| 1-Methyl-4-(prop-2-yn-1-yl)piperazine | >95% (expected) | >7 days (expected) |
Table 3: Physicochemical Properties and Biocompatibility
| Reagent | Aqueous Solubility | Cell Permeability | Cytotoxicity (CuAAC) |
| DL-Propargylglycine | Moderate | Low | Moderate |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Moderate | High (active transport) | Moderate |
| Alkyne-PEG4-NHS Ester | High | Low | Moderate |
| 1-Methyl-4-(prop-2-yn-1-yl)piperazine | High (predicted) | High (predicted) | Potentially lower |
Note: The cytotoxicity of CuAAC is primarily due to the copper catalyst, which can be mitigated by using appropriate ligands.[6][32][33][34]
Discussion and Recommendations
Based on its chemical structure, 1-Methyl-4-(prop-2-yn-1-yl)piperazine presents a compelling profile for a bioconjugation reagent. Its anticipated high aqueous solubility and cell permeability could offer significant advantages over standard alkynes, particularly in cellular and in vivo applications. The expected kinetic performance is comparable to or better than that of DL-Propargylglycine.
-
For general in vitro bioconjugation, where cost and simplicity are key, DL-Propargylglycine remains a solid choice.
-
For applications requiring high hydrophilicity, such as the modification of hydrophobic drugs or proteins prone to aggregation, Alkyne-PEG4-NHS Ester is an excellent option.
-
For labeling of newly synthesized DNA, EdU is the undisputed standard.
-
For intracellular labeling and applications where enhanced solubility and permeability are desired, 1-Methyl-4-(prop-2-yn-1-yl)piperazine is a promising candidate that warrants experimental validation.
The provided benchmarking protocols offer a robust framework for empirically determining the optimal reagent for your specific application. By systematically evaluating the kinetics, yield, and stability, researchers can make data-driven decisions to advance their scientific endeavors.
References
- Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society.
- DL-Propargylglycine for Advanced Click Chemistry and Bioconjug
- Alkyne PEG, Alkyne linker, Click Chemistry Tool. BroadPharm.
- EdU (5-Ethynyl-2'-deoxyuridine). Lumiprobe.
- EdU (5-ethynyl-2'-deoxyuridine). Thermo Fisher Scientific.
- 5-Ethynyl-2'-deoxyuridine. Wikipedia.
- EdU (5-Ethynyl-2′-deoxyuridine). Vector Labs.
- A kinetics study of copper-catalysed click reactions in ionic liquids. RSC Publishing.
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug
- Click-iT EdU Cell Prolifer
- Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis.
- Boc-N-(propargyl)-glycine. Chem-Impex.
- Copper-catalyzed click reaction on/in live cells. PMC.
- PEG-alkyne.
- m-PEG11-alkyne.
- Bioconjug
- Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.
- PEG Linkers | Bioconjugation PEG Reagents for ADC and Drug Delivery. Precise PEG.
- The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modific
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- A Head-to-Head Comparison of Bioconjugation Efficiency for Researchers. Benchchem.
- Terminal Alkyne Reagents. Vector Labs.
- DL-Propargylglycine | Amino Acid Deriv
- On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. PubMed.
- Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution. SciSpace.
- DL-Propargylglycine | Amino Acid Deriv
- An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. American Chemical Society.
- Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Sci-Hub.
- Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry.
- Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
- 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0. ChemicalBook.
- Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents. Vector Labs.
- (a) The observed pseudo first order rate constant for the CuAAC...
- 1-(1-Methylpiperidin-4-yl)piperazine. TCI Chemicals.
- Click Chemistry reagents
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
- Copper-catalyzed click reaction on/in live cells. Chemical Science (RSC Publishing).
- 1-(1-Methyl-4-piperidinyl)piperazine = 98.0 GC 23995-88-2. Sigma-Aldrich.
- Bioconjug
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
- 23995-88-2|1-(1-Methyl-4-piperidinyl)piperazine. BLDpharm.
- Comparative Evaluation of Antibody-Oligonucleotide Conjugation Strategies for Multiplexed Imaging Applic
- 1-(1-Methyl-4-piperidinyl)piperazine | CAS 23995-88-2 | SCBT.
- Bioconjug
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
- Click chemistry. Wikipedia.
Sources
- 1. PEG-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 5. 1-(1-Methylpiperidin-4-yl)piperazine | 23995-88-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Evaluation of Antibody-Oligonucleotide Conjugation Strategies for Multiplexed Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. purepeg.com [purepeg.com]
- 11. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. DL-Propargylglycine | Amino Acid Derivatives | 50428-03-0 | Invivochem [invivochem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Click-iT EdU Assays—A Superior BrdU Alternative | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. precisepeg.com [precisepeg.com]
- 23. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. Sci-Hub. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution / Journal of the American Chemical Society, 2019 [sci-hub.box]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-4-(prop-2-yn-1-yl)piperazine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Methyl-4-(prop-2-yn-1-yl)piperazine. As a research chemical, its handling and disposal demand a thorough understanding of its unique chemical properties. This guide moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to ensure the safety of laboratory personnel and adherence to environmental regulations. The protocol described herein is designed to be a self-validating system, grounded in established safety standards and chemical principles.
Core Directive: Hazard Assessment and Characterization
Before any handling or disposal begins, a thorough understanding of the compound's hazards is paramount. 1-Methyl-4-(prop-2-yn-1-yl)piperazine is not a commonplace reagent, and a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, a hazard assessment must be synthesized from the chemical's structure, which features two key functional groups: a tertiary amine within a piperazine ring and a terminal alkyne (propargyl group).
-
Piperazine Moiety : The piperazine ring system, particularly with its alkyl substitutions, imparts properties of a corrosive organic base. Similar piperazine derivatives are known to cause severe skin burns and eye damage.[1][2][3][4][5]
-
Propargyl Group (Terminal Alkyne) : This is the most critical feature from a safety perspective. Terminal alkynes possess an acidic proton on the sp-hybridized carbon.[6] This proton can be abstracted by bases, and more dangerously, the resulting acetylide anion can react with certain metals—notably copper, silver, mercury, and heavy metal salts—to form highly unstable, shock-sensitive explosive acetylides.[7] This reactivity dictates the stringent segregation and container protocols that follow.
Based on this structural analysis, the compound should be treated as possessing the following hazards until empirical data proves otherwise.
| Hazard Class | Category | GHS Hazard Statement | Rationale |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Based on the corrosive nature of similar piperazine compounds.[2][4] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Consistent with corrosive amine-based compounds.[3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Assumed) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled | A precautionary classification based on related structures.[8][9] |
| Reactivity | Self-reactive (potential) | (No GHS Code) | Potential to form explosive metal acetylides. This is a critical, non-classified hazard.[7] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the corrosive nature and unknown full toxicological profile, stringent personal protection is required.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves prior to use and wash hands thoroughly after handling.[9]
-
Eye/Face Protection : Use tightly fitting safety goggles in combination with a face shield. Standard safety glasses are insufficient.[1][10]
-
Skin and Body Protection : Wear a flame-retardant, chemical-resistant lab coat. Ensure full coverage of arms and legs. An emergency safety shower and eyewash station must be immediately accessible.[1][10]
-
Respiratory Protection : All handling of the pure compound or concentrated solutions should occur within a certified chemical fume hood to avoid inhalation of vapors.[9][10]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 1-Methyl-4-(prop-2-yn-1-yl)piperazine is a multi-step process governed by federal and local regulations. The paramount principle is to manage it as a regulated, hazardous chemical waste from the moment it is designated for disposal.
Step 1: Waste Characterization and Deactivation Advisory
The chemical must be disposed of as Hazardous Waste . Under the Resource Conservation and Recovery Act (RCRA), it would likely be classified due to its characteristics of corrosivity (due to the amine) and reactivity (due to the terminal alkyne).[11]
A Note on Deactivation: While some reactive chemicals can be "quenched" or deactivated in the lab prior to disposal, this is strongly discouraged for terminal alkynes by non-experts.[7][12] The risk of forming explosive byproducts is significant. The safest and most compliant method is to dispose of the compound in its original form through a professional hazardous waste management service.
Step 2: Segregation and Container Selection
This is the most critical step to prevent accidents.
-
Segregation : The waste must be kept separate from all other chemical waste streams. Specifically, it must NEVER come into contact with:
-
Container Selection :
-
Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is recommended.[11][13]
-
Crucially, never use a container with metal components that could contact the liquid , such as a metal can or a cap with a metal liner.
-
The container must be in good condition, with no leaks or cracks.
-
Step 3: Proper Labeling
Accurate labeling is a legal requirement and essential for safety.
-
Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[14]
-
Fill out the label completely and legibly, including:
-
Attach the tag securely to the container.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14][16]
-
Location : The SAA must be under the control of the laboratory personnel generating the waste.[14]
-
Containment : Place the waste container in secondary containment, such as a plastic tub, to contain any potential leaks.[13]
-
Closure : The waste container must be kept tightly closed at all times, except when actively adding waste.[7][13]
-
Quantity Limits : Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste, but may be as low as one quart for acutely toxic materials).[14]
Step 5: Arranging for Final Disposal
-
Once the container is full or you are finished with the process, contact your institution's EHS or a licensed hazardous waste disposal contractor for pickup.[14]
-
Do not attempt to dispose of this chemical down the drain, in regular trash, or by evaporation.[13][17] This is illegal and dangerous.
-
Provide the EHS personnel with all relevant information about the waste. They are trained professionals who will ensure it is transported and disposed of in a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]
Visualizing the Disposal Workflow
To ensure clarity, the logical flow of the disposal process is summarized in the diagram below. This workflow provides a clear, at-a-glance procedural map for researchers.
Caption: Disposal workflow for 1-Methyl-4-(prop-2-yn-1-yl)piperazine.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). U.S. Environmental Protection Agency. [Link]
-
Laboratory Waste Management: The New Regulations . MedLab. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022). Clean Management. [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
-
Regulation of Laboratory Waste . American Chemical Society. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . (2024). CDMS. [Link]
-
1-Methyl-4-(piperidin-4-yl)piperazine PubChem CID 795707 . PubChem. [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]
-
1-Methyl-4-(5-prop-2-enyl-2-pyridinyl)piperazine PubChem CID 174248071 . PubChem. [Link]
-
Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA). [Link]
-
Complying with OSHA's Hazardous Waste Standards . (2008). Facilities Management Insights. [Link]
-
Hazardous Waste - Standards . Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Procedures for Disposal of Hazardous Waste . The University of Texas at Austin. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
1-Methyl-4-propyl-piperazine PubChem CID 12566798 . PubChem. [Link]
-
Safety Data Sheet - 4-Methylpiperazin-1-amine . (2016). Thermo Fisher Scientific. [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine PubChem CID 566324 . PubChem. [Link]
-
Procedure for disposing of hazardous waste . MIT EHS. [Link]
-
Safety Data Sheet - 1-Methyl-4-(4-piperidinyl)piperazine . (2025). Thermo Fisher Scientific. [Link]
-
Propargyl alcohol uses - Synthesis, and Safety . (2024). Rawsource. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
1-Methyl-2-(prop-1-yn-1-yl)piperidine PubChem CID 15627452 . PubChem. [Link]
-
O-Ring Chemical Compatibility . Ace Glass, Inc. [Link]
-
Piperazine - Registration Dossier . ECHA. [Link]
-
1-(1-methyl-piperidin-4-yl)piperazine | Drug Information . PharmaCompass.com. [Link]
- Method for separation and recovery of propargyl alcohol.
-
Deprotonated Alkynes . (2015). Chemistry LibreTexts. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1-(1-Methylpiperidin-4-yl)piperazine | 23995-88-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ethz.ch [ethz.ch]
- 8. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. web.mit.edu [web.mit.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-4-(prop-2-yn-1-yl)piperazine
This document provides essential, immediate safety and logistical information for the handling of 1-Methyl-4-(prop-2-yn-1-yl)piperazine. As a matter of scientific best practice, this guide is constructed from a conservative standpoint, synthesizing hazard data from structurally analogous compounds in the absence of a specific Safety Data Sheet (SDS) for the target molecule. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to implement self-validating safety protocols, ensuring both personal protection and experimental integrity.
Deconstructed Hazard Assessment: A Proactive Stance on Safety
1-Methyl-4-(prop-2-yn-1-yl)piperazine integrates two key structural motifs: the N-methylpiperazine core and the N-propargyl group. The overall hazard profile must be assumed to encompass the risks associated with both components. The piperazine family of compounds is known for causing severe skin burns and eye damage.[1][2][3] The propargyl moiety, particularly in compounds like propargylamine, introduces significant acute toxicity, flammability, and corrosivity.[4][5][6]
Therefore, we must treat 1-Methyl-4-(prop-2-yn-1-yl)piperazine as a substance that is likely:
-
Acutely toxic , especially via dermal contact.
-
Corrosive , causing severe skin burns and serious eye damage.
-
Flammable , with vapors that may form explosive mixtures with air.[4][6]
-
A respiratory irritant .
The following table summarizes the anticipated hazards based on data from analogous compounds.
| Hazard Classification | Associated Risk | Rationale based on Structural Analogs |
| Acute Toxicity (Dermal) | Potentially fatal in contact with skin.[4][5] | Propargylamine is classified as fatal in contact with skin.[4][5] This high dermal toxicity is a critical consideration. |
| Skin Corrosion | Causes severe skin burns and damage.[1] | Both piperazine derivatives and propargyl compounds are known skin corrosives.[5] |
| Eye Damage | Causes serious, potentially irreversible eye damage.[1] | This is a consistent hazard across all relevant analogs.[2][4] |
| Flammability | Flammable liquid and vapor.[6] | Propargyl-containing compounds and N-methylpiperazine are flammable.[6][7] Vapors can travel to an ignition source.[7] |
| Respiratory Irritation | May cause respiratory irritation or chemical burns if inhaled.[8] | Inhalation of vapors or aerosols should be strictly avoided. |
The Core Directive: A Multi-layered PPE and Handling Protocol
Workplace controls are superior to sole reliance on PPE.[3] All handling of 1-Methyl-4-(prop-2-yn-1-yl)piperazine must be performed within a certified chemical fume hood to minimize inhalation exposure.
Essential Personal Protective Equipment (PPE)
The selection of PPE is non-negotiable and is based on a comprehensive risk assessment. The following represents the minimum required PPE.
| PPE Category | Specification | Causality and Field-Proven Insights |
| Hand Protection | Double Gloving: Inner and outer pair of chemical-resistant nitrile gloves (minimum 8 mil thickness). | The propargyl group presents a significant dermal toxicity hazard.[4][5] Double gloving provides redundant protection against tears and rapid permeation. Gloves must be changed immediately upon suspected contamination. |
| Eye & Face Protection | Chemical safety goggles AND a full-face shield. | Due to the severe corrosive nature of this compound, protection against splashes is paramount.[1][2] Goggles provide a seal around the eyes, while the face shield protects the rest of the face. |
| Body Protection | Flame-resistant (FR) lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also required. | A multi-layered approach is necessary to protect against splashes of this corrosive and flammable material. The FR lab coat addresses the fire hazard from related compounds.[6] |
| Respiratory Protection | Not required if work is conducted within a properly functioning chemical fume hood. For spill cleanup or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Engineering controls (fume hood) are the primary defense against inhalation.[3] Respirators are for non-routine and emergency situations. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 1-Methyl-4-(prop-2-yn-1-yl)piperazine.
Caption: PPE selection is directly dictated by the compound's hazard profile.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Ensure an eyewash station and safety shower are directly accessible.[3]
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, goggles, and face shield.
-
Handling the Chemical: Conduct all manipulations at least 6 inches inside the fume hood. Use spark-proof tools.[6] Keep the container tightly closed when not in use.
-
Post-Handling: After use, securely cap the container. Decontaminate any surfaces that may have been exposed.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove the face shield and outer gloves first. Then remove the lab coat and goggles. Finally, remove the inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]
Experimental Workflow with Integrated Safety Checkpoints
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Propargylamine | C3H5N | CID 239041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.at [fishersci.at]
- 7. fishersci.com [fishersci.com]
- 8. The Highly Toxic Chemical Propargyl Alcohol | Sinoright [sinoright.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
